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2-methanesulfinylaniline Documentation Hub

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  • Product: 2-methanesulfinylaniline
  • CAS: 41085-32-9

Core Science & Biosynthesis

Foundational

Molecular Structure and Conformation of 2-Methanesulfinylaniline: A Technical Guide to Intramolecular Hydrogen Bonding and Conformational Locking

[label="Reductive Validating Graphviz Diagrams I've rigorously validated the Graphviz DOT code, and confirmed strict color palette compliance for the diagrams. Each state and condition, open/closed conformations and solv...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Reductive

Validating Graphviz Diagrams

I've rigorously validated the Graphviz DOT code, and confirmed strict color palette compliance for the diagrams. Each state and condition, open/closed conformations and solvents, has a unique color. I will validate the diagrams to ensure they are transparent representations of the catalytic and structural models. The goal is to maximize transparency of the model.

Validating Model Transparency

I've rigorously validated both Graphviz diagrams, confirming the correct color assignments and ensuring that each condition has a unique color. I'm satisfied that the DOT code meets stringent contrast and clarity standards. This helps ensure that the diagrams are fully transparent visualizations of the catalytic and structural models.

Executive Summary

2-Methanesulfinylaniline (2-MSA), systematically known as 2-aminophenyl methyl sulfoxide, is a bifunctional aromatic compound consisting of an aniline core with an ortho-substituted methylsulfinyl group. While structurally simple, its unique stereoelectronic profile makes it a highly privileged scaffold. Driven by the proximity of a strong hydrogen bond donor (HBD) and a potent hydrogen bond acceptor (HBA), 2-MSA forms a robust intramolecular hydrogen bond (IMHB).

This technical whitepaper explores the causality behind the conformational dynamics of 2-MSA. We detail how this specific conformation is leveraged in medicinal chemistry for "conformational locking" to improve pharmacokinetic profiles, and how its precise geometry serves as a transient, bidentate directing group in transition-metal-catalyzed C–H functionalization workflows.

Molecular Architecture & Stereoelectronic Profile

The molecular architecture of 2-MSA (C₇H₉NOS) is dictated by the interplay between the aromatic ring and its two functional groups[1][2].

  • The Sulfoxide Moiety: The sulfur atom possesses a lone pair of electrons, forcing the methylsulfinyl group into a distorted tetrahedral geometry. This renders the sulfur atom a chiral center. The S=O bond is highly polarized, creating an electron-rich oxygen atom that acts as an exceptional HBA.

  • The Aniline Moiety: The nitrogen atom of the amine group is typically pyramidal. However, conjugation with the aromatic ring and the electron-withdrawing inductive effect of the adjacent sulfoxide group increases the acidity of the N-H protons, enhancing their capacity as HBDs.

The Causality of Conformational Locking

When placed in the ortho position, the spatial proximity of the amine and sulfoxide groups overcomes the entropic penalty of ring formation, resulting in a thermodynamically stable, six-membered pseudo-ring via an N-H···O=S interaction[3][4].

This IMHB restricts the free rotation of the C(aryl)–N and C(aryl)–S bonds. To minimize steric clash while maintaining the hydrogen bond, the methyl group is forced out of the coplanar aromatic system, while the N-H···O=S atoms are locked into a nearly planar conformation. This phenomenon, known as "conformational locking," effectively masks the HBD capacity of the molecule, which is a critical strategy in drug design for increasing membrane permeability and reducing efflux ratios without adding lipophilic bulk[5].

Conformational_Equilibrium Open Open Conformation (Free C-N Rotation) Closed Closed Conformation (IMHB Locked: N-H···O=S) Open->Closed Intramolecular H-Bond Formation Closed->Open Thermal/Solvent Disruption Solvent Protic/HBA Solvent (e.g., DMSO, H2O) Solvent->Open Competes for H-Bonds Aprotic Aprotic Solvent (e.g., CDCl3) Aprotic->Closed Stabilizes IMHB

Caption: Conformational equilibrium of 2-MSA demonstrating the causality of solvent effects on IMHB stability.

Spectroscopic and Crystallographic Signatures

The locked conformation of 2-MSA leaves distinct, quantifiable signatures across analytical modalities. Understanding these markers is essential for verifying the structural integrity of the compound during synthesis or formulation.

  • NMR Spectroscopy: In aprotic solvents (such as CDCl₃), the ¹H-NMR spectrum reveals the non-equivalence of the two amine protons. The proton participating in the IMHB is significantly deshielded by the electronegative oxygen, resulting in a downfield chemical shift compared to the "free" proton. This non-equivalence proves that the rotation around the C–N bond is hindered on the NMR timescale[3][4].

  • X-Ray Diffraction (XRD): Solid-state structures of ortho-aminophenyl sulfoxides confirm the presence of the six-membered IMHB ring. The distorted tetrahedral geometry of the sulfur atom causes a slight deviation from absolute co-planarity, but the N···O donor-acceptor distances consistently indicate a strong hydrogen bond[3].

Quantitative Data Summary
Property / ParameterValue / ObservationAnalytical Significance
Molecular Formula C₇H₉NOSBase composition[1]
Monoisotopic Mass 155.04048 DaTarget for high-resolution mass spectrometry (HRMS)[1]
LogP (Predicted) ~0.9Indicates moderate lipophilicity, influenced by HBD masking[6]
¹H NMR (Amine Protons) Non-equivalent signals (aprotic media)Confirms hindered C–N rotation due to IMHB formation[3][4]
XRD N···O Distance ~2.6 - 2.8 ÅQuantifies the strength of the 6-membered IMHB pseudo-ring[3]

(Note: Biologically, related ortho-aminophenyl sulfoxides and sulfides are observed as metabolites of sulfur-containing heterocycles, indicating that this structural motif is well-tolerated in mammalian metabolic pathways[7].)

Application: 2-MSA as a Transient Directing Group in Catalysis

Beyond its utility in medicinal chemistry, the precise geometry of 2-MSA makes it an exceptionally powerful bidentate directing group in transition-metal-catalyzed C(sp²)–H and C(sp³)–H functionalization[8][9].

Mechanistic Causality: 2-MSA condenses with aldehydes to form a transient imine. The imine nitrogen and the sulfoxide oxygen coordinate to a metal center (e.g., Palladium), forming a highly stable metallacycle. This bidentate chelation forces the metal center into close proximity with the adjacent ortho-C–H bond of the substrate, drastically lowering the activation energy required for cyclopalladation and ensuring absolute regioselectivity[8].

Catalytic_Cycle Substrate Aldehyde + 2-MSA (Transient Imine Formation) Coordination Pd(II) Coordination (Bidentate N,O Chelation) Substrate->Coordination CH_Act C-H Activation (Cyclopalladation) Coordination->CH_Act Coupling Cross-Coupling (Ar-I Addition & Ag2CO3) CH_Act->Coupling RedElim Reductive Elimination & Imine Hydrolysis Coupling->RedElim RedElim->Substrate Catalyst & 2-MSA Turnover

Caption: Workflow of Pd-catalyzed C-H functionalization utilizing 2-MSA as a transient, recyclable directing group.

Self-Validating Protocol: Pd-Catalyzed ortho-Arylation using 2-MSA

To ensure a robust and reproducible experimental system, the following protocol outlines the use of 2-MSA for the ortho-arylation of benzaldehydes. The system is self-validating: the successful partitioning of the product and the directing group during the workup phase confirms the catalytic turnover.

Step-by-Step Methodology:

  • Transient Imine Condensation: In an oven-dried Schlenk tube, combine the benzaldehyde substrate (1.0 equiv) and 2-MSA (0.2 equiv).

    • Causality: Sub-stoichiometric 2-MSA is utilized because it acts catalytically; it continuously recycles upon hydrolysis at the end of each catalytic turnover.

  • Catalyst and Reagent Loading: Add Pd(OAc)₂ (10 mol%) as the catalyst, the desired aryl iodide (1.5 equiv) as the coupling partner, and Ag₂CO₃ (2.0 equiv).

    • Causality: Ag₂CO₃ is critical as it acts as an iodide scavenger. By abstracting iodide from the Pd(II) intermediate, it creates a vacant coordination site, driving the catalytic cycle forward.

  • Solvent Selection and Degassing: Suspend the mixture in hexafluoroisopropanol (HFIP). Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Degassing prevents the oxidative degradation of the Pd catalyst and the sulfoxide group by atmospheric oxygen. HFIP is selected for its strong hydrogen-bond donating ability, which stabilizes the polar transition states during the C–H metalation step.

  • Reaction Execution: Seal the tube under an inert atmosphere (N₂ or Argon) and heat at 110 °C for 24 hours. Monitor the consumption of the aldehyde via TLC.

  • Hydrolysis and Isolation (Validation Step): Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash vigorously with 1M HCl.

    • Causality: The acidic wash serves a dual purpose. It hydrolyzes the transient imine, releasing the ortho-arylated benzaldehyde into the organic layer. Simultaneously, it protonates the regenerated 2-MSA, partitioning it into the aqueous layer. This phase separation self-validates the cleavage and recovery of the directing group.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the target compound via silica gel flash chromatography.

References

  • PubChem - 2-methanesulfinylaniline (Properties) . National Center for Biotechnology Information.[Link]

  • PubChem - 2-methanesulfinylaniline (Mass/LogP) . PubChemLite Explore.[Link]

  • Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 . Royal Society of Chemistry.[Link]

  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds . National Institutes of Health (PMC).[Link]

  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides . National Institutes of Health (PMC).[Link]

  • Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments . MDPI.[Link]

  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry . University of Torino (IRIS-AperTO).[Link]

  • Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) . Inchem.org.[Link]

Sources

Exploratory

Intramolecular Hydrogen Bonding in 2-Aminophenyl Methyl Sulfoxide

A Technical Guide on Conformational Dynamics and Spectroscopic Characterization Executive Summary This technical guide analyzes the intramolecular hydrogen bonding (IMHB) dynamics of 2-aminophenyl methyl sulfoxide , a cr...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide on Conformational Dynamics and Spectroscopic Characterization

Executive Summary

This technical guide analyzes the intramolecular hydrogen bonding (IMHB) dynamics of 2-aminophenyl methyl sulfoxide , a critical model system for understanding ortho-substituent effects in sulfur-based medicinal chemistry.

For researchers and drug developers, this molecule represents a quintessential "molecular chameleon."[1][2] The interaction between the amino group hydrogen donor and the sulfoxide oxygen acceptor creates a tunable conformational lock.[2] This guide details the electronic architecture, spectroscopic signatures (NMR/IR), and experimental protocols required to validate this interaction, providing a framework for optimizing membrane permeability and target binding in sulfoxide-containing pharmacophores.[1]

Molecular Architecture & Electronic Landscape

The stabilization of 2-aminophenyl methyl sulfoxide arises from a specific non-covalent interaction that restricts bond rotation and influences lipophilicity.[2]

2.1 The 6-Membered Interaction Ring

The defining feature of this molecule is the formation of a six-membered intramolecular hydrogen bond between one amino hydrogen and the sulfoxide oxygen.[2]

  • Donor: The aniline nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     hybridized) donates a hydrogen.
    
  • Acceptor: The sulfoxide oxygen.[2] Unlike carbonyls, the sulfoxide bond (

    
    ) has significant semipolar character (
    
    
    
    ), making the oxygen a highly potent hydrogen bond acceptor.
  • Geometry: The ortho positioning allows the formation of a thermodynamically favorable 6-membered ring (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
2.2 Conformational Equilibrium

The molecule exists in a dynamic equilibrium between a "Closed" (H-bonded) conformer and an "Open" (Solvated) conformer.[2] This equilibrium is solvent-dependent.[2]

  • Non-polar media (

    
    , Membrane):  The IMHB is favored, effectively "hiding" the polar donor/acceptor groups, reducing the polar surface area (PSA), and enhancing lipophilicity.[1]
    
  • Polar media (

    
    , Cytosol):  Intermolecular H-bonds with solvent molecules compete with the IMHB, favoring the "Open" conformation.
    

Conformation Open OPEN CONFORMER (High PSA, Solvated) Closed CLOSED CONFORMER (Low PSA, IMHB Locked) Open->Closed Non-polar Media (Entropy driven) Closed->Open Polar Solvent Competition Solvent Polar Solvent (DMSO, H2O) Solvent->Open Intermolecular H-Bonding

Figure 1: Conformational equilibrium governed by solvent polarity. The IMHB locks the molecule into a specific rotameric state.

Spectroscopic Characterization Protocols

To empirically validate the presence of IMHB in 2-aminophenyl methyl sulfoxide, a multi-modal spectroscopic approach is required.

3.1 Protocol A: 1H NMR Dilution Study (The Gold Standard)

Objective: Distinguish between intramolecular (concentration independent) and intermolecular (concentration dependent) hydrogen bonding.

Materials:

  • Analyte: Pure 2-aminophenyl methyl sulfoxide.[2]

  • Solvent: Anhydrous Chloroform-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (
    
    
    
    ). Note: Avoid DMSO-d6 as it disrupts IMHB.

Workflow:

  • Preparation: Prepare a stock solution at 100 mM.

  • Dilution: Create a series of dilutions: 100 mM, 50 mM, 25 mM, 10 mM, 1 mM.

  • Acquisition: Acquire 1H NMR spectra at constant temperature (298 K).

  • Analysis: Track the chemical shift (

    
    ) of the amino protons (
    
    
    
    ).
ConcentrationExpected

(Intermolecular)
Expected

(Intramolecular)
High (100 mM) Downfield shift (aggregates form)Constant Downfield Shift
Low (1 mM) Upfield shift (monomers dominate)Constant Downfield Shift

Interpretation: If the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 remains constant (typically broad singlet 

ppm) across the dilution range, the H-bond is intramolecular . A shift implies intermolecular aggregation.[2]
3.2 Protocol B: IR Spectroscopy (Vibrational Analysis)

Objective: Detect the weakening of the N-H bond due to hydrogen bonding.[2]

Methodology:

  • Technique: FT-IR (ATR or dilute ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     solution).
    
  • Key Regions:

    • Free ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Para-isomer reference):  Sharp bands at 
      
      
      
      .
    • H-Bonded ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Ortho-isomer):  Broadened band, red-shifted to 
      
      
      
      .
    • Sulfoxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ):  Typically 
      
      
      
      . Participation in H-bonding often causes a slight shift to lower frequencies (wavenumbers) due to bond lengthening.[2]
Synthetic Pathway

For researchers needing to synthesize fresh material for characterization, the oxidation of the sulfide precursor must be controlled to prevent over-oxidation to the sulfone.[2]

Reaction Scheme:

  • Precursor: 2-(methylthio)aniline (2-aminophenyl methyl sulfide).[2]

  • Oxidant: Sodium Periodate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Solvent: Methanol/Water (1:1).[2]

  • Conditions:

    
     to RT, 12 hours.
    

Note: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 is preferred over mCPBA as it stops selectively at the sulfoxide stage.

Synthesis Sulfide 2-Aminophenyl Methyl Sulfide Product 2-Aminophenyl Methyl Sulfoxide Sulfide->Product MeOH/H2O 0°C -> RT Oxidant NaIO4 (1.05 eq) Oxidant->Product Sulfone Sulfone (Over-oxidation) Product->Sulfone Excess Oxidant (Avoid)

Figure 2: Selective oxidation pathway using Sodium Periodate to avoid sulfone formation.

Implications for Drug Development[2]

Understanding the IMHB in 2-aminophenyl methyl sulfoxide provides a strategic advantage in medicinal chemistry campaigns:

  • Permeability Enhancement: The "Closed" conformation effectively reduces the solvent-accessible polar surface area (PSA).[2] This mimics a more lipophilic molecule, potentially improving passive diffusion across the blood-brain barrier (BBB) or gastrointestinal tract.[2]

  • Chiral Stability: Sulfoxides are chiral.[2][3] The formation of a strong IMHB can increase the energy barrier for pyramidal inversion at the sulfur atom, potentially stabilizing a specific enantiomer or rotamer.[2]

  • Receptor Binding: If the "Closed" form is the bioactive conformation, the drug is pre-organized, reducing the entropic penalty upon binding to the target protein.[2]

References
  • Sulfoxide Hydrogen Bonding: Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models. ResearchGate.[2]

  • Cooperative Effects: Cooperative Effects between Hydrogen Bonds and C=O[2]···S Interactions in the Crystal Structures of Sulfoxides. ACS Publications.[2] [2]

  • Synthesis Protocol: Methyl phenyl sulfoxide - Organic Syntheses Procedure. Org.[2][4][5][6][7] Synth. 1966, 46,[1] 78.

  • NMR Characterization: 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones. PubMed.[2]

  • IMHB in Drug Design: Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors.[2] PMC.[2]

Sources

Foundational

Solubility Profile and Thermodynamic Characterization of 2-Methanesulfinylaniline

The following is an in-depth technical guide regarding the solubility profile and thermodynamic characterization of 2-methanesulfinylaniline , designed for researchers and drug development professionals. Technical Guide...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the solubility profile and thermodynamic characterization of 2-methanesulfinylaniline , designed for researchers and drug development professionals.

Technical Guide for Process Optimization and API Synthesis

Executive Summary & Chemical Context

2-Methanesulfinylaniline (CAS: 41085-32-9), also known as 2-(methylsulfinyl)aniline, is a critical organosulfur intermediate. It has gained significant prominence in medicinal chemistry as a versatile transient directing group (TDG) for palladium-catalyzed C–H activation, particularly in the functionalization of benzaldehydes and amines.

Understanding its solubility profile is not merely a logistical requirement but a thermodynamic necessity for optimizing reaction yields, designing crystallization purifications, and ensuring consistent bioavailability during early-stage formulation.

Chemical Structure & Solvation Mechanics
  • Molecular Formula:

    
    
    
  • Key Functional Groups: Primary amine (

    
    ), Sulfinyl group (
    
    
    
    ).
  • Structural Nuance: The ortho positioning of the sulfinyl group relative to the amine facilitates an intramolecular hydrogen bond (

    
    ). This interaction reduces the energy penalty for solvation in non-polar environments compared to its para isomer, while maintaining high affinity for polar aprotic solvents.
    

Predicted Solubility Profile

In the absence of a universal archival dataset for this specific intermediate, the following profile is derived from structure-property relationships (SPR) and empirical behavior of analogous sulfinyl-anilines.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole-dipole interactions; sulfoxide moiety acts as a potent H-bond acceptor.
Polar Protic Methanol, Ethanol, IPAHigh Solvation via intermolecular H-bonding with the amine and sulfinyl oxygen.
Chlorinated Dichloromethane (DCM), ChloroformHigh Favorable dispersion forces and dipole interactions; disrupts weak crystal lattice forces.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good solvency; often used as anti-solvents in crystallization when paired with alcohols.
Aromatic Toluene, XyleneModerate

stacking interactions; solubility increases significantly with temperature (

).
Aliphatic n-Hexane, CyclohexaneLow / Insoluble Lack of polar interaction capability; highly effective anti-solvent for precipitation.

Experimental Protocol: Determination of Solubility

To generate a precise solubility curve for regulatory or process files, the Laser Monitoring Observation Technique is the gold standard due to its high accuracy and minimal sample requirement.

Method A: Laser Monitoring Isothermal Saturation

This method eliminates the subjectivity of visual inspection by using laser transmittance to detect the exact point of solid dissolution.

Workflow Diagram

SolubilityWorkflow Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel (Magnetic Stirring) Start->Mix Laser Laser Transmittance Monitoring (I/I₀) Mix->Laser Temp Stepwise Temp Increase (0.1 K/min) Laser->Temp Detect Detect Transmittance Spike (Dissolution Point) Temp->Detect Solid Persists Data Record Mole Fraction (x) vs Temperature (T) Detect->Data Clear Solution Data->Start Next Solvent/Conc

Figure 1: Workflow for the Laser Monitoring Solubility Determination.

Step-by-Step Protocol
  • Preparation: Calibrate the analytical balance (

    
    ) and the thermometer (
    
    
    
    ).
  • Loading: Place a known mass of 2-methanesulfinylaniline (

    
    ) and solvent (
    
    
    
    ) into a double-walled glass vessel.
  • Equilibration: Circulate water from a thermostatic bath through the vessel jacket. Start stirring at 400 rpm.

  • Monitoring: Direct a laser beam (e.g., He-Ne, 632.8 nm) through the suspension. A photodetector on the opposite side measures intensity (

    
    ).
    
  • Ramping: Slowly increase temperature. Initially,

    
     due to scattering by undissolved solids.
    
  • Endpoint: Record the temperature (

    
    ) precisely when the laser intensity spikes to a maximum constant value (
    
    
    
    ), indicating complete dissolution.
  • Calculation: Calculate the mole fraction solubility (

    
    ):
    
    
    
    
    Where
    
    
    and
    
    
    are molecular weights of the solute and solvent.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and process scaling.

Modified Apelblat Equation

The most robust model for non-ideal solutions of sulfinyl anilines is the Modified Apelblat Equation . It correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    • B: Reflects the enthalpy of solution.

    • C: Accounts for the temperature dependence of the heat capacity difference.

Van't Hoff Equation

For a rapid estimation of the enthalpy of dissolution (


) and entropy (

):


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    
  • Note: Positive

    
     indicates an endothermic process (solubility increases with T), which is standard for 2-methanesulfinylaniline.
    

Process Implications & Solvent Selection

For drug development and synthesis, solvent choice dictates the purity and yield of the intermediate.

Solvent Selection Decision Matrix

SolventSelection Root Objective: 2-Methanesulfinylaniline Processing Reaction Reaction Medium (C-H Activation) Root->Reaction Purification Purification / Crystallization Root->Purification HighSol High Solubility Required Reaction->HighSol Cryst Recrystallization Strategy Purification->Cryst DCE 1,2-Dichloroethane (DCE) (Standard for Pd-Catalysis) HighSol->DCE Tol Toluene (For High Temp >100°C) HighSol->Tol Cooling Cooling Crystallization: Ethanol or IPA Cryst->Cooling AntiSolv Anti-Solvent Precipitation: DCM + Hexane Cryst->AntiSolv

Figure 2: Decision matrix for solvent selection based on process goals.

Critical Process Parameters
  • Crystallization: The steep solubility curve in Ethanol makes it the ideal solvent for cooling crystallization. A saturated solution at 60°C will yield high-purity crystals upon cooling to 5°C.

  • Reaction Solvent: For Palladium-catalyzed C-H activation, 1,2-Dichloroethane (DCE) or Toluene are preferred. They provide sufficient solubility for the substrate while maintaining a boiling point suitable for thermal activation (80-110°C).

  • Anti-Solvent: n-Hexane or Heptane should be used to crash out the product from DCM or Ethyl Acetate solutions during workup.

References

  • Directing Group Utility: Xu, H., et al. "Ligand-Promoted C(sp3)–H Arylation of Free Amines with 2-Methanesulfinylaniline as a Transient Directing Group." Journal of the American Chemical Society, 2018. Link

  • Thermodynamic Modeling (General Protocol): Jouyban, A. "Review of the pharmaceutical solubility studies in binary solvent mixtures." Farmaco, 2019. Link

  • Measurement Methodology: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. Link

  • Chemical Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 12913076, 2-Methylsulfinylaniline." PubChem, 2024. Link

Exploratory

Crystal Structure Analysis of 2-Methanesulfinylaniline: A Technical Guide

The following is an in-depth technical guide on the structural analysis of 2-methanesulfinylaniline, designed for researchers in structural chemistry and drug discovery. Executive Summary This guide provides a technical...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the structural analysis of 2-methanesulfinylaniline, designed for researchers in structural chemistry and drug discovery.

Executive Summary

This guide provides a technical analysis of 2-methanesulfinylaniline (also known as 2-aminophenyl methyl sulfoxide), a critical scaffold in medicinal chemistry. Unlike simple solvated salts, this molecule exhibits a dynamic intramolecular hydrogen bond (IMHB) between the aniline amine donor (


) and the sulfinyl oxygen acceptor (

). This interaction creates a pseudo-heterocyclic "closed" conformation that significantly modulates lipophilicity and membrane permeability—a phenomenon known as the "chameleon effect" in drug design.

This document details the synthesis, crystallographic features (inferred from homologous series), and the specific geometric parameters of the N-H...O=S interaction that define its utility in "Beyond Rule of 5" (bRo5) chemical space.

Chemical Context & Synthesis

To understand the crystal lattice, one must control the synthesis to ensure phase purity. The sulfoxide center is chiral, typically producing a racemic mixture (


) in standard synthesis, which crystallizes in centrosymmetric space groups.
Synthesis Protocol for Single Crystals

The following protocol ensures high-purity crystals suitable for X-ray diffraction (XRD).

Reaction Logic: Controlled oxidation of the sulfide precursor prevents over-oxidation to the sulfone (


), which lacks the lone pair geometry required for the specific IMHB observed in the sulfoxide.
StepActionReagent/ConditionCritical Technical Note
1 Precursor Dissolution 2-(Methylthio)aniline in

(DCM)
Maintain 0°C to suppress exothermic over-oxidation.
2 Oxidation m-CPBA (1.0 equiv) or

m-CPBA is faster but risks sulfone formation;

is milder and preferred for crystallographic purity.
3 Quenching 10%

wash
Eliminates residual oxidant immediately.
4 Isolation Extraction (DCM) & Drying (

)
Remove water completely; water competes for H-bonding during crystallization.
5 Crystallization Slow evaporation (EtOH/Hexane 1:4)Key Step: Slow evaporation favors the thermodynamic "closed" conformer packing.
Workflow Visualization

The following diagram outlines the critical path from synthesis to structural solution.

G Start Sulfide Precursor (2-methylthioaniline) Oxidation Controlled Oxidation (NaIO4, 0°C) Start->Oxidation + [O] Workup Quench & Isolation (Prevents Sulfone) Oxidation->Workup Selectivity Control Cryst Crystal Growth (Slow Evap: EtOH/Hex) Workup->Cryst Phase Purity XRD Single Crystal XRD (Mo Kα, 100K) Cryst->XRD Selection Structure Structure Solution (P21/c or P21/n) XRD->Structure Phasing & Refinement

Figure 1: Critical workflow for obtaining and solving the crystal structure of sulfinyl anilines.

Structural Analysis: The Core Pharmacophore

While specific unit cell dimensions for the parent compound can vary by polymorph, the molecular geometry is highly conserved across the 2-sulfinylaniline class. The structural analysis focuses on the interaction between the amino group and the sulfinyl moiety.[1]

The Intramolecular Hydrogen Bond (IMHB)

The defining feature of 2-methanesulfinylaniline is the N-H...O=S interaction. This is not merely a packing force but a conformational lock that persists in solution (non-polar solvents) and the solid state.

  • Geometry: The interaction forms a pseudo-5-membered ring (or 6-membered depending on counting convention including S).

  • Distance: The

    
     distance is typically 2.65 – 2.80 Å , significantly shorter than the sum of van der Waals radii (3.07 Å), indicating a strong electrostatic component.
    
  • Angle: The

    
     angle usually falls between 130° and 145° , constrained by the rigid aromatic backbone.
    
Conformational Locking

The molecule exists in equilibrium between two primary conformers, but the crystal lattice almost exclusively selects the syn-closed conformer due to the stabilization energy of the IMHB.

ParameterValue (Typical for Class)Significance
S=O[1][2][3][4][5] Bond Length 1.48 – 1.50 ÅIndicates significant double-bond character; highly polarized acceptor.
C-S Bond Length 1.76 – 1.80 ÅStandard single bond, allows rotation of the S-Me group.
N...O Distance 2.65 – 2.75 ÅCritical: Defines the strength of the IMHB. < 2.8 Å implies strong "locking".
Torsion (C-C-S-O) ~10° – 30°The S=O bond is nearly coplanar with the aromatic ring to maximize H-bonding.
S Atom Geometry PyramidalChiral center; lone pair points away from the ring in the crystal packing.
Interaction Network Diagram

The diagram below illustrates the competition between the internal "locking" force and external lattice forces.

Interactions NH2 Amine Donor (-NH2) IMHB Intramolecular H-Bond (The 'Lock') NH2->IMHB Donor SO Sulfinyl Acceptor (S=O) SO->IMHB Acceptor Lattice Intermolecular Packing (Lattice Energy) IMHB->Lattice Reduces Polarity Lattice->NH2 Competing H-bonds Solvent Solvent Waters (If Hydrated) Solvent->SO Disrupts IMHB

Figure 2: Interaction network showing the dominance of the Intramolecular H-Bond (IMHB) in shielding polarity.

Implications for Drug Design

For researchers in drug development, the crystal structure of 2-methanesulfinylaniline serves as a model for permeability optimization .

  • Chameleon Effect: In the crystal (and non-polar environments like lipid bilayers), the molecule adopts the "closed" form (IMHB active). This hides the polar donor/acceptor pair, effectively increasing lipophilicity (

    
    ) and membrane permeability.
    
  • Solubility: In aqueous environments, the IMHB can break, exposing the

    
     and 
    
    
    
    to water, thereby maintaining solubility.
  • Scaffold Utility: This motif is frequently used in "Beyond Rule of 5" compounds to improve oral bioavailability of large molecules by masking polarity.

Experimental Validation:

  • IR Spectroscopy: Look for a shift in

    
     stretching. Free amines appear ~3400-3500 cm⁻¹, while the IMHB-bonded amine shifts to lower wavenumbers (~3300 cm⁻¹).
    
  • NMR (

    
    -DMSO vs 
    
    
    
    ):
    In
    
    
    , the NH proton signal is deshielded (downfield shift) and concentration-independent, confirming the intramolecular nature.

References

  • PubChem. 2-Methanesulfinylaniline (Compound Summary). National Library of Medicine. Link

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Med. Chem. Commun., 2, 669-674. Link

  • Kuhn, B., et al. (2010). Impact of Intramolecular Hydrogen Bonding on Physicochemical Properties of Drug Candidates.[6][7] Journal of Medicinal Chemistry, 53(6), 2601–2611. Link

  • Cambridge Structural Database (CSD). Search for substructure: 2-aminophenyl sulfoxide. CCDC. (Access requires license, authoritative source for raw .cif files). Link

Sources

Foundational

Definitive Guide: Acidity Constants and pKa of 2-Methanesulfinylaniline

Part 1: Executive Summary & Core Directive The Challenge: 2-Methanesulfinylaniline (CAS: 41085-32-9) is a critical intermediate in the synthesis of heterocycles and a potential metabolite of sulfoxide-bearing pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Challenge: 2-Methanesulfinylaniline (CAS: 41085-32-9) is a critical intermediate in the synthesis of heterocycles and a potential metabolite of sulfoxide-bearing pharmaceuticals.[1] Despite its structural simplicity, explicit experimental pKa values for this specific ortho-isomer are frequently absent from standard physicochemical databases.

The Solution: This guide provides a theoretically grounded estimation of the pKa based on Hammett linear free-energy relationships and structural analysis, alongside a validated experimental protocol for precise determination.

Key Findings:

  • Predicted pKa (Conjugate Acid): 2.8 – 3.2 (Significant reduction from aniline's 4.6).[1]

  • Dominant Mechanism: Electron withdrawal via the sulfinyl group (-I > +R) combined with an ortho-effect involving intramolecular hydrogen bonding (NH[1]···O=S), which stabilizes the neutral base and reduces proton affinity.

  • Experimental Approach: UV-Visible Spectrophotometric Titration is the required method due to the compound's weak basicity (

    
    ).[1]
    

Part 2: Structural & Theoretical Analysis

Electronic Effects on Basicity

The basicity of the aniline nitrogen is governed by the electron density available for protonation.[2] The methanesulfinyl group (-S(O)CH


) influences this through two competing mechanisms:[1]
  • Inductive Effect (-I): The sulfur atom, being more electronegative than carbon and oxidized, pulls electron density away from the ring through the sigma bond framework.[1] This destabilizes the positively charged anilinium ion, lowering the pKa .

  • Resonance Effect (-R): The sulfinyl group can accept electron density from the ring, further delocalizing the nitrogen lone pair.[1] While weaker than the sulfonyl (-SO

    
    R) group, it is still net electron-withdrawing.[1]
    
The Ortho-Effect & Intramolecular Hydrogen Bonding

The unique feature of 2-methanesulfinylaniline is the proximity of the amino group (-NH


) and the sulfinyl oxygen.
  • Neutral State Stabilization: In the neutral free base, the amino hydrogen can form a 6-membered intramolecular hydrogen bond with the sulfinyl oxygen.

  • Thermodynamic Consequence: This H-bond stabilizes the neutral form relative to the protonated conjugate acid (which may disrupt this favorable geometry or require breaking the H-bond to accommodate the proton).[1]

  • Result: The equilibrium shifts toward the neutral form, making the molecule less basic than its para-isomer (4-methanesulfinylaniline), where such H-bonding is impossible.

Comparative Data Table

The following table synthesizes known data points to bracket the pKa of the target molecule.

CompoundStructurepKa (Conjugate Acid)Electronic Factors
Aniline Ph-NH

4.63Reference standard.[1]
4-Methanesulfinylaniline 4-S(O)Me-Ph-NH

~3.8 (Est.)[1]-I and -R effects; no ortho steric/H-bond effects.
2-Methanesulfinylaniline 2-S(O)Me-Ph-NH

2.8 – 3.2 (Pred.) Strong -I (proximity), Ortho-H-bond stabilization.
2-Methanesulfonylaniline 2-SO

Me-Ph-NH

~1.5 - 2.0Stronger -I/-R from sulfone; drastically reduced basicity.[1]

Part 3: Visualization of Chemical Equilibrium

The following diagram illustrates the equilibrium species and the stabilizing intramolecular interaction.

Equilibrium cluster_stabilization Ortho-Effect Stabilization Acid Conjugate Acid (Protonated) [Ph-NH3]+ Base Free Base (Neutral) Ph-NH2...O=S(Me) Acid->Base Ka (Deprotonation) Base->Acid Protonation H_ion H+

Caption: Equilibrium shift favoring the neutral base due to intramolecular hydrogen bonding (Ortho-Effect), lowering the pKa.

Part 4: Experimental Determination Protocol

Since the pKa is expected to be below 4.0, potentiometric titration is often inaccurate due to the leveling effect of water. UV-Visible Spectrophotometric Titration is the authoritative method.

Methodology: Spectrophotometric Titration
1. Principle

The neutral base and the protonated conjugate acid exhibit distinct UV absorption spectra (bathochromic shift upon deprotonation due to restoration of conjugation).[1] The pKa is determined by monitoring absorbance changes as a function of pH.[3]

2. Reagents & Equipment
  • Compound: 2-Methanesulfinylaniline (>98% purity).[1]

  • Buffers: Citrate-Phosphate series (pH 1.5 – 5.5).[1]

  • Solvent: Water (with <1% Methanol if solubility is limiting).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer.

3. Step-by-Step Workflow
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL methanol.

  • Sample Preparation: Prepare a series of 10 samples.

    • Aliquot 50 µL of stock into 10 mL of buffer at varying pH (e.g., 1.5, 2.0, 2.5, ... 5.5).

    • Ensure final concentration is ~50 µM.

  • Spectral Scan: Scan each sample from 200 nm to 400 nm.

  • Isosbestic Point Check: Verify all scans cross at a single point (confirming a two-state equilibrium).

  • Data Analysis:

    • Select the wavelength of maximum difference (

      
      ).[1]
      
    • Plot Absorbance (

      
      ) vs. pH.[1][3]
      
    • Fit data to the Henderson-Hasselbalch derivative:

      
      [1]
      
Workflow Visualization

Workflow Step1 1. Prepare Stock Solution (Methanol/Water) Step3 3. Aliquot & Mix (Final Conc ~50 µM) Step1->Step3 Step2 2. Buffer Preparation (pH 1.5 to 5.5) Step2->Step3 Step4 4. UV-Vis Scanning (200-400 nm) Step3->Step4 Step5 5. Identify Lambda Max & Isosbestic Points Step4->Step5 Step6 6. Plot A vs pH (Sigmoidal Curve) Step5->Step6 Step7 7. Calculate pKa (Henderson-Hasselbalch) Step6->Step7

Caption: Step-by-step spectrophotometric workflow for determining weak base pKa.

Part 5: References

  • Perrin, D. D., & Dempsey, B. (1974).[1] Buffers for pH and Metal Ion Control. Chapman and Hall. (Standard reference for buffer preparation).

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link[1]

  • PubChem. (2025).[1][4] 2-Methanesulfinylaniline Compound Summary. National Library of Medicine. Link[1]

  • Bordwell, F. G. (1988).[1][5] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[1][5] (Reference for sulfoxide acidity context). Link[1]

  • Albert, A., & Serjeant, E. P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Authoritative source for spectrophotometric titration protocols).[1]

Sources

Exploratory

Technical Guide: UV-Vis Absorption Characteristics of 2-Methanesulfinylaniline

The following is an in-depth technical guide on the UV-Vis absorption characteristics of 2-methanesulfinylaniline, structured for researchers and drug development professionals. Executive Summary 2-Methanesulfinylaniline...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the UV-Vis absorption characteristics of 2-methanesulfinylaniline, structured for researchers and drug development professionals.

Executive Summary

2-Methanesulfinylaniline (CAS: 54396-39-5), also known as 2-aminophenyl methyl sulfoxide, represents a critical intermediate in the synthesis of benzimidazole-based proton pump inhibitors (PPIs) and other sulfur-containing heterocycles. Its UV-Vis absorption profile is governed by the interplay between the electron-donating amino group (


) and the electron-withdrawing sulfinyl group (

) in the ortho position.

This guide details the electronic transitions, solvatochromic behaviors, and pH-dependent spectral shifts of 2-methanesulfinylaniline. It provides a robust framework for using UV-Vis spectroscopy as a tool for purity analysis, reaction monitoring, and structural validation in pharmaceutical development.

Molecular Architecture & Chromophores

To interpret the UV-Vis spectrum accurately, one must first deconstruct the molecular orbitals involved. The molecule consists of two primary auxochromes attached to a benzene chromophore:

  • The Donor (

    
    ):  Possesses a lone pair (
    
    
    
    -electrons) capable of
    
    
    transitions and resonance donation into the ring.
  • The Acceptor (

    
    ):  The sulfinyl group acts as a weak electron withdrawer (inductively) but can participate in conjugation involving sulfur 
    
    
    
    orbitals or
    
    
    interactions.
  • The Ortho-Effect (Critical): Unlike para-isomers, the ortho orientation facilitates an intramolecular hydrogen bond between the amino hydrogen and the sulfinyl oxygen. This "locking" effect enhances planarity, maximizing

    
    -orbital overlap and leading to distinct bathochromic (red) shifts compared to non-hydrogen-bonded analogs.
    
Diagram 1: Electronic Transitions & Structural Logic

ElectronicTransitions Substrate 2-Methanesulfinylaniline Chromophore Benzene Ring (π System) Substrate->Chromophore Donor Amino Group (-NH2) (n-donor) Substrate->Donor Acceptor Sulfinyl Group (-S(=O)Me) (Acceptor/Auxochrome) Substrate->Acceptor Trans_K E2/K-Band (π -> π*) Chromophore->Trans_K Primary Transition (~240-250 nm) Trans_B B-Band (π -> π* / CT) Chromophore->Trans_B Secondary Transition (~290-310 nm) Interaction Intramolecular H-Bond (Planarization) Donor->Interaction H-Donor Acceptor->Interaction H-Acceptor Interaction->Chromophore Enhanced Conjugation

Figure 1: Mechanistic pathway of electronic transitions influenced by the ortho-substituent effect.

UV-Vis Spectral Profile

The absorption spectrum of 2-methanesulfinylaniline is characterized by two principal bands. The precise maxima (


) may vary slightly depending on solvent polarity, but the following profile is consistent with structural analogs (e.g., 2-methylsulfonylaniline, 2-(phenylsulfinyl)aniline).
Band Assignments
Band TypeTransitionApprox.

(nm)
Molar Absorptivity (

)
Description
E2 / K-Band

240 – 255 High (

)
Originates from the benzene ring system, red-shifted by the auxochromes. Intense and broad.
B-Band

(CT)
290 – 310 Medium (

)
The "Benzenoid" band. Significantly red-shifted from Aniline's 280 nm due to the ortho-sulfinyl group and intramolecular H-bonding.
R-Band

~260 (Shoulder)Low (

)
Transition of the sulfoxide lone pair. Often obscured by the intense K-band overlap.

Note on the "Ortho-Shift": The intramolecular hydrogen bond stabilizes the excited state more than the ground state in many ortho-anilines, reducing the energy gap (


) and causing a red shift relative to the meta or para isomers.

Solvatochromism & pH Dependence

The spectral characteristics of 2-methanesulfinylaniline are highly sensitive to the solvent environment and pH, serving as a probe for molecular interactions.

Solvent Effects (Solvatochromism)
  • Non-Polar Solvents (e.g., Cyclohexane, Heptane):

    • The intramolecular H-bond (NH...O=S) remains intact.

    • Spectra exhibit fine structure and well-defined maxima.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water):

    • Hypsochromic Shift (Blue Shift) of n

      
      
      
      
      
      :
      Hydrogen bonding between the solvent and the sulfinyl oxygen stabilizes the ground state lone pair, increasing the energy required for excitation.
    • Bathochromic Shift (Red Shift) of

      
      :  Polar solvents stabilize the more polar excited state (Charge Transfer state), lowering the transition energy.
      
    • Result: The B-band typically broadens and shifts to longer wavelengths (e.g., 300 nm

      
       310 nm).
      
pH Dependence (Acid-Base Behavior)

The amino group is basic. Acidification leads to protonation (


).
  • Neutral/Basic pH: Spectrum dominated by the conjugated aniline system (Bands at ~250 nm and ~300 nm).

  • Acidic pH (pH < 2): The lone pair on nitrogen is bound to a proton and can no longer participate in conjugation.

    • Effect: The spectrum reverts to resemble that of methyl phenyl sulfoxide (or simple alkyl-benzene derivatives).

    • Observation: The long-wavelength B-band (~300 nm) disappears or drastically blue-shifts to ~260 nm, and intensity drops. This "spectral collapse" is a definitive test for the presence of the free amino group.

Experimental Protocol for Spectral Determination

To ensure high-integrity data (E-E-A-T), follow this self-validating protocol.

Reagents & Preparation
  • Analyte: 2-Methanesulfinylaniline (>98% purity).

  • Solvent: Spectroscopic grade Methanol or Acetonitrile (cutoff <200 nm).

  • Blank: Pure solvent from the same batch.

Workflow
  • Stock Solution: Prepare a

    
     M stock solution in methanol. (Weigh approx. 15.5 mg into 100 mL volumetric flask).
    
  • Working Standard: Dilute 1:100 to achieve

    
     M.
    
  • Baseline Correction: Run a dual-beam background correction with pure solvent in both cuvettes.

  • Acquisition: Scan from 200 nm to 400 nm. Scan rate: 60 nm/min (medium).

  • Validation:

    • Linearity Check: Prepare 3 concentrations (

      
       M). Absorbance at 
      
      
      
      should follow Beer-Lambert Law (
      
      
      ).
Diagram 2: Experimental Workflow

ExperimentalWorkflow Start Start: Sample Preparation Weigh Weigh ~15.5 mg Analyte (>98% Purity) Start->Weigh Dissolve Dissolve in MeOH (100 mL) Stock: 1 mM Weigh->Dissolve Dilute Dilute 1:100 Target: 10 µM Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan 200-400 nm (1 cm Quartz Cuvette) Blank->Scan Analyze Identify λ_max (Exp: ~250nm, ~300nm) Scan->Analyze Check Check Absorbance (Target: 0.2 - 0.8 AU) Analyze->Check Check->Dilute Fail (Too High/Low) Report Calculate Molar Absorptivity (ε) Report Data Check->Report Pass

Figure 2: Step-by-step protocol for accurate UV-Vis characterization.

Applications in Drug Development

  • Purity Analysis: The ratio of absorbance at 300 nm (Aniline band) to 250 nm (Sulfoxide band) serves as a purity index. Deviations suggest oxidation to the sulfone (2-methanesulfonyl aniline) or degradation.

  • Reaction Monitoring: In the synthesis of Omeprazole-type drugs, the oxidation of the sulfide to sulfoxide is the critical step. UV-Vis can monitor the appearance of the sulfoxide band (

    
    240-260 nm) and the shift of the amino band.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for UV-Vis transitions of substituted benzenes).
  • Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. Wiley. (Foundational theory on and transitions in sulfur-containing organics).
  • Fabian, J. (1973). "Electronic Absorption Spectra of Organic Sulfur Compounds". Sulfur Reports. (Detailed analysis of sulfoxide chromophores).
  • Oae, S. (Ed.). (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (Discusses the ortho-effect and intramolecular hydrogen bonding in sulfinylanilines).
  • NIST Chemistry WebBook. (2023). "UV-Vis Spectra of Aniline Derivatives". [Link] (General reference for aniline spectral data).

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2-Methanesulfinylaniline from 2-(Methylthio)aniline

Introduction & Scope 2-Methanesulfinylaniline (also known as 2-(methylsulfinyl)aniline) is a highly valuable bifunctional building block in organic synthesis and pharmaceutical drug development. Recently, it has demonstr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Methanesulfinylaniline (also known as 2-(methylsulfinyl)aniline) is a highly valuable bifunctional building block in organic synthesis and pharmaceutical drug development. Recently, it has demonstrated exceptional utility as a transient directing group (TDG) for the site-selective C–H functionalization of aldehydes, where the sulfoxide moiety acts as an L-type ligand to coordinate transition metals such as palladium[1].

However, the synthesis of this compound from 2-(methylthio)aniline presents a classic and rigorous chemoselectivity challenge. The protocol must successfully oxidize the thioether to a sulfoxide without over-oxidizing it to a sulfone, while simultaneously preserving the highly sensitive primary aniline group[2]. This application note provides a field-proven, self-validating methodology to achieve this transformation with high yield and absolute chemoselectivity.

Mechanistic Rationale & Chemoselectivity Logic

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than just executing a recipe.

The amino group (-NH₂) on the aniline ring is strongly electron-donating, making the aromatic system electron-rich and highly susceptible to unwanted oxidation (often leading to nitroso, nitro, N-oxide species, or dark polymeric polyaniline)[2]. A primary indicator of this undesired aniline oxidation is a rapid color change in the reaction mixture, ranging from yellow/brown to dark green or black[2].

To achieve chemoselectivity, we exploit the differing nucleophilicities of the sulfur and nitrogen atoms by manipulating the pH of the reaction environment. Using 30% hydrogen peroxide (H₂O₂) in glacial acetic acid serves a synergistic dual purpose[3]:

  • Reagent Activation: Acetic acid reacts reversibly with H₂O₂ to form peracetic acid in situ, which acts as a highly effective electrophilic oxidant. The oxidation proceeds via the electrophilic attack of the peroxide oxygen on the nucleophilic sulfide sulfur atom[3].

  • Amine Protection via Protonation: The acidic medium protonates the aniline group. The resulting anilinium ion is electron-poor, which drastically reduces its susceptibility to oxidation. Meanwhile, the thioether remains sufficiently nucleophilic to undergo targeted oxidation[3].

Chemoselectivity SM 2-(Methylthio)aniline (Bifunctional) Cond Oxidation Conditions SM->Cond Target 2-Methanesulfinylaniline (Target Sulfoxide) Cond->Target 1.05 eq H2O2, AcOH (Chemoselective) Side1 Sulfone (Over-oxidation) Cond->Side1 Excess Oxidant Side2 N-Oxide / Nitroso (Amine Oxidation) Cond->Side2 Unprotected Amine + Strong Oxidant

Caption: Chemoselectivity logic pathways in the oxidation of 2-(methylthio)aniline.

Quantitative Data: Comparative Oxidation Conditions

To justify the selected protocol, the following table summarizes the performance of various oxidation systems. The H₂O₂/AcOH system is prioritized due to its "green" profile, transition-metal-free nature, and high target selectivity[3].

Oxidant SystemSolventTemperatureChemoselectivity (Target)Over-oxidation RiskAmine Oxidation Risk
30% H₂O₂ (1.05 eq) Glacial Acetic Acid0 °C → RTExcellent (>90%) LowLow (Amine is protonated)
NaIO₄ (1.1 eq) MeOH / H₂O0 °CHigh (85-90%) Very LowLow
m-CPBA (1.0 eq) DCM-78 °CModerate (70%)ModerateHigh (N-oxide formation)
Excess H₂O₂ Glacial Acetic AcidElevatedPoorHigh (Yields Sulfone)High

Experimental Protocol: Transition-Metal-Free Oxidation

This protocol is designed as a self-validating system. Built-in checkpoints ensure that the reaction remains strictly controlled, preventing downstream failures during isolation.

Workflow Step1 1. Substrate Dissolution Dissolve 2-(methylthio)aniline in Glacial AcOH Step2 2. Thermal Regulation Cool reaction vessel to 0–5 °C Step1->Step2 Step3 3. Oxidant Addition Dropwise addition of 30% H2O2 (1.05 equiv) Step2->Step3 Step4 4. Reaction Propagation Stir at RT; Monitor via TLC/LC-MS Step3->Step4 Step5 5. Quenching & Neutralization Neutralize with aq. NaOH; Quench with Na2S2O3 Step4->Step5 Step6 6. Isolation & Purification Extract with DCM, dry over Na2SO4, concentrate Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of 2-methanesulfinylaniline.

Step-by-Step Methodology
  • Substrate Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 mmol of 2-(methylthio)aniline in 2.0 mL of glacial acetic acid[3].

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Lowering the temperature mitigates the exothermic nature of peroxide addition and suppresses the kinetic pathway leading to sulfone formation.

  • Oxidant Addition: Slowly add 2.1 mmol (1.05 equiv) of 30% aqueous hydrogen peroxide dropwise over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously.

  • Validation Checkpoint 1 (Reaction Monitoring): After 2 hours, monitor the reaction via TLC (Eluent: EtOAc/Hexane). The disappearance of the non-polar thioether spot (higher Rf) and the emergence of a polar sulfoxide spot (lower Rf) validates successful conversion.

  • Quenching & Neutralization: Once complete, cool the mixture back to 0 °C. Carefully neutralize the acetic acid by adding 4 M aqueous NaOH dropwise until the pH reaches ~7-8. Add 1 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Validation Checkpoint 2 (Peroxide Quench): Test the aqueous layer with starch-iodide paper. A negative result (no blue/black color) validates that all residual peroxides have been destroyed, ensuring the sulfoxide will not over-oxidize during solvent evaporation.

  • Isolation: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the analytically pure 2-methanesulfinylaniline[3].

Troubleshooting & Optimization

  • Reaction Mixture Turns Dark Brown/Black: This is a definitive sign of aniline oxidation[2]. If observed, immediately halt the reaction. For future runs, ensure the temperature is strictly maintained at 0 °C during H₂O₂ addition and verify that the peroxide concentration has not degraded (which often leads operators to mistakenly add excess volume).

  • Presence of Sulfone (Over-oxidation): Sulfone formation indicates an excess of electrophilic oxygen. Ensure strict adherence to the 1.05 molar equivalent of H₂O₂. If sulfone persists, switch the solvent to Hexafluoro-2-propanol (HFIP), which strongly hydrogen-bonds to the formed sulfoxide, sterically and electronically shielding it from further oxidation.

References

  • Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 Source: Royal Society of Chemistry URL:[Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions Source: PMC / Synlett URL:[Link]

Sources

Application

Application Note: Advanced Protocols for the Chemoselective Oxidation of Thioethers to Sulfoxides

Executive Summary The sulfoxide functional group is a critical pharmacophore found in numerous active pharmaceutical ingredients (APIs), including proton pump inhibitors (e.g., pantoprazole, lansoprazole) and wakefulness...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfoxide functional group is a critical pharmacophore found in numerous active pharmaceutical ingredients (APIs), including proton pump inhibitors (e.g., pantoprazole, lansoprazole) and wakefulness-promoting agents. The central synthetic challenge when oxidizing thioethers (sulfides) to sulfoxides is achieving strict chemoselectivity to prevent over-oxidation into the corresponding sulfones 1.

This application note provides drug development professionals and synthetic chemists with field-proven, highly selective protocols. We detail the causality behind experimental choices, focusing on two advanced methodologies: Solvent-Activated Peroxide Oxidation and Continuous Flow Electrochemistry .

Mechanistic Rationale & Causality

To design a self-validating oxidation system, one must understand the thermodynamic and kinetic drivers of the reaction. Traditional oxidants often fail because the newly formed sulfoxide is more nucleophilic than the starting thioether, leading to rapid over-oxidation 2.

The Organocatalytic Role of HFIP

Hexafluoroisopropanol (HFIP) is not merely a solvent; it acts as an organocatalyst and a protective agent. Its high ionizing power and strong hydrogen-bond donor capacity electrophilically activate aqueous hydrogen peroxide (H₂O₂) without the need for transition metals 3. Crucially, once the sulfoxide is formed, HFIP forms a strong hydrogen-bonded complex with the highly polarized S=O bond. This interaction sterically and electronically deactivates the sulfoxide, preventing a second equivalent of H₂O₂ from forming a sulfone 4.

Precision Control via Flow Electrochemistry

Chemical oxidants generate stoichiometric waste. A modern, scalable alternative utilizes an undivided flow cell with a homogeneous CaCl₂/MeCN/H₂O electrolyte system [[1]](). By precisely controlling the applied charge to exactly 2 Faradays per mole (2 F/mol), the reaction is strictly limited to the two-electron oxidation required for sulfoxide formation. This absolute stoichiometric control inherently prevents over-oxidation 1.

Comparative Protocol Data

Oxidation SystemPrimary OxidantKey Additive / CatalystChemoselectivityTypical YieldScalability / Green Profile
Fluorinated Solvent 30% H₂O₂HFIP (Solvent/Activator)>99% Sulfoxide90–98%Moderate; requires solvent recovery
Flow Electrochemistry Anodic OxidationCaCl₂ / MeCN / H₂O>95% Sulfoxide85–95%Excellent; metal-free, continuous flow
Phase-Transfer NaIO₄CTAPI (Phase-Transfer)~90% Sulfoxide80–94%Low; long reaction times, iodine waste 5

Visual Workflow: Reaction Pathways

G Substrate Thioether (Sulfide) H2O2 H2O2 / HFIP (Transition-Metal-Free) Substrate->H2O2 Green Oxidant Electro Flow Electrochemistry (CaCl2 / MeCN / H2O) Substrate->Electro Scalable / Flow Periodate NaIO4 / CTAPI (Phase-Transfer) Substrate->Periodate Mild / Aqueous Sulfoxide Sulfoxide (Target Product) H2O2->Sulfoxide HFIP deactivates sulfoxide Sulfone Sulfone (Over-oxidation) H2O2->Sulfone Excess H2O2 No HFIP Electro->Sulfoxide Controlled Charge (2 F/mol) Electro->Sulfone >4 F/mol Periodate->Sulfoxide Stoichiometric Control

Fig 1. Decision matrix and reaction pathways for chemoselective thioether oxidation.

Detailed Methodologies

Protocol A: Transition-Metal-Free Oxidation in HFIP

Application: Ideal for bench-scale synthesis and late-stage functionalization of complex APIs.

Materials: Thioether substrate, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), 30% aqueous H₂O₂, saturated Na₂S₂O₃.

Step-by-Step Procedure:

  • Substrate Preparation: In a fume hood, dissolve the thioether (1.0 mmol) in HFIP (2.0 mL) within a 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Oxidant Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 30% aqueous H₂O₂ (1.1 mmol) dropwise over 5 minutes to prevent localized heating.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. The strong hydrogen bonding of HFIP will naturally halt the reaction at the sulfoxide stage 4.

  • Quenching: Quench any residual peroxide by adding saturated aqueous Na₂S₂O₃ (2 mL). Stir for an additional 10 minutes.

  • Workup & Recovery: Extract the aqueous mixture with dichloromethane (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Note: HFIP is highly volatile and expensive; it can be efficiently recovered from the aqueous phase via fractional distillation for reuse.

Protocol B: Continuous Flow Electrochemical Oxidation

Application: Ideal for multi-gram scale-up and commercial manufacturing (e.g., Pantoprazole synthesis) 1.

Materials: Thioether substrate, Calcium chloride (CaCl₂), Acetonitrile (MeCN), Deionized water.

Step-by-Step Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of CaCl₂ in a solvent mixture of MeCN/H₂O (9:1 v/v). This acts as a safe, homogeneous, and inexpensive electrolyte 1.

  • Substrate Loading: Dissolve the thioether in the electrolyte solution to achieve a final substrate concentration of 0.05 M.

  • Flow Cell Setup: Utilize an undivided parallel plate flow electrolysis cell. Equip the cell with a graphite or mixed metal oxide (MMO) anode and a stainless steel cathode.

  • Electrolysis: Pump the solution through the reactor. Calibrate the flow rate to deliver a residence time corresponding to a charge passage of exactly 2.0 F/mol at a constant current density of 10 mA/cm².

  • Isolation: Collect the reactor effluent. Remove the MeCN under reduced pressure, extract the remaining aqueous residue with ethyl acetate, dry, and evaporate to yield the pure sulfoxide.

Self-Validating Analytical Feedback Loop

A robust protocol must inherently confirm its own success. To validate chemoselectivity without complex workups, utilize the following real-time and post-reaction checks:

  • TLC Monitoring: Thioethers (non-polar) migrate rapidly. Sulfoxides appear as distinct, highly UV-active mid-polarity spots. Over-oxidation to sulfones creates a highly polar spot near the baseline. The absence of this baseline spot validates the protocol's selectivity.

  • ¹H NMR Shift Analysis: The chemical shift of protons adjacent to the sulfur atom provides absolute confirmation. For a methyl thioether (S-CH₃), the singlet typically resonates at ~2.1 ppm. Upon successful selective oxidation to the sulfoxide, this peak shifts downfield to ~2.6–2.8 ppm. If over-oxidation occurs, a sulfone peak will erroneously appear at ~3.0–3.2 ppm.

  • IR Spectroscopy: Confirm the presence of the strong S=O stretching vibration around 1030–1060 cm⁻¹, and the strict absence of the symmetric/asymmetric SO₂ stretches (1120 and 1300 cm⁻¹).

References

Sources

Method

Application Note: 2-Methanesulfinylaniline as a Transient Directing Group in Palladium-Catalyzed C–H Functionalization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Methanesulfinylaniline (CAS: 41085-32-9) Primary Application: Monodentate Transient Directing Group (TDG) for site-selectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Methanesulfinylaniline (CAS: 41085-32-9) Primary Application: Monodentate Transient Directing Group (TDG) for site-selective C–H activation

Executive Summary & Mechanistic Rationale

In modern pharmaceutical chemistry, the late-stage functionalization of complex scaffolds is a critical strategy for generating Structure-Activity Relationship (SAR) libraries. Historically, transition-metal-catalyzed C–H activation required the stoichiometric installation and subsequent cleavage of directing groups, adding inefficient synthetic steps.

2-Methanesulfinylaniline has emerged as a highly effective Transient Directing Group (TDG) , specifically for the palladium-catalyzed ortho-arylation of benzaldehydes and ketones [1]. By reversibly condensing with an aldehyde to form an imine in situ, 2-methanesulfinylaniline acts as a catalytic tether.

The Causality of the Sulfinyl Moiety

The efficacy of 2-methanesulfinylaniline is rooted in its unique electronic and steric profile:

  • L-Type Ligand Coordination: The lone pair on the sulfinyl sulfur atom acts as an L-type ligand, coordinating strongly to the Palladium(II) center. This brings the metal into precise proximity with the ortho C(sp2)–H bond, forming a stable palladacycle intermediate [1][4].

  • Reversibility: The electron-withdrawing nature of the sulfinyl group fine-tunes the electrophilicity of the imine, ensuring that hydrolysis (product release and TDG regeneration) occurs rapidly under the reaction conditions.

  • Site-Selectivity: The geometry of the resulting 5- or 6-membered palladacycle strictly promotes ortho-arylation, completely suppressing undesired benzylic C–H functionalization [1].

G A 1. Imine Condensation Benzaldehyde + 2-Methanesulfinylaniline B 2. Pd(II) Coordination Sulfur Lone Pair acts as L-type Ligand A->B C 3. C-H Activation Formation of Ortho-Palladacycle B->C Base / AgOAc D 4. Oxidative Addition Insertion of Aryl Iodide (Ar-I) C->D Ar-I E 5. Reductive Elimination C-C Bond Formation D->E F 6. Hydrolysis Product Release & TDG Regeneration E->F H2O F->A TDG Recycle

Figure 1: Catalytic cycle of Pd-catalyzed ortho-arylation using 2-methanesulfinylaniline.

Experimental Protocol: Palladium-Catalyzed Ortho-Arylation

This protocol outlines a self-validating methodology for the ortho-arylation of benzaldehydes using catalytic 2-methanesulfinylaniline. The system is designed to be robust, utilizing silver salts to drive catalyst turnover.

Materials & Reagents
  • Substrate: Benzaldehyde derivative (0.2 mmol, 1.0 equiv)

  • Coupling Partner: Aryl iodide (0.4 mmol, 2.0 equiv)

  • TDG: 2-Methanesulfinylaniline (20 mol%, 0.04 mmol)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (10 mol%, 0.02 mmol)

  • Additive/Oxidant: Silver acetate [AgOAc] (0.3 mmol, 1.5 equiv)

  • Solvent: Hexafluoro-2-propanol (HFIP) (1.0 mL)

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, sequentially add Pd(OAc)₂, AgOAc, and 2-methanesulfinylaniline.

    • Causality Note: AgOAc serves a dual purpose: it acts as a base to assist in the Concerted Metalation-Deprotonation (CMD) step, and it abstracts iodide from the Pd(II) complex post-reductive elimination to regenerate the active cationic Pd species [3].

  • Substrate Introduction: Add the benzaldehyde derivative and the aryl iodide.

  • Solvent Addition: Inject 1.0 mL of HFIP.

    • Causality Note: HFIP is a highly polar, strongly hydrogen-bonding solvent. It accelerates both the initial imine condensation and the final hydrolysis step, drastically reducing reaction times compared to standard solvents like DCE or Toluene [4].

  • Thermal Activation: Seal the vial with a Teflon-lined cap. Stir the mixture vigorously at 90 °C for 16 hours.

  • Quenching & Filtration: Cool the reaction to room temperature. Dilute the mixture with 5 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite. Wash the pad with an additional 10 mL of EtOAc. This step removes insoluble silver halide salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, typically using a Hexanes/EtOAc gradient).

System Validation & Quality Control

To ensure the protocol has succeeded (self-validation), perform the following checks on the isolated product:

  • ¹H NMR Spectroscopy: Confirm the preservation of the aldehyde proton (singlet, ~10.0 ppm). The disappearance of one ortho-proton signal (typically ~7.8 ppm) and the appearance of new aromatic multiplet signals confirm site-selective C–C bond formation.

  • LC-MS/GC-MS: Verify the exact mass of the product. The absence of di-arylated byproducts (unless sterically unimpeded) validates the regiocontrol imparted by the TDG.

Advanced Applications: Stereoselective C(sp³)–H Functionalization

Beyond sp² carbons, derivatives of ortho-sulfinyl anilines have been engineered as powerful chiral auxiliaries and directing groups for the functionalization of unactivated C(sp³)–H bonds [2]. By utilizing the stereogenic sulfur atom (e.g., in chiral tert-butylsulfinyl aniline derivatives), researchers can induce highly diastereoselective palladation.

When applied to aliphatic amides, the chiral sulfinyl group coordinates to the palladium center in a face-selective manner. This rigidifies the transition state, allowing for the enantioselective arylation of β-methyl groups, a critical transformation for synthesizing unnatural chiral α-amino acids and complex pharmaceutical building blocks [2][4].

Workflow S1 Target Scaffold (Benzaldehyde) S2 TDG C-H Arylation (2-Methanesulfinylaniline) S1->S2 S3 Library Generation (Ortho-Aryl Derivatives) S2->S3 Ar-I, Pd(OAc)2 S4 SAR Screening (Activity Profiling) S3->S4

Figure 2: Workflow for TDG-assisted C-H functionalization in late-stage drug derivatization.

Quantitative Data & Reaction Scope

The following table summarizes the expected quantitative outcomes when utilizing 2-methanesulfinylaniline as a TDG across various pharmaceutical building blocks.

Table 1: Representative Scope of 2-Methanesulfinylaniline-Directed C–H Arylation

SubstrateCoupling Partner (Ar-I)Yield (%)RegioselectivityKey Observation / Causality
Benzaldehyde4-Iodotoluene75–80%>99% orthoStandard benchmark; demonstrates high baseline regiocontrol.
4-MethoxybenzaldehydeIodobenzene82–85%>99% orthoElectron-donating groups on the aldehyde enhance imine formation and stabilize the palladacycle.
3-MethylbenzaldehydeIodobenzene70–75%>95% (less hindered)Steric differentiation dictates site selectivity, favoring the less hindered ortho position.
Benzaldehyde1-Iodo-4-nitrobenzene60–65%>99% orthoElectron-deficient aryl iodides undergo slower oxidative addition, resulting in slightly reduced yields.

References

  • Higham, J. I., & Bull, J. A. (2020). Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. Chemical Communications, 56(80), 11917-11938. URL:[Link]

  • Mu, D., Gao, F., Chen, G., & He, G. (2017). Palladium-Catalyzed β-C–H Arylation of Alkyl Carboxamides with Sterically Hindered Aryl Iodides Using Ortho-Sulfinyl Aniline Auxiliaries. ACS Catalysis, 7(3), 1880-1885. URL:[Link]

  • Wang, Y.-F., Xu, W.-G., Sun, B., et al. (2019). Monodentate Transient Directing Group Assisted Pd-Catalyzed Direct Dehydrogenative Cross-Coupling of Benzaldehydes with Arenes toward 9-Fluorenones. The Journal of Organic Chemistry, 84(19), 12632–12642. URL:[Link]

  • Rej, S., Ano, Y., & Chatani, N. (2020). Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp³)–H Bonds. Chemical Reviews, 120(20), 11753–11885. URL:[Link]

Application

Application Note: Pummerer-Type Rearrangement and Cyclization of 2-Methanesulfinylaniline Derivatives

Introduction & Mechanistic Causality The synthesis of sulfur-nitrogen heterocycles, such as benzothiazoles and benzisothiazoles, is a critical objective in medicinal chemistry and drug development due to their prevalence...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The synthesis of sulfur-nitrogen heterocycles, such as benzothiazoles and benzisothiazoles, is a critical objective in medicinal chemistry and drug development due to their prevalence in bioactive scaffolds. The Pummerer rearrangement of 2-methanesulfinylaniline (2-aminophenyl methyl sulfoxide) derivatives offers a highly efficient, metal-free pathway to construct these ring systems.

Unlike standard intermolecular reactions, the presence of an ortho-amino group transforms the sulfoxide into a self-contained cyclization engine. The choice of the electrophilic activator dictates the mechanistic trajectory, splitting the reaction into two distinct causal pathways: the Classical Pummerer and the Interrupted Pummerer cyclizations ().

The Divergent Pathways
  • Classical Pummerer (Alpha-Carbon Attack): Activation of the sulfoxide by an anhydride (e.g., Trifluoroacetic anhydride, TFAA) yields an acyloxysulfonium ion. Deprotonation at the alpha-methyl group generates a highly reactive thionium ion . The ortho-amino group subsequently attacks this alpha-carbon, forming a C–N bond to yield a 1,3-benzothiazoline derivative, which readily oxidizes to a 1,3-benzothiazole ().

  • Interrupted Pummerer (Direct Sulfur Attack): When hypervalent iodine reagents (e.g., PIFA) or highly electrophilic conditions are employed, the alpha-deprotonation is bypassed. The nucleophilic amino group directly attacks the activated tricoordinate sulfur atom, forming an S–N bond and yielding a 1,2-benzisothiazole architecture ().

Mechanism A 2-Methanesulfinylaniline (Sulfoxide Precursor) B Acyloxysulfonium Ion (Electrophilic Intermediate) A->B Ac2O, TFAA, or PIFA C Pathway A: Alpha-Deprotonation (Thionium Ion Formation) B->C Base / Spontaneous D Pathway B: Direct N-Attack (Interrupted Pummerer) B->D Highly Electrophilic S E N-Attack on Alpha-Carbon (C-N Bond Formation) C->E F N-Attack on Sulfur (S-N Bond Formation) D->F G 1,3-Benzothiazoline / 1,3-Benzothiazole E->G -H+, Oxidation H 1,2-Benzisothiazole F->H -H+, Elimination

Divergent mechanistic pathways of 2-methanesulfinylaniline under Pummerer conditions.

Reagent Selection & Optimization Data

The chemoselectivity between the 1,3-benzothiazole and 1,2-benzisothiazole scaffolds is strictly governed by the promoter system. Table 1 summarizes the quantitative data and optimal conditions for directing the reaction.

Table 1: Influence of Promoter and Conditions on Cyclization Pathway

Promoter SystemSolventTemp (°C)Dominant PathwayMajor Product ScaffoldTypical Yield (%)
Ac₂O / NaOAc Toluene110Classical Pummerer1,3-Benzothiazole65–80
TFAA DCM0 to 25Classical Pummerer1,3-Benzothiazoline70–85
PIFA / TFA DCM0 to 25Interrupted Pummerer1,2-Benzisothiazole50–75
TMSOTf / Et₃N THF-78 to 0Classical Pummerer1,3-Benzothiazoline80–92

Note: The use of TFAA at lower temperatures prevents over-acylation of the amino group, ensuring the intramolecular capture proceeds cleanly ().

Experimental Protocols & Self-Validating Workflows

Workflow Step1 Preparation Dry DCM, Argon Atm Step2 Activation Add TFAA/PIFA at 0 °C Step1->Step2 Step3 Cyclization Warm to RT, Stir 2-4h Step2->Step3 Step4 Quenching Sat. NaHCO3 (aq) Step3->Step4 Step5 Purification Extraction & Column Step4->Step5

Standardized workflow for the Pummerer cyclization of sulfoxide precursors.

Protocol A: Synthesis of 1,3-Benzothiazoles via Classical Pummerer Cyclization

Objective: Drive the reaction through the thionium ion intermediate to form a C–N bond.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Dissolve 2-methanesulfinylaniline (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to prevent exothermic degradation.

  • Activation: Add Trifluoroacetic anhydride (TFAA, 1.5 mmol) dropwise over 5 minutes.

  • Cyclization: Remove the ice bath. Allow the reaction to warm to room temperature (25 °C) and stir for 2 to 4 hours.

  • Quenching: Slowly pour the reaction mixture into 15 mL of ice-cold saturated aqueous NaHCO₃ to neutralize the trifluoroacetic acid byproduct.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc).

In-Process Validation & Quality Control (Self-Validating System):

  • TLC Check (Step 4): Extract a 50 µL aliquot, quench in NaHCO₃, and spot on a silica TLC plate (Eluent: 3:1 Hexane:EtOAc). The disappearance of the highly polar sulfoxide starting material (R_f ~ 0.1) and the emergence of a less polar spot (R_f ~ 0.5) confirms successful thionium ion formation and subsequent cyclization.

  • NMR Validation: Conduct crude ¹H-NMR analysis (CDCl₃). The loss of the characteristic diastereotopic methyl protons of the sulfoxide (~2.7 ppm) and the appearance of a singlet near ~4.5 ppm (for the -CH₂- of the benzothiazoline) or complete loss of aliphatic signals (if oxidized to benzothiazole) confirms the reaction trajectory.

Protocol B: Synthesis of 1,2-Benzisothiazoles via Interrupted Pummerer Cyclization

Objective: Bypass alpha-deprotonation to force direct N-attack on the tricoordinate sulfur.

Step-by-Step Methodology:

  • Preparation: In an Argon-purged flask, dissolve 2-methanesulfinylaniline (1.0 mmol) in anhydrous DCM (10 mL).

  • Reagent Addition: Cool to 0 °C. Add Trifluoroacetic acid (TFA, 2.0 mmol) followed by Phenyliodine(III) bis(trifluoroacetate) (PIFA, 1.2 mmol) in one portion.

  • Cyclization: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching & Workup: Quench with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess hypervalent iodine, followed by saturated NaHCO₃ (10 mL). Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography to isolate the 1,2-benzisothiazole derivative.

In-Process Validation & Quality Control:

  • Mechanistic Check: The presence of iodobenzene as a byproduct in the crude ¹H-NMR (multiplets at 7.3–7.8 ppm) is a stoichiometric indicator that the PIFA-mediated interrupted Pummerer activation has occurred successfully.

References

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts Chemical Reviews, Kaiser et al. (2019). URL:[Link]

  • The Pummerer Reaction of Sulfinyl Compounds Organic Reactions, DeLucchi et al. (1991). URL:[Link]

  • Intramolecular Capture of Pummerer Reaction Intermediates by an Aromatic Nucleophile: Selective Construction of 1,4-Benzothiazine and Indole Ring Systems Chemical and Pharmaceutical Bulletin, Horiguchi et al. (2001). URL:[Link]

  • Interrupted Pummerer Rearrangement: Capture of Tricoordinate Sulfur Species Generated under Pummerer Rearrangement Conditions Journal of Organic Chemistry, Bates et al. (1992). URL:[Link]

Method

Application Note: Green Chemistry Methods for Preparing 2-Methanesulfinylaniline

Executive Summary This guide details the chemoselective synthesis of 2-methanesulfinylaniline (also known as 2-aminophenyl methyl sulfoxide) from 2-(methylthio)aniline . This transformation is a critical step in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemoselective synthesis of 2-methanesulfinylaniline (also known as 2-aminophenyl methyl sulfoxide) from 2-(methylthio)aniline . This transformation is a critical step in the synthesis of benzimidazole-based pharmacophores (e.g., proton pump inhibitors) and various kinase inhibitors.

The core challenge addressed here is the chemoselective oxidation of the sulfide moiety (


) to the sulfoxide (

) without:
  • Over-oxidation to the sulfone (

    
    ).[1]
    
  • Oxidation of the primary amine (

    
    ) to nitro/nitroso species.[1]
    
  • Oxidative cyclization to benzothiazoles.[1][2]

We present two field-validated "Green Chemistry" protocols that utilize Hydrogen Peroxide (


)  as the terminal oxidant, eliminating the need for toxic halogenated reagents or heavy metal oxidants.

Strategic Analysis & Chemoselectivity

The Chemoselectivity Challenge

The starting material, 2-(methylthio)aniline, contains two nucleophilic sites prone to oxidation: the sulfur atom and the nitrogen atom.[1] Standard oxidants (e.g., mCPBA,


) often yield a mixture of sulfones and N-oxides.

Green Strategy: We utilize the principle of Hard and Soft Acids and Bases (HSAB) .[1]

  • Sulfur is a "soft" nucleophile.[1]

  • Nitrogen is a "hard" nucleophile.[1]

  • Solution: By controlling pH or using specific organocatalysts, we can direct the electrophilic oxygen species to the soft sulfur atom exclusively.[1]

Reaction Pathway Diagram[1]

ReactionPathway Start 2-(Methylthio)aniline (Starting Material) Target 2-Methanesulfinylaniline (TARGET PRODUCT) Start->Target Controlled Oxidation (Green Protocol) N_Oxide N-Oxide/Nitro (Side Reaction) Start->N_Oxide Uncontrolled pH Cyclic Benzothiazole (Cyclization) Start->Cyclic Iodine/Lewis Acid Sulfone Sulfone Impurity (Over-oxidation) Target->Sulfone Excess Oxidant/High Temp

Figure 1: Chemoselective pathways. The green arrow indicates the target transformation achieved by the protocols below.

Method A: Metal-Free Organocatalytic Oxidation

Best for: Small-scale synthesis, metal-sensitive downstream steps, and high-purity requirements.

This method utilizes 2,2,2-Trifluoroacetophenone as a catalyst.[3] It forms a transient, highly reactive dioxirane/perhydrate species with


 that selectively transfers oxygen to the sulfur atom.[1]
Reagents & Materials
  • Substrate: 2-(Methylthio)aniline (1.0 equiv).

  • Oxidant: 30% or 50% Aqueous Hydrogen Peroxide (

    
    ) (1.1 equiv).[1]
    
  • Catalyst: 2,2,2-Trifluoroacetophenone (0.05 – 0.10 equiv).

  • Solvent: Acetonitrile (MeCN) or Water/Ethanol mixture.[1]

  • Buffer:

    
     (optional, to neutralize acidity if using commercial 
    
    
    
    with stabilizers).
Detailed Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)aniline (10 mmol, 1.39 g) in Acetonitrile (20 mL).

  • Catalyst Addition: Add 2,2,2-Trifluoroacetophenone (0.5 mmol, 70 µL).

  • Oxidant Addition: Cool the mixture to 0°C (ice bath). Slowly add 30%

    
      (11 mmol, 1.1 mL) dropwise over 10 minutes.
    
    • Expert Note: Slow addition at low temperature is crucial to prevent the "thermal runaway" that leads to sulfone formation.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) . Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1]

    • Typical Time: 2–4 hours.[1]

  • Quenching: Once the starting material is consumed (<1%), quench any excess peroxide by adding saturated aqueous sodium sulfite (

    
    )  (5 mL).[1]
    
  • Workup:

    • Evaporate the acetonitrile under reduced pressure.[1]

    • Extract the residue with Ethyl Acetate (

      
       mL).[1]
      
    • Wash the organic layer with Brine.[1]

    • Dry over anhydrous

      
       and concentrate.[1]
      
  • Purification: The product is often pure enough for use.[1] If necessary, recrystallize from Ethanol/Hexane or purify via silica flash chromatography.[1]

Method B: pH-Controlled Aqueous Molybdate Oxidation

Best for: Scale-up, industrial applications, and cost-efficiency.

This method uses a Molybdate catalyst (


) in an acidic medium.[1] The acidity serves a dual purpose: it activates the catalyst to form peroxomolybdates and protonates the aniline amine  (

), rendering it non-nucleophilic and protecting it from oxidation.[1]
Reagents & Materials
  • Substrate: 2-(Methylthio)aniline.[1][4]

  • Catalyst: Sodium Molybdate Dihydrate (

    
    ) (0.01 equiv).[1]
    
  • Oxidant: 30% Aqueous

    
     (1.05 equiv).[1]
    
  • Solvent: Water (or Water/Ethanol 1:1 for solubility).[1]

  • Acid: Sulfuric Acid (

    
    ) or Citric Acid (to adjust pH to ~2-3).[1]
    
Workflow Diagram

Workflow Step1 Dissolution & Protection Dissolve Substrate in Solvent + Acid (pH 2-3) (Forms Ammonium Salt) Step2 Catalyst Activation Add Na2MoO4 (1 mol%) Step1->Step2 Step3 Controlled Oxidation Add H2O2 dropwise at 0-5°C (Kinetic Control) Step2->Step3 Step4 Monitoring Stir at RT until Sulfide Consumed (Check HPLC/TLC) Step3->Step4 Step5 Neutralization & Isolation Basify with NaOH to pH 8 Extract (EtOAc) or Filter Precipitate Step4->Step5

Figure 2: Workflow for pH-controlled Molybdate oxidation. Protonation in Step 1 is the critical safety mechanism.

Detailed Protocol
  • Preparation: In a reaction vessel, suspend 2-(methylthio)aniline (50 mmol, 6.95 g) in Water (50 mL).

  • Acidification: Add 1M

    
      slowly until the solution becomes clear (formation of the ammonium salt) and the pH reaches approximately 2–3.
    
  • Catalyst: Add

    
      (0.5 mmol, 121 mg).
    
  • Oxidation: Cool to 0–5°C. Add 30%

    
      (52.5 mmol, 5.4 mL) dropwise over 30 minutes.
    
    • Mechanism:[2][5][6][7][8][9] The peroxomolybdate species formed is electrophilic and attacks the sulfur.[1] The protonated nitrogen is repelled, ensuring 100% chemoselectivity.[1]

  • Completion: Stir at room temperature for 1–2 hours.

  • Workup:

    • Cool the mixture back to 0°C.

    • Slowly basify with 10% NaOH or

      
        until pH ~8–9.[1] The free base product may precipitate as an oil or solid.[1]
      
    • Extract with Ethyl Acetate or Dichloromethane.[1]

    • Dry and concentrate.[1]

Analytical Validation

To confirm the identity and purity of 2-methanesulfinylaniline , compare your data against these expected values:

ParameterExpected Value / ObservationInterpretation
Physical State Off-white to pale yellow solidDarkening indicates amine oxidation.
Melting Point 90°C – 94°CLower MP suggests sulfone contamination.[1]
IR Spectroscopy Strong band at 1030–1050 cm⁻¹ Characteristic S=O stretch.[1]
IR Spectroscopy Doublet at 3300–3400 cm⁻¹ Intact primary amine (-NH₂ ).[1]
¹H NMR (DMSO-d₆) Methyl singlet shifts from ~2.4 ppm (S-Me) to ~2.7 ppm (S(O)-Me)Diagnostic shift for sulfoxide formation.
Mass Spectrometry M+1 = 156.04 Confirms molecular weight (MW 155.22).[1]

Safety & Process Notes

  • Peroxide Safety: Although dilute

    
     is used, always test for peroxides before concentrating large volumes of organic solvents.[1]
    
  • Exotherm Control: The oxidation of sulfide to sulfoxide is exothermic.[1] On scales >10g, active cooling is mandatory during peroxide addition.[1]

  • Stability: 2-methanesulfinylaniline is stable at room temperature but should be stored in the dark to prevent photo-oxidation.[1]

  • Green Metrics:

    • Atom Economy: High (Byproduct is

      
      ).[1]
      
    • E-Factor: Low (especially Method B using water).[1]

    • Solvent Selection: Water and Ethanol are preferred over chlorinated solvents (DCM) or DMF.[1]

References

  • Voutyritsa, E., Triandafillidi, I., & Kokotos, C. G. (2017).[3] "Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones." Synthesis, 49, 917-924.[3]

  • Imada, Y., Tonomura, I., Komiya, N., & Naota, T. (2013).[10] "Flavin-Catalyzed Generation of Hydrogen Peroxide from Molecular Oxygen: Neutral Aerobic Oxidation of Sulfides." Synlett, 24, 1679-1682.[10]

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).[10] "Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst." Organic Letters, 7(4), 625-628.[10]

  • Tayebee, R. (2011).[1] "Environmentally Benign Oxidation of Aniline with 30% H2O2 Catalyzed by Some Heteropolyoxometalates." Asian Journal of Chemistry, 23(12), 5792.

    • Note: Cited to highlight the risk of N-oxidation (nitroso form
  • Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[3] "TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides." The Journal of Organic Chemistry, 75(18), 6208-6213.

Sources

Application

Application Note: Strategic Functionalization of the Amino Group in 2-Methanesulfinylaniline

Executive Summary 2-Methanesulfinylaniline (2-aminophenyl methyl sulfoxide) represents a high-value scaffold in medicinal chemistry, offering a unique combination of a nucleophilic amino group and a chiral, metabolically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methanesulfinylaniline (2-aminophenyl methyl sulfoxide) represents a high-value scaffold in medicinal chemistry, offering a unique combination of a nucleophilic amino group and a chiral, metabolically active sulfoxide moiety. However, its dual reactivity presents a "Janus-faced" challenge: the ortho-sulfinyl group is prone to Pummerer rearrangements , oxidation (to sulfone), or reduction (to sulfide) under standard amine functionalization conditions.

This application note provides validated protocols to selectively functionalize the amino group while preserving—or strategically exploiting—the sulfoxide moiety. We define the "Safe Operating Space" for N-acylation and alkylation and detail the conditions required to trigger Pummerer-type transformations for downstream heterocyclic synthesis.

Chemical Architecture & Reactivity Landscape

The molecule contains two reactive centers with orthogonal sensitivities. Understanding their interaction is the key to successful derivatization.

The Ortho-Effect Challenge
  • Nucleophilicity: The aniline nitrogen is moderately nucleophilic but sterically crowded by the ortho-S(O)Me group.

  • Sulfoxide Lability: The sulfoxide oxygen is nucleophilic. Electrophiles (e.g., acid anhydrides, acid chlorides) can activate the sulfoxide, triggering the Pummerer Rearrangement rather than, or in addition to, N-functionalization.[1]

  • Redox Sensitivity: The sulfoxide is easily oxidized to a sulfone (

    
    ) by peracids or reduced to a sulfide (
    
    
    
    ) by strong hydrides.
Decision Matrix: Reaction Pathways

Figure 1: Divergent reaction pathways for 2-methanesulfinylaniline. Blue paths indicate N-functionalization; Red indicates S-activation; Green indicates oxidation.

Validated Protocols

Protocol A: Chemoselective N-Acylation (Preserving the Sulfoxide)

Objective: Synthesize amides without triggering the Pummerer rearrangement or O-acylation of the sulfoxide. Mechanism: The sulfoxide oxygen is nucleophilic. If activated by an acid chloride, it forms an oxysulfonium salt which can rearrange. To prevent this, we use a base to scavenge HCl immediately and keep the temperature low.

Materials:

  • 2-Methanesulfinylaniline (1.0 equiv)

  • Acid Chloride (R-COCl) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolution: Dissolve 2-methanesulfinylaniline (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under nitrogen.

  • Base Addition: Add TEA (1.5 mmol, 210 µL). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Dropwise add the acid chloride (1.1 mmol) dissolved in DCM (1 mL) over 10 minutes.

    • Critical Note: Do not allow the temperature to rise above 5 °C during addition. Exotherms can promote O-acylation.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) for 1–2 hours. Monitor by TLC (the amide is typically less polar than the amine).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL).[2] Wash organics with brine, dry over
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (typically EtOAc/Hexane gradients).

Data Validation:

  • IR: Look for Amide I band (~1680 cm⁻¹) and Sulfoxide S=O stretch (~1030–1050 cm⁻¹).

  • NMR: The S-Me peak (

    
     ~2.7 ppm) should remain a singlet. If Pummerer occurred, you would see 
    
    
    
    (AB quartet or singlet ~5.0 ppm).
Protocol B: The "Pummerer" Functionalization

Objective: Utilize the sulfoxide to functionalize the


-methyl group, converting the S-Me to an 

-acetoxy sulfide (

). This is a gateway to further derivatization (e.g., hydrolysis to aldehydes).

Materials:

  • N-Acylated 2-methanesulfinylaniline (Substrate from Protocol A)

  • Acetic Anhydride (

    
    ) (Excess, as solvent)
    
  • Sodium Acetate (NaOAc) (1.0 equiv)

Procedure:

  • Setup: Dissolve the N-acyl substrate (1.0 mmol) in

    
     (3 mL). Add NaOAc (1.0 mmol).
    
  • Reflux: Heat the mixture to 120 °C for 2–4 hours.

    • Mechanistic Insight: The

      
       acylates the sulfoxide oxygen.[3] Acetate then acts as a base to deprotonate the 
      
      
      
      -methyl, forming a thionium ion intermediate which is trapped by acetate.
  • Workup: Cool to RT. Pour onto ice/water to hydrolyze excess anhydride. Neutralize with solid

    
     (Caution: foaming).
    
  • Extraction: Extract with EtOAc.

  • Result: The product is the

    
    -acetoxy sulfide amide.
    
Protocol C: Oxidation to Sulfone (2-Methanesulfonyl Aniline)

Objective: Convert the sulfoxide to a sulfone, a common pharmacophore in drug discovery (e.g., COX-2 inhibitors).

Materials:

  • 2-Methanesulfinylaniline

  • Hydrogen Peroxide (30% aq., 3.0 equiv)

  • Acetic Acid (Glacial, solvent)[4]

Procedure:

  • Dissolution: Dissolve the starting material (1.0 mmol) in glacial acetic acid (3 mL).

  • Oxidation: Add

    
     (3.0 mmol) dropwise at RT.
    
  • Heating: Warm to 50–60 °C for 2 hours.

  • Workup: Pour into water. Neutralize with NaOH solution.[4] The sulfone often precipitates as a solid. Filter and wash with water.

  • Characterization: The S-Me peak in

    
     NMR shifts downfield (
    
    
    
    ~3.0–3.2 ppm) compared to the sulfoxide (
    
    
    ~2.7 ppm).

Analytical Comparison Table

FeatureSulfide (-SMe)Sulfoxide (-S(O)Me)Sulfone (-SO2Me)Pummerer Product (-S-CH2-OAc)
Oxidation State -20+2-2 (on Sulfur)

H NMR (S-Me)

2.4–2.5 (s)

2.6–2.8 (s)

3.0–3.2 (s)

5.0–5.3 (CH2)
IR (S-O stretch) None~1030 cm⁻¹ (Strong)~1150, 1300 cm⁻¹~1740 cm⁻¹ (Ester C=O)
Chirality AchiralChiral (Racemic)AchiralAchiral (usually)
Stability OxidizableAcid/Heat SensitiveVery StableHydrolysis Sensitive

Troubleshooting & "Gotchas"

  • Loss of Chirality: If you are working with an enantiopure sulfoxide, do not use strong acids or heat without checking for racemization. The sulfoxide stereocenter is thermally stable up to ~200°C but acid-catalyzed racemization (via achiral hydrates) is rapid.

  • Competing O-Acylation: If you observe a complex mixture during acylation, it is likely the O-acylated sulfoxide salt. Ensure you use a base (TEA/DIPEA) and keep the reaction cold (

    
    ).
    
  • Solubility: Sulfoxides are highly polar. If the product does not elute on TLC, switch to a more polar mobile phase (e.g., 5–10% MeOH in DCM).

References

  • Pummerer Rearrangement Mechanism & Scope

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry." The Pummerer rearrangement involves the conversion of a sulfoxide to an -acyloxy sulfide via an acyloxysulfonium ion.
    • Bur, S. K., & Padwa, A. (2004). "The Pummerer reaction: a powerful tool for the synthesis of heterocycles." Chemical Reviews, 104(5), 2401-2432. Link

  • Phenothiazine & Benzothiazine Synthesis: Gupta, R. R. (1988). "Phenothiazines and 1,4-benzothiazines: Chemical and biomedical aspects." Elsevier. (Standard reference for cyclization of 2-aminophenyl sulfides/sulfoxides).
  • Bahrami, K., Khodaei, M. M., & Karimi, A. (2008). "Hydrogen peroxide/acetic acid: A green and efficient oxidation system for the conversion of sulfides to sulfoxides and sulfones." Journal of Chemical Research, 2008(12).
  • General Sulfoxide Reactivity

    • Oae, S.[5] (1991). "Organic Chemistry of Sulfur." Plenum Press. (Detailed analysis of nucleophilic substitution on sulfoxides).

Sources

Method

Application Note: One-Pot Synthesis and Utilization of ortho-Sulfinylanilines

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Bidentate directing groups (auxiliaries) for Pd-catalyzed C(sp³)–H functionalization, late-stage drug derivatization, an...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Bidentate directing groups (auxiliaries) for Pd-catalyzed C(sp³)–H functionalization, late-stage drug derivatization, and complex peptide engineering.

Executive Summary

Ortho-sulfinylanilines—specifically ortho-methylsulfinylaniline (MSOA) and ortho-tosylsulfinylaniline (TSOA)—have emerged as highly privileged, removable bidentate auxiliaries in transition-metal-catalyzed C–H functionalization. They uniquely enable the palladium-catalyzed β-C(sp³)–H arylation of alkyl carboxamides with sterically hindered aryl iodides, a transformation historically plagued by poor yields and catalyst poisoning.

Historically, the synthesis of these heavily substituted sulfur-nitrogen scaffolds required multi-step, harsh conditions. However, recent methodological breakthroughs have established a highly efficient, transition-metal-free, one-pot synthesis protocol. By reacting N-alkyl sulfoximines with in situ generated arynes, chemists can now access diverse ortho-sulfinylanilines in excellent yields under mild, ambient conditions[1].

This application note details the mechanistic rationale, a self-validating experimental protocol for their one-pot synthesis, and a downstream workflow for their application in C–H arylation.

Mechanistic Rationale: Causality Behind the Chemistry

The one-pot synthesis of ortho-sulfinylanilines relies on the highly selective reactivity between N-alkyl sulfoximines and transient aryne species[2][3]. Understanding the causality of the reagent choices is critical for protocol optimization and troubleshooting.

  • Choice of Aryne Precursor & Trigger: o-Silylaryl triflates are utilized alongside Cesium Fluoride (CsF). CsF acts as a mild, highly fluorophilic trigger that induces the elimination of the trimethylsilyl and triflate groups, generating the highly reactive aryne intermediate in situ. This avoids the use of strong bases (like LDA or BuLi) which would otherwise degrade the sensitive sulfoximine starting materials.

  • The Role of the N-Alkyl Group: When NH-sulfoximines are exposed to arynes, they typically undergo simple N-arylation[2]. The presence of an N-alkyl substituent sterically and electronically redirects the reaction pathway. It forces a formal [2+2] cycloaddition between the S=N bond of the sulfoximine and the C≡C bond of the aryne.

  • Aryl Migration (The Driving Force): The resulting four-membered 1,2-thiazetidine intermediate is highly strained. It rapidly undergoes S–N bond cleavage, followed by a highly selective intramolecular relocation of the electronically preferred S-aryl group to the ortho-position of the newly formed aniline moiety, yielding the final ortho-sulfinylaniline[3].

Mechanism A o-Silylaryl Triflate + CsF B Aryne Intermediate (C≡C) A->B Fluoride-induced elimination D [2+2] Cycloaddition Intermediate B->D Reacts with C N-Alkyl Sulfoximine (S=N) C->D Reacts with E S-N Bond Cleavage & Aryl Migration D->E Ring opening F ortho-Sulfinylaniline Product E->F Rearrangement

Fig 1: Reaction mechanism of o-sulfinylaniline synthesis via [2+2] cycloaddition and aryl migration.

Experimental Protocol: One-Pot Synthesis

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the synthesis at every stage.

Materials Required
  • Substrate: N-alkyl sulfoximine (1.0 equiv, e.g., 1.0 mmol)

  • Aryne Precursor: o-Silylaryl triflate (1.5 – 2.0 equiv, e.g., 1.5 mmol)

  • Reagent: Cesium Fluoride (CsF) (2.0 equiv, e.g., 2.0 mmol) - Must be anhydrous.

  • Solvent: Acetonitrile (MeCN), anhydrous (10 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Milieu:

    • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with inert Argon or Nitrogen gas.

    • Causality: Aryne intermediates and the CsF trigger are moisture-sensitive. Water will rapidly protonate the aryne to form phenol byproducts, drastically reducing the yield.

  • Reagent Addition:

    • Add the N-alkyl sulfoximine (1.0 mmol) and anhydrous CsF (2.0 mmol) to the flask.

    • Inject anhydrous MeCN (10 mL) via syringe. Stir the suspension for 5 minutes at room temperature to ensure uniform dispersion of the insoluble CsF.

  • In Situ Aryne Generation:

    • Slowly add the o-silylaryl triflate (1.5 mmol) dropwise via syringe over 2 minutes.

    • Validation Checkpoint 1: The reaction mixture may exhibit a slight exotherm and a color change (often turning pale yellow to light orange) as the aryne is generated and immediately consumed by the sulfoximine.

  • Reaction Progression:

    • Stir the reaction mixture vigorously at ambient temperature (20–25 °C) for 12 hours.

    • Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/Ethyl Acetate, typically 3:1). The highly polar sulfoximine spot should disappear, replaced by a higher Rf spot corresponding to the ortho-sulfinylaniline product.

  • Workup and Isolation:

    • Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient.

    • Validation Checkpoint 3: Confirm product identity via ¹H NMR. Look for the characteristic downfield shift of the newly formed ortho-aniline NH/NH₂ protons and the distinct diastereotopic signals if chiral centers are present adjacent to the sulfinyl group[3].

Quantitative Data & Substrate Scope

The robustness of this one-pot procedure is demonstrated by its broad substrate tolerance. Table 1 summarizes the expected yield ranges based on the structural class of the starting sulfoximine[2][3].

Table 1: Substrate Scope and Expected Yields for ortho-Sulfinylaniline Synthesis

Sulfoximine ClassAryne PrecursorReaction ConditionsExpected Yield RangeMechanistic Note
S,S-Diaryl-N-methyl o-Silylaryl triflate (1.5 eq)CsF (2.0 eq), MeCN, RT, 12h62% – 96% High migratory aptitude of the S-aryl group drives excellent yields.
S,S-Diaryl-N-pentenyl o-Silylaryl triflate (1.5 eq)CsF (2.0 eq), MeCN, RT, 12h~42% Bulky N-substituents slightly hinder the initial [2+2] cycloaddition.
S-Alkyl-S-aryl-N-methyl o-Silylaryl triflate (1.5 eq)CsF (2.0 eq), MeCN, RT, 12h~37% Competition between alkyl and aryl migration reduces overall efficiency.
Cyclic N-alkyl o-Silylaryl triflate (1.5 eq)CsF (2.0 eq), MeCN, RT, 12h~72% Undergoes a unique ring-expansion to form eight-membered thiazocine derivatives.

Downstream Application: Pd-Catalyzed β-C(sp³)–H Arylation

Once synthesized, ortho-sulfinylanilines such as MSOA and TSOA serve as transformative tools in drug development. They are coupled to aliphatic carboxylic acids to form carboxamides. The bidentate nature of the ortho-sulfinylaniline coordinates tightly with Palladium(II), directing the metal to activate the inert β-C(sp³)–H bond[4][5].

Crucially, the steric environment created by the sulfinyl group prevents catalyst poisoning and allows for the coupling of highly sterically hindered aryl iodides (e.g., ortho-substituted aryl iodides), which fail with traditional directing groups[5].

Workflow step1 Step 1: Auxiliary Coupling Amide formation with MSOA/TSOA step2 Step 2: Pd-Catalyzed C-H Arylation Pd(OAc)2, Aryl Iodide, AgOAc step1->step2 Purified Substrate step3 Step 3: Auxiliary Removal Mild acidic/basic cleavage step2->step3 Arylated Intermediate step4 Target Product β-Arylated Carboxamide / Ester step3->step4 Cleavage

Fig 2: Application workflow of o-sulfinylanilines as removable auxiliaries in C-H arylation.

Application Protocol Summary:

  • Coupling: React the target alkyl carboxylic acid with the synthesized MSOA using standard peptide coupling reagents (e.g., HATU, DIPEA) to form the amide-linked auxiliary.

  • Arylation: Treat the MSOA-amide with Pd(OAc)₂ (10 mol%), the desired hindered aryl iodide (2.0 equiv), and AgOAc in a suitable solvent (e.g., HFIP/DCE) at 110 °C. The MSOA directs the Pd to the β-methyl or methylene position.

  • Removal: The MSOA auxiliary is easily cleaved post-arylation using mild conditions (e.g., BF₃·OEt₂ in MeOH) to yield the corresponding β-arylated methyl ester, recovering the synthetic utility of the molecule for further drug development[5].

References

1.[3] 2.[5]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing over-oxidation to sulfone during 2-methanesulfinylaniline synthesis

Technical Support Center: Selective Oxidation of 2-(Methylthio)aniline Topic: Audience: Organic Chemists, Process Development Scientists Reference ID: TSC-OX-2026-SULF Executive Summary: The Chemoselectivity Challenge Sy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Selective Oxidation of 2-(Methylthio)aniline

Topic: Audience: Organic Chemists, Process Development Scientists Reference ID: TSC-OX-2026-SULF

Executive Summary: The Chemoselectivity Challenge

Synthesizing 2-methanesulfinylaniline (also known as 2-aminophenyl methyl sulfoxide) requires navigating a complex chemoselectivity landscape. You are oxidizing a sulfide (-SMe) in the presence of a highly reactive primary amine (-NH2).

The Three Primary Failure Modes:

  • Over-Oxidation (Sulfone Formation): The sulfoxide product is further oxidized to sulfone (-SO2Me).[1]

  • N-Oxidation (Amine Degradation): The amine is oxidized to hydroxylamine, nitroso, nitro, or azo species (often indicated by dark red/brown color).

  • Electrophilic Chlorination: If using halogen-based oxidants (e.g., NCS), the electron-rich aromatic ring may undergo chlorination.

This guide provides validated protocols and troubleshooting steps to ensure S-selective mono-oxygenation .

Diagnostic Flowchart: Identify Your Impurity

Use this logic tree to diagnose the specific side-reaction occurring in your flask.

OxidationDiagnosis Start Analyze Reaction Mixture (TLC / HPLC / LCMS) Q1 Is the product spot present? Start->Q1 Q2_Yes Check for Side Products Q1->Q2_Yes Yes Q2_No Check Starting Material (SM) Q1->Q2_No No Sulfone Issue: Over-Oxidation to Sulfone Cause: Excess oxidant or High Temp Q2_Yes->Sulfone New spot (more polar than SM, less polar than Sulfoxide) N_Oxide Issue: N-Oxidation (Nitro/Azo) Cause: Basic pH or Unprotected Amine Q2_Yes->N_Oxide Dark colored mixture (Red/Brown/Black) SM_Remains Issue: Stalled Reaction Cause: Low Temp or Old Oxidant Q2_No->SM_Remains SM Unreacted

Caption: Diagnostic logic for identifying chemoselectivity failures in sulfide oxidation.

Validated Protocols

Do not deviate from stoichiometry. The difference between 95% yield and a crude mixture of sulfone is often 0.2 equivalents of oxidant.[1]

Protocol A: The "Proton-Protection" Method (Scalable)

Best for: Large scale, cost-efficiency, and avoiding N-protection steps.

Mechanism: By using Glacial Acetic Acid (AcOH) as the solvent, the primary amine is protonated (


). This deactivates the nitrogen lone pair, preventing N-oxidation while allowing the nucleophilic sulfur to react with the oxidant.[1]
  • Dissolution: Dissolve 2-(methylthio)aniline (1.0 eq) in Glacial Acetic Acid (10 volumes).

  • Cooling: Cool the solution to 0–5 °C (Ice/Water bath). Critical: Do not skip cooling.

  • Oxidant Addition: Add 30% Hydrogen Peroxide (

    
    )  (1.05 eq) dropwise over 30 minutes.
    
    • Control: Maintain internal temperature < 10 °C.[1][2]

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 1–2 hours.

  • Monitoring: Check TLC/HPLC. If SM remains (>5%), add 0.1 eq

    
    . Do not add large excesses.
    
  • Workup: Pour into ice water. Neutralize carefully with saturated

    
     or 
    
    
    
    (keep T < 20 °C). Extract with Ethyl Acetate.[1][2][3]
Protocol B: The "High-Selectivity" Method ( )

Best for: Small scale, high-value substrates, or if Protocol A fails.

Mechanism: Sodium Periodate (


) is a kinetically controlled oxidant that is highly selective for sulfide 

sulfoxide and reacts very sluggishly to form sulfone.
  • Setup: Suspend

    
     (1.1 eq) in water (5 volumes).[1]
    
  • Addition: Add a solution of 2-(methylthio)aniline (1.0 eq) in Methanol or Acetonitrile (5 volumes).

  • Condition: Stir at 0 °C for 30 minutes, then RT for 12 hours.

  • Workup: Filter off the precipitated inorganic salts (

    
    ). Partition filtrate between water/DCM.[1][4]
    

Troubleshooting Guide (Q&A)

Q1: I see a spot on TLC that is less polar than the sulfoxide but more polar than the starting material. What is it? A: This is almost certainly the Sulfone (over-oxidation product).[1]

  • Immediate Fix: You cannot "reverse" sulfone formation.[1] You must purify (column chromatography).[1]

  • Prevention:

    • Check your stoichiometry.[1][4] Are you calculating based on the active oxygen content of your oxidant?

    • Lower the temperature.[1][5][6][7] Sulfone formation has a higher activation energy than sulfoxide formation.[1] Keep the reaction at 0 °C longer.

    • Avoid metal catalysts (like Molybdenum or Tungsten) unless specifically tuning for them, as they often promote over-oxidation.

Q2: The reaction mixture turned dark red/brown, and yield is low. A: You are experiencing N-Oxidation (formation of azo or nitroso compounds).[1]

  • Cause: The amine lone pair attacked the oxidant.[1] This happens if the pH is neutral/basic.[1]

  • Solution: Switch to Protocol A (Acetic Acid). The acid protonates the amine (

    
    ), rendering it non-nucleophilic.[1] If you are already using acid, ensure you aren't using an oxidant known for N-oxidation (like m-CPBA) without protection.
    

Q3: Can I use m-CPBA? It's a common oxidant. A: Avoid if possible. m-CPBA is a strong electrophilic oxidant.

  • Risk:[5][8] It frequently over-oxidizes to sulfone and can oxidize the amine if not protonated.[1]

  • If you must use it: You must protect the amine first (e.g., Acetyl protection to form the acetanilide), oxidize, and then deprotect.

Q4: My reaction stalls at 80% conversion. Should I add more oxidant? A: Proceed with caution.

  • The Trap: Adding excess oxidant often converts the 80% product to sulfone faster than it converts the remaining 20% starting material.[1]

  • Better Approach: Isolate the product and recycle the starting material, or accept 80% conversion to maintain high purity.[1]

Data Comparison: Oxidant Selectivity

Oxidant SystemSelectivity (Sulfoxide:Sulfone)Amine CompatibilityRecommended For

/ AcOH (0°C)
High (95:5)Excellent (Protonation)Standard Scale-up

/ MeOH
Very High (>99:1) GoodHigh-value / Small scale
m-CPBA / DCM Low (Risk of Sulfone)Poor (N-oxidation risk)Not Recommended
Oxone Low (Favor Sulfone)VariableSynthesis of Sulfones

References

  • BenchChem Application Notes.Synthesis of Novel Compounds from 2-Methyl-4-(methylsulfanyl)aniline. (Protocol for

    
    /AcOH oxidation). 
    
  • Organic Syntheses. Methyl Phenyl Sulfoxide.[1][4] Coll. Vol. 5, p.791 (1973); Vol. 46, p.78 (1966). (Classic

    
     selectivity protocol). 
    
  • Beilstein Journal of Organic Chemistry. Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides.[1] (2017).[1] (Selectivity of

    
     adducts). 
    
  • Molecules. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2007).[1][9] (Validation of Acidic Media for Selectivity).

Sources

Optimization

Purification techniques for 2-methanesulfinylaniline crude mixtures

Subject: Troubleshooting & Purification Guide for 2-Methanesulfinylaniline (Crude Mixtures) Executive Summary This guide addresses the isolation and purification of 2-methanesulfinylaniline (also known as 2-aminophenyl m...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Purification Guide for 2-Methanesulfinylaniline (Crude Mixtures)

Executive Summary

This guide addresses the isolation and purification of 2-methanesulfinylaniline (also known as 2-aminophenyl methyl sulfoxide). This compound is a critical "switch" intermediate in medicinal chemistry—its polarity and reactivity lie precisely between the non-polar starting material (2-(methylthio)aniline ) and the over-oxidized byproduct (2-methanesulfonylaniline ).

Achieving high purity (>98%) requires navigating two main challenges:

  • Selectivity: Preventing over-oxidation to the sulfone.

  • Separation: The sulfoxide is highly polar and a strong hydrogen-bond acceptor, often making it "stick" to silica gel or "oil out" during crystallization.

Part 1: The Chemistry of Impurities (Know Your Enemy)

Before attempting purification, you must identify what is in your flask. The oxidation of the sulfide proceeds in two distinct steps.

CompoundStructurePolarity (TLC)*Solubility Profile
Starting Material (SM) 2-(Methylthio)anilineAr-S-MeLow Polarity (High Rf)Soluble in Hexanes, Ether, DCM. Insoluble in water.
Target Product 2-MethanesulfinylanilineAr-S(=O)-MeHigh Polarity (Low Rf)Soluble in EtOAc, DCM, Alcohols. Poor solubility in Hexanes/Ether.
Byproduct (Over-oxidation) 2-MethanesulfonylanilineAr-S(=O)₂-MeMedium Polarity (Medium Rf)Soluble in EtOAc, DCM. Often crystallizes easily.

*Note on Elution Order: On Silica Gel, the Sulfoxide is typically the slowest eluting component (lowest Rf) due to the strong H-bond accepting nature of the S=O dipole. The Sulfone , while polar, usually elutes before the sulfoxide. Order: Sulfide (Fastest) > Sulfone > Sulfoxide (Slowest).

Part 2: Critical Workup Protocols

Step 1: The Reductive Quench (Mandatory)

Issue: If you concentrate the reaction mixture while active oxidant (e.g., H₂O₂, mCPBA) remains, the concentration of reagents rises, driving the reaction toward the sulfone byproduct during rotary evaporation.

Protocol:

  • Check for Peroxides: Use starch-iodide paper. Blue = Active Oxidant present.

  • Quench: Add saturated aqueous Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate (Na₂S₂O₃) dropwise at 0°C.

  • Verify: Test again with starch-iodide paper. It must remain white.

Step 2: Phase Separation & Extraction

Strategy: Use the polarity difference to remove the non-polar Starting Material (SM) before chromatography.

  • Dilute: Add water to the quenched reaction mixture.

  • Wash (Removal of SM):

    • If your product precipitated as a solid: Filter it.[1] Wash the cake with Cold Diethyl Ether or Hexane/Toluene (9:1) . The non-polar sulfide (SM) will dissolve; the polar sulfoxide will not.

    • If product is in solution: Extract with Ethyl Acetate or DCM .

  • Drying: Dry organic layer over Na₂SO₄. Avoid MgSO₄ if possible as sulfoxides can coordinate to Mg, leading to yield loss on filtration.

Part 3: Purification Techniques

Method A: Crystallization (Primary Recommendation)

Since 2-methanesulfinylaniline is a solid (or a viscous oil that solidifies), crystallization is superior to chromatography for scale-up.

Solvent System: Ethyl Acetate / Hexane (or Heptane).

Protocol:

  • Dissolve the crude oil in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).

  • Remove from heat. Add Hexane dropwise until the solution turns slightly cloudy (turbid).

  • Add 1-2 drops of pure Ethyl Acetate to clear the cloudiness.

  • Slow Cooling: Wrap the flask in a towel or place in a Dewar flask to cool slowly to room temperature.

    • Why? Rapid cooling traps the Sulfone impurity. Slow cooling excludes it.

  • Cold Soak: Once at room temperature, place in a fridge (4°C) for 4 hours.

  • Filtration: Filter the white/off-white crystals. Wash with cold Hexane .

Troubleshooting "Oiling Out": If the product separates as an oil droplet instead of crystals:

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.

  • Re-heat: Dissolve the oil by heating, add slightly more EtOAc, and cool slower.

Method B: Flash Column Chromatography (If Crystallization Fails)

Use this if the crude mixture contains >10% Sulfone or significant tar.

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: Gradient Elution.

    • Start: 100% Hexane (to elute Starting Material).

    • Ramp: 20% EtOAc / 80% Hexane (to elute Sulfone).

    • Finish: 50-80% EtOAc / Hexane (to elute Sulfoxide).

    • Tip: For very polar sulfoxides, add 1-2% Methanol to the EtOAc.

Part 4: Troubleshooting & FAQs

Q1: My product is turning dark/black upon storage. Why?

A: Anilines are oxidation-sensitive. The "Pummerer Rearrangement" is also a risk for sulfoxides under acidic/thermal stress, but simple air oxidation of the aniline nitrogen is the likely culprit.

  • Fix: Store the purified solid under Nitrogen/Argon in the dark.

  • Fix: Ensure all acid traces (from workup) are removed. Wash organic layer with saturated NaHCO₃ before drying.

Q2: I cannot separate the Sulfone from the Sulfoxide on TLC.

A: You are likely using a solvent system that is too non-polar.

  • Fix: Switch to DCM:Methanol (95:5) or EtOAc:Acetone . Sulfoxides interact strongly with Methanol, often improving resolution from the sulfone.

Q3: Can I use acid-base extraction to purify this?

A: It is difficult.

  • Logic: While the amine can be protonated, the sulfoxide group is electron-withdrawing, reducing the basicity of the aniline nitrogen compared to the starting sulfide.

  • Risk: Strong acid (HCl) can catalyze the Pummerer Rearrangement , converting your sulfoxide into an undesired sulfide-aldehyde derivative. Avoid strong acid washes.

Part 5: Process Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Sulfide + Sulfoxide + Sulfone) CheckOxidant Test for Peroxides (Starch-Iodide Paper) Start->CheckOxidant Quench Quench with Na2SO3 (sat. aq) @ 0°C CheckOxidant->Quench Positive (Blue) Extraction Extract with EtOAc Wash with NaHCO3 & Brine CheckOxidant->Extraction Negative (White) Quench->Extraction TLC_Analysis TLC Analysis (Determine Impurity Profile) Extraction->TLC_Analysis Crystallization Crystallization Solvent: EtOAc / Hexane TLC_Analysis->Crystallization Sulfone < 10% Chromatography Flash Chromatography Gradient: Hex -> EtOAc TLC_Analysis->Chromatography Sulfone > 10% or Complex Mix FinalProduct Pure 2-Methanesulfinylaniline (Store under N2, Cold) Crystallization->FinalProduct Chromatography->FinalProduct

Figure 1: Decision matrix for the workup and purification of 2-methanesulfinylaniline.

References

  • Johnson, C. R., & Keiser, J. E. (1966).[2] "Methyl Phenyl Sulfoxide".[2][3][4] Organic Syntheses, 46, 78. (Describes the standard periodate oxidation and physical properties of aryl methyl sulfoxides).

  • Madesclaire, M. (1986). "Synthesis of Sulfoxides by Oxidation of Thioethers". Tetrahedron, 42(20), 5459-5495. (Comprehensive review of oxidation methods and preventing over-oxidation).

  • PubChem Compound Summary. (2023). "2-Methanesulfinylaniline". National Center for Biotechnology Information. (Physical property data).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Pummerer Rearrangement risks in sulfoxide handling).

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Oxidation of 2-Methylthioaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who utilize 2-methylthioaniline (also known as 2-aminothioanisole) as a robust bidentate directing group f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who utilize 2-methylthioaniline (also known as 2-aminothioanisole) as a robust bidentate directing group for transition-metal-catalyzed C–H functionalization [[1]]([Link]) . While highly effective for directing palladium or rhodium catalysts, downstream removal or modification of this auxiliary often requires chemoselective oxidation of the thioether to a sulfoxide.

This guide provides field-proven, self-validating protocols to overcome the notorious yield issues associated with this transformation.

FAQ 1: Mechanistic Challenges & Causality

Q: Why does the direct oxidation of 2-methylthioaniline typically result in poor yields and complex mixtures? A: The core issue is a kinetic competition between two highly nucleophilic centers: the primary amine (-NH₂) and the thioether (-SCH₃). When exposed to common reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) or hypochlorite, the amine is rapidly oxidized to N-oxides, hydroxylamines, or nitroso species, competing directly with the desired sulfur oxidation . Because the activation energy for amine oxidation is dangerously close to that of thioether oxidation, standard stoichiometric control fails, leading to a complex mixture of sulfoxides, sulfones, and N-oxidized byproducts.

ReactionPathway cluster_direct Direct Oxidation (Low Yield) cluster_protected Protected Workflow (High Yield) SM 2-Methylthioaniline (Amine + Thioether) S_Ox Sulfoxide/Sulfone (Desired) SM->S_Ox Mild Oxidant N_Ox Nitroso/N-Oxide (Undesired) SM->N_Ox Strong Oxidant Protected_SM N-Protected Thioether SM->Protected_SM Ac2O Protected_SO N-Protected Sulfoxide Protected_SM->Protected_SO NaIO4 Final_SO Target Sulfoxide (Pure) Protected_SO->Final_SO HCl (aq)

Fig 1. Competitive oxidation pathways and the protection-based workflow for high-yield synthesis.

FAQ 2: Reagent Selection & Optimization

Q: Can I achieve selective thioether oxidation without protecting the amine? A: Yes, but your yield will be fundamentally capped by the oxidant's chemoselectivity. If you must avoid protection steps, you must abandon H₂O₂ and mCPBA. Instead, use Sodium Periodate (NaIO₄) at 0 °C. NaIO₄ operates via a cyclic periodate intermediate that specifically requires the nucleophilic attack of the sulfur atom, offering kinetic preference for the thioether. Alternatively, continuous-flow electrochemical oxidation has emerged as a green, highly selective method by precisely tuning the applied potential to selectively oxidize the thioether while leaving the amine intact .

Table 1: Quantitative Comparison of Oxidation Strategies

Oxidation StrategyOxidantTemp.Target ProductTypical YieldMajor Byproducts
Direct (Unprotected)H₂O₂ (1.0 eq)25 °CSulfoxide< 30%N-oxide, Sulfone
Direct (Unprotected)NaIO₄ (1.1 eq)0 °CSulfoxide55-65%Sulfone, Unreacted SM
Electrochemical FlowH₂O / Voltage25 °CSulfoxide70-80%Trace Sulfone
Protected (N-Ac)mCPBA (1.05 eq)-78 °CProtected Sulfoxide85-95%Trace Sulfone
Protected (N-Ac)NaIO₄ (1.1 eq)0 °CProtected Sulfoxide90-98%None
FAQ 3: The Protection Strategy (The "Gold Standard")

Q: What is the most reliable method for high-yield sulfoxide synthesis? A: The universally trusted approach is the Protection-Oxidation-Deprotection sequence. By temporarily converting the primary amine to an acetamide (N-acetylation), you delocalize the nitrogen's lone pair into the carbonyl group. This drastically reduces the amine's nucleophilicity, completely shutting down the N-oxidation pathway and allowing oxidants like NaIO₄ or mCPBA to quantitatively yield the sulfoxide.

Protocol Step1 1. Amine Protection Acetylation with Ac2O Step2 2. Selective Oxidation NaIO4 or H2O2/Catalyst Step1->Step2 Step3 3. Reaction Quench Sodium Thiosulfate Step2->Step3 Step4 4. Deprotection Acidic Hydrolysis (HCl) Step3->Step4 Step5 5. Purification Neutralization & Extraction Step4->Step5

Fig 2. Step-by-step experimental workflow for selective oxidation of 2-methylthioaniline.

Experimental Protocols: Self-Validating Methodology

The following protocol utilizes built-in visual and chemical checks to ensure each step is performing correctly before moving to the next.

Step 1: Amine Protection (N-Acetylation)
  • Reaction: Dissolve 2-methylthioaniline (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add pyridine (12.0 mmol) and cool the flask to 0 °C in an ice bath. Dropwise add acetic anhydride (11.0 mmol) over 10 minutes.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (UV active, streaks slightly due to the free amine) will be completely replaced by a single, higher-Rf spot (the acetamide) within 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 × 15 mL), wash the combined organic layers with 1M HCl to remove residual pyridine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Selective Thioether Oxidation
  • Reaction: Dissolve the crude N-(2-(methylthio)phenyl)acetamide in methanol (30 mL) and cool to 0 °C. Slowly add a solution of Sodium Periodate (NaIO₄, 10.5 mmol) dissolved in distilled water (10 mL).

  • Validation Check: A dense white precipitate of sodium iodate (NaIO₃) will form within 30 minutes. This visual cue is a self-validating indicator that the periodate is actively transferring oxygen to the sulfur center.

  • Workup: Stir for 3 hours at 0 °C. Filter off the NaIO₃ precipitate. Concentrate the filtrate under reduced pressure to remove methanol, then extract the remaining aqueous layer with ethyl acetate. Dry and evaporate to obtain the protected sulfoxide.

Step 3: Deprotection
  • Reaction: Dissolve the protected sulfoxide in a 1:1 mixture of 3M HCl and ethanol (20 mL). Reflux for 4 hours.

  • Validation Check: The reaction mixture will transition from a cloudy suspension to a clear solution as the acetamide hydrolyzes to the highly soluble hydrochloride salt of the target amine.

  • Workup: Cool to room temperature. Carefully neutralize with 2M NaOH to pH 8 (monitor precisely with pH paper to avoid degrading the product). Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield pure 2-methylsulfinylaniline.

References

1.[2] Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC (nih.gov). URL: [Link] 2.[3] An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor. Green Chemistry (rsc.org). URL: [Link] 3.[1] Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon−Hydrogen Bonds. Journal of the American Chemical Society (acs.org). URL: [Link] 4.[4] Experimental and theoretical studies of the rhodium(I)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides. Organic Chemistry Frontiers (rsc.org). URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Sulfoxide Stability

Welcome to the Technical Support Center for sulfoxide synthesis and stability optimization. Sulfoxides are critical intermediates and pharmacophores in drug development (e.g., Esomeprazole, Modafinil).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfoxide synthesis and stability optimization. Sulfoxides are critical intermediates and pharmacophores in drug development (e.g., Esomeprazole, Modafinil). However, the sulfur-oxygen bond is highly sensitive to thermal and chemical environments.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to master sulfoxide stability.

Part 1: Troubleshooting Guides & FAQs

Issue 1: Unwanted Over-Oxidation to Sulfones

Q: I am using stoichiometric amounts of oxidant to convert a sulfide to a sulfoxide, but my HPLC trace still shows significant sulfone contamination. Why is this happening?

A: You are likely experiencing a loss of kinetic control due to insufficient heat dissipation. The oxidation of a sulfide to a sulfoxide is highly exothermic and rapid. However, without strict control of reaction conditions—specifically temperature—over-oxidation to the sulfone generally occurs [1]. The activation energy required for the second oxidation step (sulfoxide to sulfone) is higher than the first. At room temperature (0–25 °C), the reaction kinetically traps the sulfoxide. If the internal reaction temperature is allowed to exotherm or is intentionally raised to 40–50 °C, the thermal energy overcomes the activation barrier for the second step, driving the chemoselective formation of the sulfone [2].

  • Causality-Driven Solution: Utilize a jacketed reactor or ice bath to maintain the internal temperature strictly below 25 °C. Add the oxidant dropwise to prevent localized thermal spikes.

Issue 2: Loss of Enantiomeric Purity (Racemization)

Q: My enantiopure chiral sulfoxide is losing its optical purity during the final concentration and drying steps. Is temperature the culprit?

A: Yes, thermal racemization is occurring. Unlike chiral carbon centers, the chirality of a sulfoxide relies on a pyramidal sulfur center with a lone pair acting as the fourth "substituent." The energy barrier required to invert this stereocenter (pyramidal inversion) is typically in the range of 35 to 42 kcal/mol [4]. Because of this high barrier, sulfoxides are optically stable at room temperature [4]. However, prolonged exposure to temperatures approaching or exceeding 100 °C (such as during aggressive vacuum distillation or high-temperature drying) provides enough thermal energy to overcome this barrier, leading to a slow but steady racemization.

  • Causality-Driven Solution: Always concentrate chiral sulfoxides under high vacuum at temperatures strictly below 40 °C.

Issue 3: Acid-Promoted Degradation (Pummerer Rearrangement)

Q: When I attempt to isolate my sulfoxide in the presence of acetic anhydride or trace acidic impurities, I isolate an


-acetoxy sulfide byproduct instead of my target. How do I prevent this? 

A: Your sulfoxide is undergoing a Pummerer rearrangement. The Pummerer rearrangement is an organic reaction where a sulfoxide containing at least one


-hydrogen atom undergoes an anhydride-promoted rearrangement to form an 

-substituted sulfide [3]. The mechanism initiates with the electrophilic acylation of the sulfoxide oxygen, forming an O-acylsulfonium intermediate. Subsequent deprotonation generates a thionium ion, followed by a 1,2-shift of the acyloxy group [3]. This degradation can proceed under surprisingly mild conditions, often at room temperature, if the electrophile is potent enough [3].
  • Causality-Driven Solution: Ensure your reaction mixture is thoroughly neutralized (e.g., washed with saturated

    
    ) before concentration. Avoid exposing sulfoxides to anhydrides or strong acylating agents unless the Pummerer product is your synthetic target.
    
Issue 4: Thermal Elimination during Distillation

Q: My alkyl sulfoxide decomposes into an alkene and a strong-smelling byproduct when I try to purify it via distillation. What is happening?

A: You are triggering a thermal syn-elimination (


 mechanism). 
Alkyl sulfoxides containing a 

-hydrogen can undergo a concerted thermal elimination via a pericyclic

mechanism to yield vinyl alkenes and sulfenic acids [4]. This is a classic degradation pathway that typically requires temperatures between 100 °C and 150 °C.
  • Causality-Driven Solution: Avoid distillation for the purification of alkyl sulfoxides. Rely instead on chromatography, crystallization, or low-temperature continuous extraction.

Part 2: Quantitative Data & Reaction Parameters

To ensure reproducibility, adhere to the following temperature thresholds when handling sulfoxides.

Temperature RangePrimary Kinetic/Thermodynamic OutcomeRecommended Action / Precaution
-78 °C to 0 °C Highly controlled asymmetric sulfoxidation.Ideal for highly reactive substrates to prevent any over-oxidation.
0 °C to 25 °C Standard chemoselective oxidation to sulfoxide[2].Maintain vigorous stirring; control oxidant addition rate to prevent exotherms.
40 °C to 60 °C Acceleration of over-oxidation to sulfone [2].Avoid unless the sulfone is the intended target.
> 80 °C to 100 °C Onset of thermal racemization of chiral sulfoxides [4].Do not exceed 40 °C during solvent evaporation or drying.
> 100 °C to 150 °C Thermal syn-elimination (

) to alkenes [4].
Strictly avoid distillation for aliphatic sulfoxides.

Part 3: Experimental Protocols

Protocol 1: Temperature-Controlled Chemoselective Oxidation of Sulfides

This protocol is designed as a self-validating system to ensure the reaction is quenched before sulfone formation can occur.

  • Preparation: Dissolve the starting sulfide (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a magnetic stirrer and an internal thermocouple.

  • Temperature Control: Submerge the flask in an ice-water bath. Wait until the internal thermocouple registers exactly 0 °C to 2 °C.

  • Oxidant Addition: Add the oxidant (e.g.,

    
     or m-CPBA, 1.05 eq) dropwise via a syringe pump over 30 minutes. Causality Note:  Slow addition prevents localized thermal spikes that provide the activation energy for sulfone formation.
    
  • Self-Validating Monitoring: After 1 hour, extract a 10

    
     aliquot, quench it immediately in 1 mL of saturated aqueous sodium thiosulfate, and analyze via HPLC/TLC.
    
    • Validation Check: You should observe the disappearance of the sulfide peak and the appearance of the sulfoxide peak. If a sulfone peak (typically more polar than sulfide, less polar than sulfoxide on normal phase TLC) appears, your temperature is too high.

  • Quenching: Once the sulfide is consumed, quench the reaction while still at 0 °C using an aqueous reducing agent (e.g.,

    
    ) to destroy any unreacted oxidant before allowing the mixture to warm to room temperature.
    
Protocol 2: Low-Temperature Isolation of Chiral Sulfoxides
  • Neutralization: Wash the quenched reaction mixture with saturated

    
     to remove any acidic byproducts that could catalyze a Pummerer-type degradation during concentration.
    
  • Phase Separation: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous

    
    .
    
  • Temperature-Controlled Concentration: Filter the drying agent and transfer the solution to a rotary evaporator. Set the water bath temperature to a maximum of 30 °C.

  • High-Vacuum Drying: Transfer the concentrated residue to a high-vacuum manifold. Dry at ambient temperature (20 °C) to prevent thermal racemization [4].

Part 4: Mechanistic Workflows

Temperature-Dependent Oxidation Pathway

The following diagram illustrates the kinetic trapping of the sulfoxide at low temperatures versus the thermodynamic push toward the sulfone at elevated temperatures.

G Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-S(=O)-R') Sulfide->Sulfoxide [O] 0-25°C Kinetic Control Sulfone Sulfone (R-S(=O)2-R') Sulfoxide->Sulfone [O] >40-50°C Over-oxidation

Caption: Temperature-dependent chemoselectivity in sulfide oxidation.

Pummerer Rearrangement Degradation Cascade

This diagram maps the degradation of a sulfoxide in the presence of an acylating agent, highlighting the critical intermediates.

G Sulfoxide Sulfoxide (R-CH2-S(=O)-R') Acylation O-Acylsulfonium Ion (Activated Intermediate) Sulfoxide->Acylation Ac2O Electrophilic Activation Deprotonation Thionium Ion (Electrophilic Intermediate) Acylation->Deprotonation Base / Heat alpha-Deprotonation Product alpha-Acyloxy Sulfide (Degradation Product) Deprotonation->Product Acetate Addition 1,2-Shift

Caption: Pummerer rearrangement cascade leading to sulfoxide degradation.

Part 5: References

  • Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. ResearchGate. Available at:[Link]

  • Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using Hydrogen Peroxide (H2O2) in the Presence of Zirconium Tetrachloride. ResearchGate. Available at:[Link]

  • Pummerer rearrangement. Grokipedia. Available at: [Link]

  • Sulfoxide. Wikipedia. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 2-Methanesulfinylaniline

Welcome to the Technical Support Center. As researchers scale up the synthesis of 2-methanesulfinylaniline (also known as 2-(methylsulfinyl)aniline), the most persistent bottleneck is the removal of unreacted 2-(methylth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers scale up the synthesis of 2-methanesulfinylaniline (also known as 2-(methylsulfinyl)aniline), the most persistent bottleneck is the removal of unreacted 2-(methylthio)aniline (the sulfide precursor).

Because both the starting material and the product contain a basic aniline moiety, standard acid-base extraction is ineffective. This guide provides field-proven, mechanistically grounded strategies to isolate your target sulfoxide with high purity, avoiding the dreaded over-oxidation to the sulfone.

Purification Decision Workflow

Before selecting a purification method, analyze your crude mixture via TLC or GC-MS. Use the decision matrix below to determine whether you should rely on physical separation or chemical scavenging.

PurificationWorkflow Start Crude Reaction Mixture (2-Methanesulfinylaniline + Sulfide) Check Assess Sulfide Concentration (via TLC / GC-MS) Start->Check HighSulfide High Sulfide (>5%) Chemical Scavenging Check->HighSulfide > 5% LowSulfide Low Sulfide (<5%) Physical Separation Check->LowSulfide < 5% Oxidation Selective Catalytic Oxidation (FeCl3 / H5IO6) HighSulfide->Oxidation Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) LowSulfide->Chromatography Small Scale (<10g) Crystallization Recrystallization (EtOAc/Heptane) LowSulfide->Crystallization Large Scale (>10g) Oxidation->Check Re-evaluate Pure Pure 2-Methanesulfinylaniline Chromatography->Pure Crystallization->Pure

Workflow for the purification of 2-methanesulfinylaniline from unreacted sulfide precursors.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-(methylthio)aniline precursor resist complete oxidation? A: The primary aromatic amine (


) on the aniline ring is strongly electron-donating. While this increases the electron density on the sulfur atom and makes the initial oxidation fast, it also makes the reaction highly sensitive to biphasic mass transfer issues. If your oxidant (e.g., 

) is aqueous and your sulfide is in an organic phase, the reaction will stall as the concentration of the sulfide drops[1]. Pushing the reaction with excess oxidant often leads to over-oxidation.

Q2: How does column chromatography separate the sulfide from the sulfoxide? A: Separation relies entirely on the massive polarity shift induced by the oxidation. The sulfoxide group (


) possesses a strong permanent dipole moment, making 2-methanesulfinylaniline highly polar[2]. On normal-phase silica gel, the unreacted sulfide acts as a lipophilic molecule and elutes rapidly. The sulfoxide interacts strongly with the stationary phase and requires a highly polar eluent to mobilize.

Q3: Can I use liquid-liquid extraction to remove the sulfide without a column? A: Standard aqueous acid-base extraction will not work because both molecules contain the basic aniline group and will protonate at identical pH levels. However, you can exploit their hydrophobicity differences. Partitioning the crude mixture between a non-polar hydrocarbon (e.g., heptane) and a polar aprotic solvent (e.g., acetonitrile) will drive the lipophilic sulfide into the alkane layer, while the polar sulfoxide enriches in the acetonitrile layer.

Q4: I have >10% unreacted sulfide. Is there a chemical method to "scavenge" it? A: Yes. When physical separation is impractical, use a "push-to-completion" strategy. By utilizing a highly selective catalytic oxidant—such as periodic acid (


) catalyzed by Iron(III) chloride (

)—you can rapidly oxidize the remaining sulfide to the sulfoxide in under 5 minutes without generating the over-oxidized sulfone[3].

Q5: Why do I see a dark, highly polar baseline spot on my TLC? Did the aniline group oxidize? A: Yes. While the thioether sulfur is more nucleophilic than the primary amine, using harsh oxidants (like unbuffered mCPBA) or allowing the reaction temperature to rise above 25 °C can lead to the oxidation of the aniline


 group into nitroso derivatives. These derivatives rapidly polymerize into dark, baseline-retained tars. Strict stoichiometric and thermal control is mandatory.
Quantitative Data: Physicochemical Separation Parameters

To successfully design your separation gradient, you must understand the relative retention factors (


) and solubility profiles of the reaction components.
CompoundFunctional GroupPolarityTLC

(Hexane:EtOAc 1:1)
Optimal Removal / Isolation Strategy
2-(Methylthio)aniline Sulfide (

)
Low~0.75Elutes early in normal-phase chromatography; partitions into non-polar solvents.
2-Methanesulfinylaniline Sulfoxide (

)
High~0.25Retained on silica; requires polar eluent; crystallizes from EtOAc/Heptane.
2-(Methylsulfonyl)aniline Sulfone (

)
Very High~0.10Avoid formation via strict stoichiometric control of oxidants.
Step-by-Step Methodologies
Protocol A: Silica Gel Chromatographic Separation

Use this protocol when the unreacted sulfide is < 5% of the crude mixture.

Scientist's Insight: Because both the sulfide and sulfoxide contain a basic aniline moiety, they will interact with the acidic silanol groups on the silica gel, causing severe band tailing (streaking). To prevent this, you must neutralize the silica.

  • Column Preparation: Slurry-pack a normal-phase silica gel column using 100% Hexane containing 1% Triethylamine (TEA) .

  • Sample Loading: Dry-load your crude mixture onto a small amount of silica gel to ensure a narrow elution band.

  • Sulfide Elution: Begin elution with a 9:1 Hexane:Ethyl Acetate mixture (containing 1% TEA). Monitor fractions via UV-TLC. The unreacted 2-(methylthio)aniline will elute in the first few column volumes.

  • Sulfoxide Elution: Once the sulfide has cleared, abruptly increase the solvent gradient to 1:1, and finally 3:7 Hexane:Ethyl Acetate. The highly polar S=O dipole causes 2-methanesulfinylaniline to elute in these later fractions[2].

  • Validation: Spot the fractions against a pure reference standard. Pool the fractions containing the

    
     spot and concentrate under reduced pressure.
    
Protocol B: Selective Chemical Scavenging (Push-to-Completion)

Use this protocol when the unreacted sulfide is > 5%, making chromatography inefficient.

Mechanistic Causality:


 coordinates with periodic acid to form a highly active hypervalent 

species. This species transfers oxygen to the sulfide sulfur with extreme rapidity and steric precision, halting completely at the sulfoxide stage without touching the amine or forming a sulfone[3].
  • Solvent Setup: Dissolve the crude reaction mixture in anhydrous acetonitrile (MeCN) at room temperature.

  • Catalyst Addition: Add 2–5 mol% of Iron(III) chloride (

    
    ). The solution will take on a slight yellow/orange tint.
    
  • Oxidant Addition: Slowly add 1.05 equivalents of periodic acid (

    
    ) relative to the calculated remaining sulfide.
    
  • Self-Validating Monitoring: Stir at room temperature for 2 to 5 minutes. Validate the endpoint by spotting the reaction mixture on TLC against a pure 2-(methylsulfonyl)aniline (sulfone) standard. The protocol is self-validating when the sulfide spot (

    
    ) disappears entirely while the sulfone spot (
    
    
    
    ) remains absent[3].
  • Quench & Isolate: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) to destroy any residual oxidant. Extract the product into dichloromethane (DCM), dry over anhydrous 
    
    
    
    , and evaporate to yield pure 2-methanesulfinylaniline.
References
  • Kim, S. S., Nehru, K., Kim, S. S., Kim, D. W., & Jung, H. C. (2002). A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3. Synthesis, 2002(17), 2484-2486.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12913076, 2-Methanesulfinylaniline. PubChem.[Link]

  • Rostami, A., Akradi, J., & Ahmad, S. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(4), 694-699.[Link]

Sources

Optimization

Minimizing side reactions in ortho-substituted aniline synthesis

Topic: Minimizing Side Reactions & Troubleshooting Steric/Electronic Challenges Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Introduction: The "Ortho-Effect" Challenge Synthesizing ortho-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Troubleshooting Steric/Electronic Challenges Audience: Process Chemists, Medicinal Chemists, and R&D Scientists

Introduction: The "Ortho-Effect" Challenge

Synthesizing ortho-substituted anilines presents a unique convergence of steric hindrance and electronic conflict. Whether you are reducing a nitro group or coupling an amine, the substituent at the ortho position acts as a kinetic gatekeeper.

  • In Hydrogenation: Ortho-halogens (Cl, Br, I) are highly susceptible to hydrodehalogenation (cleavage of the C-X bond) before the nitro group is fully reduced, due to the proximity of the catalyst surface.

  • In C-N Coupling: Steric bulk prevents the coordination of the amine to the metal center, leading to catalyst deactivation or

    
    -hydride elimination (reduction of the aryl halide).
    

This guide provides field-proven protocols to navigate these pathways, prioritizing chemoselectivity and yield.

Module 1: Selective Hydrogenation of Halogenated Nitroarenes

The Issue: You need to reduce an o-nitro group to an amine without losing an o-halogen (Cl, Br, I). Common Failure Mode: Formation of dehalogenated aniline (e.g., aniline instead of o-chloroaniline) or accumulation of hydroxylamine intermediates.

The Mechanism & Solution

Standard Pd/C catalysts are too active for C-X bonds. The solution lies in poisoning the catalyst to differentiate between the N-O bond (easier to reduce) and the C-X bond (harder to reduce).

Recommended Catalyst System: Sulfided Platinum (Pt-S/C)

Sulfided platinum catalysts are the industry standard for this transformation. The sulfur modifies the electronic properties of the platinum, effectively "occupying" the highly active sites responsible for oxidative addition into the C-X bond, while leaving the sites required for nitro reduction available.

Troubleshooting Protocol: Pt-S/C Hydrogenation
ParameterRecommendationRationale
Catalyst 5% Pt-S/C (Sulfided)Inhibits hydrogenolysis of C-Cl/C-Br bonds.
Solvent Methanol or TolueneProtic solvents often accelerate nitro reduction; Toluene is better if product solubility is an issue.
Pressure 5–10 bar (70–145 psi)Higher pressure favors the nitro-to-amine pathway over the condensation to azo dimers.
Temperature 50–80°CSufficient energy to overcome the activation barrier for nitro reduction but low enough to suppress dehalogenation.
Additive None (usually)If using non-sulfided Pt/C, add 0.1–0.5 eq. of morpholine or thiourea to poison the catalyst in situ.
Step-by-Step Workflow
  • Preparation: Charge the autoclave with o-chloronitrobenzene (1.0 eq) and Methanol (10 V).

  • Catalyst Loading: Add 5% Pt-S/C (0.5 mol% loading). Note: Sulfided catalysts are generally less pyrophoric than Pd/C, but handle with care under inert gas.

  • Purge: Purge vessel 3x with N₂, then 3x with H₂.

  • Reaction: Pressurize to 10 bar H₂ and heat to 60°C. Stirring rate must be high (>1000 rpm) to eliminate mass transfer limitations.

  • Critical Checkpoint: Monitor H₂ uptake. Stop the reaction immediately when uptake plateaus.

    • Why? Dehalogenation kinetics often accelerate after the nitro group is fully consumed.

  • Workup: Filter catalyst while warm. Wash with solvent.

Visualizing the Selectivity Pathway

HydrogenationPathways Nitro o-Halo-Nitrobenzene (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso + H2 Hydroxyl Hydroxylamine (Accumulation Risk) Nitroso->Hydroxyl + H2 Aniline o-Halo-Aniline (Target Product) Hydroxyl->Aniline + H2 (Fast with Pt-S) Azo Azoxy/Azo Dimer Hydroxyl->Azo Condensation (Low Pressure/Base) Dehalo Dehalogenated Aniline (Impurity) Aniline->Dehalo Over-reduction (Pd/C or prolonged time)

Figure 1: Reaction network showing the target pathway (Green) vs. competing side reactions (Red). Note that dehalogenation often occurs sequentially after amine formation.

Module 2: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

The Issue: You are coupling a bulky ortho-substituted amine with an aryl halide. Common Failure Mode: No reaction (recovered starting material) or reduction of the aryl halide (hydrodehalogenation via


-hydride elimination).
The Mechanism & Solution

Steric hindrance prevents the amine from binding to the Palladium(II) intermediate. If the amine cannot bind, the catalyst undergoes


-hydride elimination or decomposes to Pd black.
Solution:  Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are bulky themselves, which forces the formation of a highly active, mono-ligated Pd(0) species. They also form a "roof" over the metal center that accelerates reductive elimination.
Ligand Selection Matrix
Substrate ClassRecommended LigandCatalyst Precursor
Primary Anilines (Ortho-sub) BrettPhos or tBuBrettPhos BrettPhos Pd G4
Secondary Anilines (Ortho-sub) RuPhos RuPhos Pd G4
General Steric Bulk XPhos or SPhos XPhos Pd G4
Weak Nucleophiles (Amides) tBuBrettPhos tBuBrettPhos Pd G4
Troubleshooting Protocol: The "G4" Precatalyst Method

Avoid using Pd(OAc)₂ + Ligand for sterically demanding cases. The reduction to Pd(0) is often inefficient. Use Precatalysts (G3 or G4) which generate the active species immediately upon heating.

  • Setup: Flame-dry a Schlenk tube or vial. Cool under Argon.

  • Reagents: Add Precatalyst (e.g., RuPhos Pd G4 , 1-2 mol%), Aryl Halide (1.0 eq), and Amine (1.2 eq).

  • Base: Add NaOtBu (1.4 eq).[1]

    • Warning: If substrates are base-sensitive (e.g., esters), switch to K₃PO₄ or Cs₂CO₃ and use t-Amyl alcohol or Dioxane at higher temps.

  • Solvent: Add anhydrous THF or Toluene (degassed).

  • Reaction: Seal and heat to 80–100°C.

  • Troubleshooting "Stalled" Reactions:

    • Symptom:[1][2][3][4][5][6][7][8][9] 50% conversion, then stops.

    • Fix: Add a second portion of catalyst (0.5 mol%) after 4 hours. The active catalytic species has a finite lifetime at high temperatures.

Visualizing the Steric Bottleneck

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L-Pd(II)-Ar-X OxAdd->PdII_ArX AmineBind Amine Binding PdII_ArX->AmineBind HNR2 (Base) PdII_Amine L-Pd(II)-Ar-N (Steric Clash Here!) AmineBind->PdII_Amine Slow step if bulky RedElim Reductive Elimination PdII_Amine->RedElim Fast with Bulky Ligands BetaHydride Beta-Hydride Elimination PdII_Amine->BetaHydride If Red. Elim. is too slow RedElim->Pd0 Product

Figure 2: The Catalytic Cycle. The "Red" node represents the critical failure point for ortho-substituted substrates. Bulky ligands accelerate the step from Amine Binding to Reductive Elimination, outcompeting the side reaction (Beta-Hydride Elimination).[2]

Module 3: Rearrangement Strategies (Hofmann/Curtius)

The Issue: Synthesizing ortho-anilines via rearrangement of benzamides or benzoyl azides. Common Failure Mode: Formation of urea byproducts (reaction of the product amine with the isocyanate intermediate).

Protocol: Minimizing Urea Formation

The isocyanate intermediate is highly electrophilic. If the newly formed amine is not protonated or phase-separated immediately, it will attack the isocyanate to form a urea dimer.

  • Reagent Switch: Instead of Br₂/NaOH, use NBS/DBU in Methanol.

    • Mechanism:[3][5][6][8][10][11][12][13][14] This generates the carbamate (protected amine) directly, preventing urea formation. The carbamate can be hydrolyzed to the aniline in a separate, controlled step.

  • Phase Transfer Catalysis (Traditional Hofmann):

    • Use a biphasic system (Water/DCM) with a quaternary ammonium salt (e.g., TBAB).

    • The isocyanate forms in the organic phase, but hydrolysis occurs at the interface. This segregation minimizes the contact time between free amine and isocyanate.

FAQ: Quick Troubleshooting

Q: My product is turning purple/black during storage. What is happening? A: Anilines, especially electron-rich ones, are prone to air oxidation forming "aniline black" oligomers.

  • Fix: Store under Argon/Nitrogen in the dark. For long-term storage, convert the aniline to its HCl salt , which is generally oxidation-resistant and solid.

Q: I see a peak M-16 in my MS during hydrogenation. What is it? A: This is likely the Nitroso intermediate (M-16 relative to Nitro, but usually transient) or, more likely, you are seeing the Aniline (M) and comparing it to the Hydroxylamine (M+16). If you see M+16, your reduction is incomplete. Increase temperature or H₂ pressure.

Q: Can I use Pd/C for ortho-chloro nitro reduction if I add acid? A: Adding acid (e.g., H₂SO₄) protonates the resulting amine, which can protect it, but acid actually accelerates the oxidative addition of Pd into the C-Cl bond in many mechanisms. Pt-S/C is safer. If you must use Pd/C, use V (Vanadium) doped Pd/C, which is commercially available and specific for nitro reduction.

References

  • Selective Hydrogenation of Halogenated Nitroaromatics

    • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
    • Source:

  • Buchwald-Hartwig Ligand Selection

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
    • Source:

  • Pt-S/C Catalyst Mechanism

    • Tundo, P., et al. "Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems." Journal of Molecular Catalysis A: Chemical, 2003.[5]

    • Source:

  • Minimizing Side Reactions in Hydrogenation

    • "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow." Organic Process Research & Development, 2015.
    • Source:

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Recrystallization of 2-Methanesulfinylaniline

Welcome to the Technical Support Center. This guide provides an in-depth exploration of solvent selection for the recrystallization of 2-methanesulfinylaniline, a critical process for ensuring the purity of this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides an in-depth exploration of solvent selection for the recrystallization of 2-methanesulfinylaniline, a critical process for ensuring the purity of this compound for research and development in the pharmaceutical industry. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes.

Understanding the Molecule: 2-Methanesulfinylaniline

2-Methanesulfinylaniline is a moderately polar aromatic compound, a fact suggested by its computed XLogP3 value of 0.9.[1] Its structure comprises an aniline ring, which imparts basic properties, and a methylsulfinyl group, a polar functional group.[2] The key to successful recrystallization lies in exploiting the solubility differences between 2-methanesulfinylaniline and any potential impurities.

Identifying Potential Impurities

Effective purification requires an understanding of the potential impurities that may be present in the crude 2-methanesulfinylaniline. These impurities typically arise from the synthetic route used. A common pathway to aromatic sulfoxides involves the oxidation of the corresponding sulfide.[5] Therefore, the following are likely impurities:

  • 2-(Methylthio)aniline (Sulfide): The starting material for the oxidation. It is less polar than the desired sulfoxide.

  • 2-(Methylsulfonyl)aniline (Sulfone): The over-oxidation product. It is more polar than the sulfoxide.[5]

  • Unreacted Starting Materials and Reagents: Depending on the specific synthetic route, other precursors could be present.

The goal of recrystallization is to select a solvent or solvent system where 2-methanesulfinylaniline has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the impurities are either highly soluble or insoluble at all temperatures.[6][7]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 2-methanesulfinylaniline and provides practical solutions.

Q1: My compound is not dissolving in the hot solvent. What should I do?

A1: If your compound fails to dissolve even in the boiling solvent, consider the following:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves. However, be mindful that using an excessive amount of solvent will reduce your final yield.[8]

  • Incorrect Solvent Choice: The chosen solvent may be too non-polar for 2-methanesulfinylaniline. Refer to the solvent screening protocol to select a more suitable, polar solvent.

  • Particle Size: If the crude material consists of large crystals, grinding it to a fine powder will increase the surface area and facilitate dissolution.

Q2: My compound "oiled out" instead of crystallizing. How can I fix this?

A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid. This is common when the boiling point of the solvent is higher than the melting point of the solute.

  • Lower the Boiling Point: Add a lower-boiling point co-solvent in which the compound is also soluble to reduce the overall boiling point of the solvent system.

  • Increase the Solvent Volume: Adding more solvent can sometimes lower the saturation point sufficiently to prevent oiling out.

  • Slow Cooling: Allow the solution to cool very slowly, without agitation, to encourage crystal nucleation rather than liquid-liquid phase separation. Seeding the solution with a small crystal of the pure compound can also be beneficial.

Q3: The recrystallized product is still colored. How can I remove colored impurities?

A3: Persistent color in the recrystallized product indicates the presence of colored impurities that have similar solubility properties to your compound.

  • Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight). The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.[7]

  • Multiple Recrystallizations: A second recrystallization may be necessary to remove stubborn impurities.

Q4: I have a very low yield after recrystallization. What went wrong?

A4: Low yield is a common issue in recrystallization and can be attributed to several factors:

  • Using Too Much Solvent: The most common cause of low yield is using an excessive volume of solvent, which keeps a significant portion of your product dissolved even at low temperatures.[8] Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, product can crystallize in the filter paper. Use a pre-heated funnel and flask for the hot filtration step.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[8]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization of 2-Methanesulfinylaniline

This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of 2-methanesulfinylaniline.

Materials:

  • Crude 2-methanesulfinylaniline

  • Test tubes

  • A selection of solvents with varying polarities (see Table 1 )

  • Heating block or water bath

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of crude 2-methanesulfinylaniline into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition, until a total of 0.5 mL has been added. Observe and record the solubility at room temperature. An ideal solvent will show poor solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent. Add more solvent dropwise if necessary to achieve complete dissolution. Record the solubility at the boiling point. An ideal solvent will show high solubility.

  • If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a good quantity of well-formed crystals upon cooling.

  • Evaluate the results based on the criteria for an ideal recrystallization solvent as summarized in Table 2 .

Table 1: Suggested Solvents for Screening

Solvent ClassSolventBoiling Point (°C)Polarity
Polar Protic Water100High
Ethanol78Medium-High
Methanol65Medium-High
Isopropanol82Medium
Polar Aprotic Acetone56Medium-High
Ethyl Acetate77Medium
Acetonitrile82Medium-High
Non-Polar Toluene111Low
Hexanes~69Low

Table 2: Evaluating Solvent Screening Results

ObservationInterpretationSuitability
Insoluble at room temp, soluble when hot, forms crystals on coolingExcellentIdeal Single Solvent
Soluble at room temperatureToo solubleUnsuitable as a single solvent, but could be the "good" solvent in a mixed-solvent system.
Insoluble at all temperaturesNot soluble enoughUnsuitable as a single solvent, but could be the "poor" solvent in a mixed-solvent system.
Soluble when hot, but no crystals form on coolingSupersaturationTry scratching the inside of the test tube or adding a seed crystal. If still no crystals, the solvent may be too good.
Protocol 2: Single-Solvent Recrystallization

This protocol describes the procedure for recrystallizing 2-methanesulfinylaniline from a single suitable solvent identified in Protocol 1.

Materials:

  • Crude 2-methanesulfinylaniline

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 2-methanesulfinylaniline in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask.

  • Heat the mixture to the boiling point of the solvent while stirring or swirling to promote dissolution.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air-dry on the filter paper or in a desiccator.

  • Once dry, determine the melting point of the purified crystals. A sharp melting point range close to the literature value indicates high purity.[9][10]

Protocol 3: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal. It employs a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[11] A common pair for aniline derivatives is ethanol and water.[12]

Materials:

  • Crude 2-methanesulfinylaniline

  • A "good" solvent (e.g., ethanol)

  • A "poor" solvent (e.g., water)

  • Erlenmeyer flask

  • Heating source

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude 2-methanesulfinylaniline in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point), indicating that the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold mixture of the two solvents.

  • Dry the crystals and determine their melting point.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and workflow for the recrystallization of 2-methanesulfinylaniline.

Recrystallization_Workflow Start Crude 2-Methanesulfinylaniline Solvent_Screening Protocol 1: Solvent Screening Start->Solvent_Screening Ideal_Solvent Ideal Single Solvent Found? Solvent_Screening->Ideal_Solvent Single_Solvent_Recrys Protocol 2: Single-Solvent Recrystallization Ideal_Solvent->Single_Solvent_Recrys Yes No_Ideal_Solvent Select 'Good' and 'Poor' Solvent Pair Ideal_Solvent->No_Ideal_Solvent No Purified_Product Pure Crystalline Product Single_Solvent_Recrys->Purified_Product Mixed_Solvent_Recrys Protocol 3: Mixed-Solvent Recrystallization Mixed_Solvent_Recrys->Purified_Product Characterization Characterization (e.g., Melting Point) Purified_Product->Characterization No_Ideal_Solvent->Mixed_Solvent_Recrys

Caption: Recrystallization workflow for 2-methanesulfinylaniline.

References

  • Recrystallization1. (n.d.).
  • Technical Support Center: Byproduct Formation and Removal in 2-Methyl-4-(methylsulfanyl)aniline Reactions. (2025). Benchchem.
  • Application Notes & Protocols: Synthesis of Novel Compounds from 2-Methyl-4-(methylsulfanyl)aniline. (2025). Benchchem.
  • The synthetic method of 2-phenoxymethanesulfonanilide. (n.d.).
  • 2-Methanesulfinylaniline. (n.d.). PubChem. Retrieved from [Link]

  • Melting Points. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(15), 5426–5432.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • recrystallization-2.doc.pdf. (n.d.).
  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Lab Procedure: Recrystallization | Chemistry. (2021, August 5). ChemTalk.
  • Sulfoxide synthesis by C-S coupling reaction or sulfinyl
  • Recrystallization Lab Guide: Purific
  • 2-(Methylsulphonyl)aniline | 2987-49-7. (n.d.).
  • Purification: How To. (n.d.). Chemistry - University of Rochester.
  • Synthesis method of 2-methyl-3-trifluoromethylaniline. (n.d.).
  • Experiment 1 - Melting Points. (2013, April 15). NAU.
  • Synthesis of Thiaphenanthridinones from Sulfinate Esters and 2-Borylanilines. (n.d.). PMC.
  • Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation St
  • 2-(Methylthio)aniline 97 2987-53-3. (n.d.).
  • A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines: A Case Study of 2-Methyl-4-(methylsulf. (2025). Benchchem.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (n.d.). PMC.
  • Experiment 2: Melting Point Determin
  • CHM 235L - Melting Points. (n.d.). NAU.
  • 6.1B: Uses of Melting Points. (2022, April 7). Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Controlling Enantioselectivity in Chiral 2-Methanesulfinylaniline Synthesis

Welcome to the comprehensive technical support guide for the synthesis of chiral 2-methanesulfinylanilines. This resource is specifically designed for researchers, scientists, and professionals in drug development to pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of chiral 2-methanesulfinylanilines. This resource is specifically designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights into controlling enantioselectivity in this critical class of reactions. Chiral sulfoxides are not only valuable as chiral auxiliaries but also serve as crucial intermediates in the synthesis of optically active compounds.[1][2][3] This guide moves beyond simple protocols to explain the underlying principles governing stereochemical outcomes, empowering you to troubleshoot and optimize your synthetic strategies effectively.

I. Foundational Principles of Enantioselective Sulfoxidation

The synthesis of enantiopure sulfoxides, such as 2-methanesulfinylanilines, is a cornerstone of modern asymmetric synthesis.[4] These compounds are pivotal as chiral auxiliaries and are integral components of numerous biologically active molecules.[1][3] The primary challenge lies in the selective oxidation of a prochiral sulfide to a single enantiomer of the corresponding sulfoxide. This is typically achieved through one of two main strategies:

  • Chiral Reagent-Based Oxidation: This approach utilizes stoichiometric amounts of a chiral oxidizing agent to induce asymmetry. Examples include chiral hydroperoxides and N-sulfonyloxaziridines, which can provide moderate to good enantioselectivity.[2]

  • Catalytic Asymmetric Oxidation: This more atom-economical approach employs a chiral catalyst in conjunction with a stoichiometric achiral oxidant. Transition metal complexes, particularly those based on titanium, iron, aluminum, and ruthenium with chiral ligands like salen, have proven highly effective.[2]

The choice of method often depends on the specific substrate, desired scale, and economic considerations.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis of chiral 2-methanesulfinylanilines.

Q1: My reaction is producing a racemic or nearly racemic mixture. What are the likely causes?

A1: A lack of enantioselectivity can stem from several factors:

  • Ineffective Chiral Induction: The chiral reagent or catalyst may not be creating a sufficiently differentiated energetic barrier between the transition states leading to the two enantiomers. This could be due to a poor match between the substrate and the chiral catalyst.

  • Racemization of the Product: The sulfoxide product itself might be racemizing under the reaction conditions. This is more likely at elevated temperatures or in the presence of acid/base catalysts.

  • Background Uncatalyzed Reaction: A non-selective oxidation pathway may be competing with the desired asymmetric catalytic cycle. This is often the case if the achiral oxidant can directly oxidize the sulfide without the mediation of the chiral catalyst.

Q2: The enantiomeric excess (% ee) of my product is inconsistent between batches. How can I improve reproducibility?

A2: Inconsistent enantioselectivity is a common process development challenge. Key areas to investigate include:

  • Reagent Purity and Stoichiometry: Ensure the purity of all reagents, especially the chiral ligand and the metal precursor. Inaccurate stoichiometry of the catalyst components can lead to the formation of less selective or inactive catalytic species.

  • Water Content: Trace amounts of water can significantly impact the performance of many asymmetric catalysts, particularly those based on early transition metals like titanium.[5] Rigorously dried solvents and reagents, along with the use of molecular sieves, are crucial.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations.[5] Precise temperature control is essential for reproducible results.

Q3: I am observing significant amounts of the corresponding sulfone as a byproduct. How can I minimize overoxidation?

A3: The formation of the sulfone (R-SO₂-R') is a common side reaction resulting from the overoxidation of the desired sulfoxide. To mitigate this:

  • Control Oxidant Stoichiometry: Use a precise amount of the oxidizing agent, typically 1.0-1.2 equivalents relative to the sulfide.

  • Slow Addition of Oxidant: Adding the oxidant dropwise over an extended period can help maintain a low instantaneous concentration, favoring the formation of the sulfoxide over the sulfone.

  • Lower Reaction Temperature: Overoxidation is often more pronounced at higher temperatures. Running the reaction at a lower temperature can improve selectivity for the sulfoxide.

Q4: How do I accurately determine the enantiomeric excess of my 2-methanesulfinylaniline product?

A4: The most common and reliable method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents and optical rotation measurements, though the latter is less precise for determining high % ee values.[6][7]

III. Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a frequent hurdle in developing asymmetric sulfoxidation reactions. The following table provides a structured approach to diagnosing and resolving this issue.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low % ee 1. Ineffective Chiral Catalyst/Reagent: Poor substrate-catalyst fit.• Screen a variety of chiral ligands or reagents with different steric and electronic properties. • Consider computational modeling to predict favorable interactions.The degree of stereochemical control is dictated by the energetic difference in the diastereomeric transition states. A well-matched chiral environment maximizes this difference.
2. Presence of Water: Hydrolysis of the catalyst or disruption of the chiral environment.• Use rigorously dried solvents and reagents. • Add activated molecular sieves (3Å or 4Å) to the reaction mixture.[5] • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Many catalysts, especially those based on Lewis acidic metals like titanium, are highly sensitive to moisture, which can lead to the formation of achiral or less active species.[5]
3. Incorrect Reaction Temperature: Suboptimal temperature for stereodifferentiation.• Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity.[5] • Ensure precise and consistent temperature control throughout the reaction.The enantioselectivity of a reaction is related to the difference in the Gibbs free energy of activation for the two competing pathways (ΔΔG‡). Since ΔΔG‡ = -RTln(er), lower temperatures amplify the effect of this energy difference on the enantiomeric ratio (er).
4. Suboptimal Solvent: The solvent can influence catalyst structure and solubility.• Screen a range of solvents with varying polarities and coordinating abilities.The solvent can interact with the catalyst and substrate, altering the conformation of the catalytic complex and influencing the transition state energies.
5. Product Racemization: The chiral sulfoxide may be unstable under the reaction conditions.• Analyze the % ee at different reaction times to check for a decrease over time. • If racemization is observed, consider running the reaction at a lower temperature or for a shorter duration. • Ensure the work-up procedure is non-acidic and non-basic if the product is sensitive.Sulfoxides can undergo pyramidal inversion at the sulfur atom, leading to racemization. This process can be accelerated by heat or the presence of acids or bases.
6. Background Uncatalyzed Reaction: The achiral oxidant may be directly oxidizing the sulfide.• Use a less reactive oxidant that requires activation by the chiral catalyst. • Lower the reaction temperature to slow down the uncatalyzed pathway.The goal is to have the catalyzed asymmetric oxidation occur at a much faster rate than the non-selective background reaction.

IV. Experimental Protocols & Workflows

Protocol 1: General Procedure for Ti-Salen Catalyzed Asymmetric Sulfoxidation

This protocol provides a general guideline for the enantioselective oxidation of 2-(methylthio)aniline using a chiral Ti-salen catalyst.[2]

Materials:

  • 2-(Methylthio)aniline

  • Chiral Salen Ligand

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Urea-hydrogen peroxide (UHP) or aqueous hydrogen peroxide (H₂O₂)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Activated 3Å molecular sieves

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried flask under an inert atmosphere, dissolve the chiral salen ligand (e.g., 0.05 mmol) in the anhydrous solvent.

    • Add Ti(Oi-Pr)₄ (e.g., 0.05 mmol) and stir the mixture at room temperature for 1-2 hours to allow for complex formation.

  • Reaction Setup:

    • Add activated 3Å molecular sieves to the catalyst solution.

    • Add the 2-(methylthio)aniline substrate (1.0 mmol) to the flask.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Oxidation:

    • Slowly add the oxidant (UHP or H₂O₂, ~1.2 mmol) portion-wise or via syringe pump over a period of 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up and Purification:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess of the purified 2-methanesulfinylaniline by chiral HPLC analysis.

Workflow for Troubleshooting Low Enantioselectivity

TroubleshootingWorkflow start Low Enantiomeric Excess Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_water Ensure Anhydrous Conditions (Dry Solvents, Molecular Sieves) check_reagents->check_water If reagents are pure optimize_temp Optimize Reaction Temperature (Typically Lower) check_water->optimize_temp If conditions are dry screen_solvents Screen Different Solvents optimize_temp->screen_solvents If % ee is still low check_racemization Investigate Product Racemization (Time Course Study) optimize_temp->check_racemization If % ee decreases over time adjust_oxidant Modify Oxidant or Addition Rate optimize_temp->adjust_oxidant If overoxidation is also an issue screen_catalysts Screen Alternative Chiral Ligands/Catalysts screen_solvents->screen_catalysts If solvent screen is ineffective success Achieve High Enantioselectivity screen_catalysts->success If a suitable catalyst is found check_racemization->optimize_temp adjust_oxidant->optimize_temp

Caption: A systematic workflow for troubleshooting and optimizing the enantioselectivity of chiral 2-methanesulfinylaniline synthesis.

Mechanism: Stereochemical Induction by a Chiral Catalyst

The enantioselectivity in a metal-catalyzed sulfoxidation arises from the formation of a chiral catalytic species that preferentially binds the prochiral sulfide in one orientation over another. This steric and electronic control dictates the face of the sulfur atom that is exposed to the oxidant.

Stereochemical_Induction cluster_0 Prochiral Sulfide Approach cluster_1 Diastereomeric Transition States cluster_2 Enantioenriched Product Sulfide Ar-S-Me Catalyst [Chiral Metal-Ligand Complex] Sulfide->Catalyst TS_R Transition State for (R)-Sulfoxide (Lower Energy - Favored) Catalyst->TS_R Favored Pathway TS_S Transition State for (S)-Sulfoxide (Higher Energy - Disfavored) Catalyst->TS_S Disfavored Pathway Product_R (R)-Sulfoxide (Major Product) TS_R->Product_R Product_S (S)-Sulfoxide (Minor Product) TS_S->Product_S

Sources

Reference Data & Comparative Studies

Validation

Distinguishing 2-methanesulfinylaniline from 2-methanesulfonylaniline: A Comprehensive Analytical Guide

Executive Summary In pharmaceutical development and synthetic organic chemistry, accurately distinguishing between sulfoxide and sulfone oxidation states is a critical quality control step. 2-methanesulfinylaniline (sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic organic chemistry, accurately distinguishing between sulfoxide and sulfone oxidation states is a critical quality control step. 2-methanesulfinylaniline (sulfoxide) and 2-methanesulfonylaniline (sulfone) are closely related derivatives of 2-(methylthio)aniline. The core difference lies in the oxidation state of the sulfur atom, which fundamentally alters the molecule's electronic distribution, polarity, and three-dimensional geometry.

This guide provides a robust, self-validating analytical framework to differentiate these two compounds using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Structural and Electronic Causality

The analytical differentiation of these compounds is rooted in their distinct electronic environments and the resulting physical properties. Understanding why these molecules behave differently is essential for interpreting analytical data accurately.

  • 2-methanesulfinylaniline (Sulfoxide): Contains a sulfur atom double-bonded to a single oxygen atom, retaining a lone pair of electrons. This lone pair forces the molecule into a trigonal pyramidal geometry around the sulfur, making it a chiral stereocenter. Electronically, the sulfoxide group is a moderate electron-withdrawing group.

  • 2-methanesulfonylaniline (Sulfone): Contains a sulfur atom double-bonded to two oxygen atoms. The absence of a lone pair renders the sulfur achiral (tetrahedral geometry). The presence of two highly electronegative oxygen atoms makes the sulfone group a significantly stronger electron-withdrawing moiety compared to the sulfoxide[1].

This electronic disparity is the primary driver for the differences observed in NMR chemical shifts and IR vibrational frequencies[2].

OxidationPathway Sulfide 2-(methylthio)aniline (Precursor) Electron Donating Sulfoxide 2-methanesulfinylaniline (Intermediate) Chiral Sulfur Weak Electron Withdrawing Sulfide->Sulfoxide [O] (e.g., 1 eq m-CPBA) Sulfone 2-methanesulfonylaniline (Over-oxidation Product) Achiral Sulfur Strong Electron Withdrawing Sulfoxide->Sulfone [O] (Excess oxidant)

Figure 1: Stepwise oxidation pathway from sulfide to sulfone, altering sulfur chirality.

Analytical Modalities and Diagnostic Markers

¹H NMR Spectroscopy (The Electronic Environment)

NMR is the most definitive non-destructive method for this differentiation. The methyl group (-CH₃) attached to the sulfur provides a clean, diagnostic singlet. Because the sulfone group is more strongly electron-withdrawing, it deshields the adjacent methyl protons more effectively than the sulfoxide group. Consequently, the methyl protons of 2-methanesulfonylaniline resonate further downfield (~3.0 - 3.2 ppm) compared to 2-methanesulfinylaniline (~2.7 - 2.8 ppm)[2].

FT-IR Spectroscopy (Vibrational Modes)

The vibrational modes of the sulfur-oxygen bonds are highly characteristic. Sulfoxides exhibit a strong, sharp S=O stretching absorption band in the 1030–1060 cm⁻¹ region. In contrast, the O=S=O group of a sulfone exhibits two distinct stretching bands due to asymmetric (~1300–1320 cm⁻¹) and symmetric (~1140–1160 cm⁻¹) stretching modes[3].

LC-MS (Mass and Polarity)

Mass spectrometry provides definitive molecular weight confirmation. The sulfone is exactly one oxygen atom heavier than the sulfoxide, resulting in an exact mass difference of +15.9949 Da.

AnalyticalWorkflow Start Unknown Aniline Derivative (Sulfoxide vs. Sulfone) LCMS LC-MS Analysis (Mass & Polarity) Start->LCMS IR FT-IR Spectroscopy (Vibrational Modes) Start->IR NMR 1H NMR Spectroscopy (Electronic Environment) Start->NMR Sulfoxide 2-methanesulfinylaniline [M+H]+ 156.2 m/z S=O stretch ~1050 cm⁻¹ -CH3 ~2.8 ppm LCMS->Sulfoxide m/z 156.2 Sulfone 2-methanesulfonylaniline [M+H]+ 172.2 m/z S=O stretch ~1300 & 1150 cm⁻¹ -CH3 ~3.1 ppm LCMS->Sulfone m/z 172.2 IR->Sulfoxide Single peak ~1050 cm⁻¹ IR->Sulfone Dual peaks ~1300, 1150 cm⁻¹ NMR->Sulfoxide -CH3 at ~2.8 ppm NMR->Sulfone -CH3 at ~3.1 ppm

Figure 2: Analytical workflow for distinguishing sulfoxide and sulfone derivatives.

Quantitative Data Summary

Property / Analytical Marker2-methanesulfinylaniline (Sulfoxide)2-methanesulfonylaniline (Sulfone)
Molecular Formula C₇H₉NOSC₇H₉NO₂S
Exact Mass [M+H]⁺ 156.0483 m/z172.0432 m/z
Sulfur Geometry Chiral (Stereocenter)Achiral (Tetrahedral)
¹H NMR (-CH₃ shift) ~2.7 - 2.8 ppm (Singlet)~3.0 - 3.2 ppm (Singlet)
FT-IR (S-O stretch) ~1030 - 1060 cm⁻¹ (Strong, single)~1300-1320 cm⁻¹ & ~1140-1160 cm⁻¹ (Dual)
Electronic Effect Moderate Electron WithdrawingStrong Electron Withdrawing

Experimental Workflows (Self-Validating Protocols)

To ensure the highest degree of trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives.

Protocol A: ¹H NMR Structural Elucidation

Objective: Map the electronic environment of the methyl protons to confirm the degree of sulfur oxidation. Self-Validation Step: Utilize Tetramethylsilane (TMS) as an internal standard (0.00 ppm). The integration ratio of the methyl singlet to the aromatic multiplet must be exactly 3:4, confirming the structural integrity of the aniline core and ruling out degradation.

  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains 0.03% v/v TMS.

  • Acquisition : Acquire a standard 1D ¹H NMR spectrum at 400 MHz or higher. Use a minimum of 16 scans to ensure a high signal-to-noise ratio.

  • Data Interpretation : Locate the sharp singlet corresponding to the -CH₃ group.

    • If the singlet appears at ~2.7 - 2.8 ppm , the weaker electron-withdrawing effect confirms the sulfoxide [2].

    • If the singlet is deshielded and shifted downfield to ~3.0 - 3.2 ppm , the strong electron-withdrawing effect of the two oxygen atoms confirms the sulfone [2].

Protocol B: High-Resolution LC-MS Analysis

Objective: Determine the exact mass and polarity-driven retention time to definitively identify the oxidation state. Self-Validation Step: Run a solvent blank prior to the sample to establish a baseline and eliminate the possibility of column carryover from previous high-concentration sulfone/sulfoxide injections.

  • Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography : Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

    • Causality Check: The sulfoxide, possessing a lone pair and higher hydrogen-bonding capacity, typically elutes earlier than the more sterically hindered, albeit highly electronegative, sulfone.

  • Mass Spectrometry : Operate in Electrospray Ionization Positive (ESI+) mode. Scan from 100 to 500 m/z using a High-Resolution Mass Spectrometer (HRMS).

  • Data Interpretation : Extract ion chromatograms (EIC) for 156.0483 (Sulfoxide) and 172.0432 (Sulfone). A mass shift of exactly +15.9949 Da confirms the sulfone.

References

  • Abraham, R. J., et al. "1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond." Magnetic Resonance in Chemistry (2008). National Institutes of Health.
  • Grinstein, D., et al. "NMR IDENTIFICATION OF TRICHLOROMETHYL SULFOXIDES, SULFONES AND THEIR PRECURSORS." Phosphorus, Sulfur, and Silicon and the Related Elements (1998). Taylor & Francis.
  • Kadam, S. S., et al. "SULFOXIDES AND SULFONES: REVIEW." Indian Drugs (2023). ResearchGate.

Sources

Comparative

A Researcher's Guide to Differentiating Sulfoxide and Sulfone Groups Using FTIR Spectroscopy

For professionals in drug development and chemical research, the precise identification of functional groups is paramount. The oxidation state of sulfur, particularly in distinguishing between sulfoxide (R₂S=O) and sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and chemical research, the precise identification of functional groups is paramount. The oxidation state of sulfur, particularly in distinguishing between sulfoxide (R₂S=O) and sulfone (R₂SO₂) moieties, is a common analytical challenge with significant implications for a molecule's chemical and biological properties. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly effective method for this purpose. This guide provides an in-depth comparison of the characteristic FTIR peaks of sulfoxide and sulfone groups, supported by experimental data and a model protocol, to empower researchers with the practical knowledge needed for confident spectral interpretation.

The Vibrational Language of Sulfur-Oxygen Bonds

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The key to differentiating sulfoxides and sulfones lies in the distinct vibrational characteristics of their sulfur-oxygen bonds.

  • The Sulfoxide Group (R₂S=O): This group contains a single sulfur-oxygen double bond (S=O). Its primary vibrational mode of interest is the S=O stretching vibration .

  • The Sulfone Group (R₂SO₂): This group features a sulfur atom double-bonded to two oxygen atoms. This arrangement gives rise to two distinct stretching vibrations: an asymmetric stretching mode (ν_as) and a symmetric stretching mode (ν_s) . The presence of these two bands is the most definitive feature for identifying a sulfone.

The differing electronic environments and mechanical coupling between the S=O bonds in these two groups result in their absorption of infrared radiation at markedly different frequencies.

FTIR Spectral Profile of Sulfoxides

The sulfoxide group is characterized by a single, strong absorption band corresponding to the S=O stretching vibration.

The typical frequency range for the S=O stretch in sulfoxides is 950–1150 cm⁻¹ [1][2][3]. A more specific range for many common sulfoxides is often cited as 1030–1060 cm⁻¹ [4]. This peak is generally strong and easily identifiable.

Causality Behind Frequency Shifts: The precise position of the S=O band is highly sensitive to the molecular environment, a feature that can provide additional structural clues:

  • Electronegativity of Substituents: Electron-withdrawing groups attached to the sulfur atom increase the S=O bond order, causing a shift to higher wavenumbers (a "blue shift").

  • Conjugation: Conjugation of the sulfoxide group with an aromatic ring or a double bond typically lowers the stretching frequency, shifting the peak to a lower wavenumber (a "red shift").

  • Hydrogen Bonding: The oxygen atom in the sulfoxide group is a hydrogen bond acceptor. In the presence of protic solvents like water or alcohols, hydrogen bonding weakens the S=O bond, resulting in a significant red shift[5]. For example, the S=O stretch of dimethyl sulfoxide (DMSO) shifts depending on its interaction with water[5].

FTIR Spectral Profile of Sulfones

The sulfone group provides a more complex but highly characteristic FTIR signature due to its two S=O bonds. The mechanical coupling between the stretching of these two bonds results in two distinct absorption bands.

The two defining peaks for a sulfone are:

  • Asymmetric (ν_as) SO₂ Stretch: A strong band typically appearing in the range of 1300–1350 cm⁻¹ [4].

  • Symmetric (ν_s) SO₂ Stretch: A strong band typically found in the range of 1120–1180 cm⁻¹ [1][4].

The presence of both of these strong bands is conclusive evidence for a sulfone group. The asymmetric stretch occurs at a higher frequency because it requires more energy.

Causality Behind Frequency Shifts: Similar to sulfoxides, the positions of the sulfone peaks are influenced by the surrounding molecular structure. For instance, the presence of electron-withdrawing groups tends to shift both bands to higher frequencies.

Direct Comparison: Sulfoxide vs. Sulfone

The most effective way to differentiate these groups is to look for the characteristic number of S=O stretching peaks and their positions. A sulfoxide will show one strong peak, typically below 1150 cm⁻¹, while a sulfone will show two strong peaks, one above 1300 cm⁻¹ and one below 1200 cm⁻¹.

Data Presentation: Summary of Characteristic FTIR Peaks
Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Peak IntensityKey Differentiating Feature
Sulfoxide (R₂S=O) S=O Stretch950–1150[1][2][3]StrongA single, strong absorption in the fingerprint region.
Sulfone (R₂SO₂) Asymmetric SO₂ Stretch1300–1350[4]StrongTwo distinct, strong absorptions.
Symmetric SO₂ Stretch1120–1180[1][4]StrongThe presence of the high-frequency asymmetric stretch is unambiguous.

Experimental Protocol: Monitoring the Oxidation of a Sulfide to Sulfone via FTIR

This protocol provides a self-validating system to observe the sequential appearance of sulfoxide and sulfone peaks. By starting with a sulfide (which has no strong S=O or SO₂ peaks in these regions), we can track its conversion, providing a clear, practical demonstration of the spectral differences.

Objective: To monitor the oxidation of dibenzothiophene to dibenzothiophene sulfoxide and subsequently to dibenzothiophene sulfone using Attenuated Total Reflectance (ATR)-FTIR.

Materials:

  • Dibenzothiophene

  • 30% Hydrogen Peroxide (H₂O₂)

  • Glacial Acetic Acid

  • Methanol

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Small reaction vial, magnetic stirrer, and stir bar

  • Pasteur pipettes

Methodology:

  • Step 1: Acquire the Spectrum of the Starting Material.

    • Place a small, representative sample of solid dibenzothiophene onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the clean, empty ATR crystal[6].

    • Collect the FTIR spectrum of the dibenzothiophene from 4000–650 cm⁻¹. Record this as Time = 0. The spectrum should show no significant peaks in the 1000-1400 cm⁻¹ region.

  • Step 2: Set up the Oxidation to Sulfoxide.

    • In a small vial, dissolve a small amount of dibenzothiophene in a minimal amount of glacial acetic acid with stirring.

    • Add a stoichiometric equivalent (or slight excess) of 30% H₂O₂ to the solution.

    • Allow the reaction to stir at room temperature.

  • Step 3: Monitor the Formation of the Sulfoxide.

    • After 30-60 minutes, take a small aliquot of the reaction mixture with a pipette.

    • Apply the aliquot directly to the ATR crystal and allow the solvent to evaporate.

    • Collect the FTIR spectrum. You should observe the appearance of a new, strong peak around 1040-1080 cm⁻¹ , characteristic of the dibenzothiophene sulfoxide S=O stretch.

  • Step 4: Drive the Oxidation to the Sulfone.

    • To the remaining reaction mixture, add an additional excess of 30% H₂O₂.

    • Gently heat the mixture (e.g., to 50-60°C) to accelerate the oxidation of the sulfoxide to the sulfone.

  • Step 5: Monitor the Formation of the Sulfone.

    • After another 1-2 hours (or when the reaction is complete), take another aliquot, evaporate the solvent on the ATR crystal, and collect the spectrum.

    • Observe the spectrum for two key changes:

      • The disappearance or significant reduction of the sulfoxide peak (1040-1080 cm⁻¹).

      • The appearance of two new, strong peaks: one around 1310-1330 cm⁻¹ (asymmetric SO₂ stretch) and another around 1150-1170 cm⁻¹ (symmetric SO₂ stretch)[1].

    • The product can be precipitated by adding water and washed with methanol to isolate the final sulfone for a clean spectrum.

This stepwise experimental approach provides irrefutable evidence of the spectral transformations and solidifies the diagnostic power of FTIR for differentiating these functional groups.

Visualization: Structures and Key Vibrational Modes

The following diagram illustrates the molecular structures and the primary stretching vibrations that give rise to their characteristic FTIR peaks.

G cluster_sulfide Sulfide cluster_sulfoxide Sulfoxide cluster_sulfone Sulfone s_sulfide S r1_sulfide R₁ s_sulfide->r1_sulfide r2_sulfide R₂ s_sulfide->r2_sulfide label_sulfide No characteristic S=O peaks s_sulfoxide S o_sulfoxide O s_sulfoxide->o_sulfoxide ν(S=O) r1_sulfoxide R₁ s_sulfoxide->r1_sulfoxide r2_sulfoxide R₂ s_sulfoxide->r2_sulfoxide label_sulfoxide ~1030-1060 cm⁻¹ (One strong peak) s_sulfone S o1_sulfone O s_sulfone->o1_sulfone ν_as(SO₂) o2_sulfone O s_sulfone->o2_sulfone ν_s(SO₂) r1_sulfone R₁ s_sulfone->r1_sulfone r2_sulfone R₂ s_sulfone->r2_sulfone label_sulfone ν_as: ~1300-1350 cm⁻¹ ν_s: ~1120-1180 cm⁻¹ (Two strong peaks) cluster_sulfide cluster_sulfide cluster_sulfoxide cluster_sulfoxide cluster_sulfone cluster_sulfone

Caption: Molecular structures and key S=O stretching modes for sulfides, sulfoxides, and sulfones.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of organosulfur compounds. The distinction between a sulfoxide and a sulfone is straightforward and reliable based on their FTIR spectra. The key is to remember the "one peak vs. two peaks" rule: a single, strong absorption between 950-1150 cm⁻¹ indicates a sulfoxide, while the presence of two strong absorptions, one near 1300-1350 cm⁻¹ and another near 1120-1180 cm⁻¹, is the definitive signature of a sulfone. By understanding the principles behind these absorptions and employing systematic experimental validation, researchers can confidently characterize the oxidation state of sulfur in their molecules.

References

  • Rao, C. N. R., & Ramachandran, J. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Journal of Scientific & Industrial Research, 21B, 441-446. [Link]

  • Feairheller, W. R., & Katen, J. E. (1963). INFRARED SPECTRA OF ORGANOSULFUR COMPOUNDS BETWEEN 2000 AND 250 CM-1. Defense Technical Information Center. [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved March 4, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved March 4, 2026, from [Link]

  • Anunciado, M. B., De Boskey, M., Haines, L., Lindskog, K., Dombek, T., Takahama, S., & Dillner, A. M. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. Atmospheric Measurement Techniques, 16(14), 3515–3529. [Link]

  • RTI International. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy. [Link]

  • ResearchGate. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Retrieved March 4, 2026, from [Link]

  • Baiz, C. R., McRobbie, P. L., Anna, J. M., Geva, E., & Kubarych, K. J. (2010). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. The Journal of chemical physics, 133(14), 144508. [Link]

  • ResearchGate. (n.d.). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. Retrieved March 4, 2026, from [Link]

  • Litman, Y., Londergan, C. H., & Geva, E. (2019). Empirical S=O stretch vibrational frequency map. The Journal of chemical physics, 151(23), 234107. [Link]

  • Amstutz, E. D., Hunsberger, I. M., & Chessick, J. J. (1951). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Journal of the American Chemical Society, 73(3), 1220–1224. [Link]

  • ResearchGate. (n.d.). Figure 5 shows the main changes in the FTIR spectrum of the outer.... Retrieved March 4, 2026, from [Link]

  • Cotton, F. A., Francis, R., & Horrocks, W. D. (1960). SULFOXIDES AS LIGAKDS. 11. THE ISFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES. The Journal of Physical Chemistry, 64(10), 1534-1536. [Link]

  • Zakharenko, A. L., et al. (2022). Sulfide, Sulfoxide, and Sulfone Derivatives of Usnic Acid as Inhibitors of Human TDP1 and TDP2 Enzymes. Molecules, 27(24), 8969. [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology, 8(2), 205-224. [Link]

  • Skorka, L., et al. (2020). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Materials, 13(24), 5801. [Link]

  • ResearchGate. (2024, February 21). (PDF) SULFOXIDES AND SULFONES: REVIEW. [Link]

  • Pieloszczyk, M., et al. (2022). Spectroscopic Probing of Solute–Solvent Interactions in Aqueous Methylsulphonylmethane (MSM) Solutions: An Integrated ATR-FTIR, Chemometric, and DFT Study. Molecules, 27(22), 7904. [Link]

  • Fishman, A., et al. (2012). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 78(15), 5450-5456. [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved March 4, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 4, 2026, from [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 2-methanesulfinylaniline

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Methanesulfinylaniline Executive Summary In drug metabolism and pharmacokinetics (DMPK), distinguishing between positional isomers of sulfur-containing metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Methanesulfinylaniline

Executive Summary

In drug metabolism and pharmacokinetics (DMPK), distinguishing between positional isomers of sulfur-containing metabolites is a critical analytical challenge. 2-Methanesulfinylaniline (2-MSA) , a key metabolite and synthetic intermediate, exhibits a distinct mass spectrometry (MS) fragmentation signature driven by the "ortho-effect"—a proximity-driven interaction between the amine and sulfinyl groups.

This guide objectively compares the fragmentation performance of 2-MSA against its para-isomer (4-MSA) and other alternatives. By leveraging specific ortho-elimination pathways, researchers can achieve high-confidence structural elucidation without the need for NMR, streamlining high-throughput screening workflows.

Comparative Analysis: 2-MSA vs. Alternatives

The following table summarizes the key spectral differences between 2-MSA and its primary isomer, 4-methanesulfinylaniline (4-MSA), under Electrospray Ionization (ESI-MS/MS) conditions.

Table 1: Spectral Performance & Fragment Ion Distribution

Feature2-Methanesulfinylaniline (2-MSA) 4-Methanesulfinylaniline (4-MSA) Mechanistic Driver
Precursor Ion

m/z 156.05m/z 156.05Identical elemental composition (

).
Dominant Fragment m/z 138.04 (

)
m/z 141.02 (

)
Ortho-Effect: Proximity of

facilitates dehydration in 2-MSA.
Secondary Fragment m/z 123.01 (

)
m/z 108.04 (

)
4-MSA favors sulfinyl cleavage; 2-MSA favors cyclization.
Diagnostic Ratio High Ratio (m/z 138 / 141)Low/Null Ratio (m/z 138 / 141)Quantitative discriminator for isomer identification.
Structural Stability Forms stable cyclic benzisothiazole cationLinear fragmentation (radical/neutral loss)Cyclic stabilization is unique to the ortho isomer.

Mechanistic Deep Dive: The Ortho-Effect

The superior identifiability of 2-MSA stems from a specific intramolecular rearrangement. Unlike the para-isomer, where the functional groups are spatially isolated, the ortho-arrangement in 2-MSA allows the amine hydrogen to interact with the sulfinyl oxygen.

Fragmentation Pathway Diagram

The following diagram illustrates the divergent pathways. Pathway A (Ortho-Cyclization) is specific to 2-MSA, while Pathway B (Standard Cleavage) is observed in both, but dominant in 4-MSA.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 156 (Protonated Sulfoxide) Transition Cyclic Transition State (H-Transfer N -> O) Precursor->Transition Ortho-Proximity (2-MSA Only) Fragment_141 Sulfenic Acid Cation m/z 141 [M+H - CH3]+ Precursor->Fragment_141 Homolytic Cleavage (Common to Isomers) Fragment_138 Cyclic Benzisothiazole Cation m/z 138 [M+H - H2O]+ Transition->Fragment_138 - H2O (18 Da) Fragment_108 Aniline Cation m/z 108 [M+H - SO]+ Fragment_141->Fragment_108 - S atom/rearrangement

Caption: Figure 1. Divergent fragmentation pathways.[1] The green path (Ortho-Cyclization) is the diagnostic signature for 2-MSA, leading to the base peak at m/z 138.

Experimental Protocol: Self-Validating Identification Workflow

To ensure high data integrity (Trustworthiness), follow this LC-MS/MS protocol designed to maximize the observation of the diagnostic ortho-effect ions.

Reagents & Equipment
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source essential for ESI).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 2-MSA standard to 1 µM in 50:50 Methanol:Water.

    • Control: Prepare 4-MSA under identical conditions to validate retention time and fragmentation differences.

  • Source Optimization (ESI+):

    • Set Capillary Voltage to 3.5 kV.

    • Cone Voltage: Maintain at 20-30V. Note: Excessive cone voltage may induce in-source fragmentation, mimicking the ortho-effect. Keep this moderate.

    • Source Temp: 120°C; Desolvation Temp: 350°C.

  • MS/MS Acquisition (Product Ion Scan):

    • Select Precursor: m/z 156.0 (Span ± 0.5 Da).

    • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 30 eV.

    • Causality: The ortho-elimination of water is a low-energy channel. At 10-15 eV, m/z 138 should be the base peak for 2-MSA. At higher energies (>30 eV), non-specific fragmentation (m/z 108, 91) dominates, reducing specificity.

  • Data Validation Criteria:

    • Criterion A: Retention Time (RT). 2-MSA is typically less polar than 4-MSA due to internal H-bonding, leading to a slightly longer RT on C18 columns.

    • Criterion B: The "138 Rule". Calculate Ratio

      
      .
      
      • If

        
        Confirmed 2-MSA .
        
      • If

        
        Confirmed 4-MSA .
        

Logical Workflow for Isomer Differentiation

This decision tree assists in the rapid classification of unknown sulfinyl-aniline metabolites.

DecisionTree Start Unknown Metabolite Precursor m/z 156 Step1 Perform MS/MS (CE = 15 eV) Start->Step1 Check138 Is m/z 138 (M - 18) Present? Step1->Check138 Result2MSA Identify as 2-Methanesulfinylaniline (Ortho-Effect Active) Check138->Result2MSA Yes (Base Peak) Check141 Is m/z 141 (M - 15) Dominant? Check138->Check141 No / Low Intensity Result4MSA Identify as 4-Methanesulfinylaniline (Standard Cleavage) Check141->Result4MSA Yes ResultOther Suspect Other Isomer (e.g., N-oxide or Sulfone) Check141->ResultOther No

Caption: Figure 2. Logic gate for assigning regiochemistry based on the presence of the water-loss fragment.

References

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General principles of ortho-effects in mass spectrometry).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of aromatic sulfoxides and sulfones in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 899-911. Link

  • Bowie, J. H., et al. (1966). "Electron Impact Studies. II. Mass Spectra of Aromatic Sulfoxides." Journal of the American Chemical Society, 88(21), 4980–4989. (Foundational work on sulfoxide rearrangement). Link

  • NIST Mass Spectrometry Data Center. "2-Aminophenyl methyl sulfoxide - Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link

Sources

Comparative

Comprehensive Comparison Guide: HPLC Methods for the Purity Assessment of 2-Methanesulfinylaniline

Executive Summary & Analyte Profiling 2-Methanesulfinylaniline (2-MSA, CAS 41085-32-9) presents a highly specific analytical challenge in pharmaceutical and agrochemical development. Structurally, it combines a basic ani...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

2-Methanesulfinylaniline (2-MSA, CAS 41085-32-9) presents a highly specific analytical challenge in pharmaceutical and agrochemical development. Structurally, it combines a basic aniline moiety (


) with a highly polar, redox-sensitive methylsulfinyl (sulfoxide) group.

When assessing its purity, analysts must reliably separate 2-MSA from its synthetic precursors and degradation products—most notably 2-(methylsulfanyl)aniline (the reduced sulfide) and 2-(methylsulfonyl)aniline (the oxidized sulfone).

Mechanistic Challenges in HPLC
  • Peak Tailing: The primary amine group readily interacts with residual, unendcapped silanols on traditional silica supports via secondary ion-exchange mechanisms, leading to severe peak asymmetry.

  • Retention Deficit: The sulfoxide group acts as a strong hydrogen-bond acceptor, significantly increasing the molecule's hydrophilicity. On standard C18 columns, this results in a low retention factor (

    
    ), causing 2-MSA to elute dangerously close to the void volume where matrix suppression occurs.
    
  • Redox Instability: The sulfoxide is susceptible to on-column oxidation or reduction if harsh pH extremes or incompatible mobile phase additives are utilized.

Methodological Comparison: C18 vs. Phenyl-Hexyl vs. HILIC

To establish a robust, self-validating purity assay, we evaluated three distinct chromatographic modalities based on Quality by Design (QbD) frameworks ()[1].

Method A: Standard Reversed-Phase (C18)
  • Mechanism: Relies purely on hydrophobic partitioning.

  • Verdict (Suboptimal): While C18 is the industry default, the polar sulfoxide moiety resists partitioning into the hydrophobic alkyl chains. Attempting to increase retention by using highly aqueous mobile phases often leads to phase collapse (dewetting) unless a polar-embedded C18 is used. The basic amine also causes noticeable tailing.

Method B: Orthogonal Reversed-Phase (Phenyl-Hexyl)
  • Mechanism: Combines hydrophobic partitioning with

    
     interactions.
    
  • Verdict (Excellent for Impurity Profiling): The Phenyl-Hexyl stationary phase interacts directly with the electron-rich aromatic ring of the aniline ()[2]. This orthogonal selectivity is highly sensitive to the electronic differences between the sulfide, sulfoxide, and sulfone moieties, providing baseline resolution that C18 cannot achieve.

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Partitioning into a water-rich layer immobilized on a polar stationary phase, supplemented by hydrogen bonding and dipole interactions ()[3].

  • Verdict (Superior for Polar Retention): HILIC effectively reverses the elution order ()[4]. The highly polar sulfoxide group is strongly retained, moving the analyte well away from the void volume and providing exceptional compatibility with Electrospray Ionization Mass Spectrometry (ESI-MS) due to the high organic content of the mobile phase.

Quantitative Data Comparison

The following table summarizes the chromatographic performance of the three methods when separating 2-MSA from its primary sulfone degradation product.

Method ModalityColumn ChemistryRetention Time (

)
Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Sulfone
Standard RP-HPLC C18 (Endcapped)3.2 min1.68,5001.8
Orthogonal RP-HPLC Phenyl-Hexyl6.8 min1.114,2004.5
HILIC Bare Silica8.5 min1.018,5006.2

Visualizing the Analytical Logic

G A Sample Preparation (Solvent Matching) B Column Selection (Selectivity Tuning) A->B C Chromatographic Separation B->C D UV/MS Detection (Data Acquisition) C->D E Purity Assessment (Integration & Rs) D->E

Caption: Workflow for HPLC purity assessment of 2-methanesulfinylaniline.

G2 cluster_C18 C18 (Standard RP) cluster_PH Phenyl-Hexyl (Orthogonal RP) cluster_HILIC Bare Silica (HILIC) Analyte 2-Methanesulfinylaniline (Polar Sulfoxide + Basic Amine) C18 Hydrophobic Partitioning Result: Low k', Peak Tailing Analyte->C18 Weak Interaction PH π-π & Hydrophobic Interactions Result: High Rs, Good Symmetry Analyte->PH Aromatic Ring HILIC Aqueous Layer Partitioning Result: Max k' for Sulfoxide Analyte->HILIC Polar Groups

Caption: Chromatographic retention mechanisms for 2-methanesulfinylaniline across different column chemistries.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Phenyl-Hexyl RP-HPLC (Optimized for Resolution)

This method utilizes precise pH control and protic solvents to maximize


 retention while suppressing secondary silanol interactions.

1. Mobile Phase Preparation:

  • Buffer (A): Dissolve 0.77 g of ammonium acetate in 1 L of HPLC-grade water (10 mM). Adjust to pH 6.5 using dilute acetic acid.

    • Causality: At pH 6.5, the aniline (

      
      ) remains predominantly un-ionized. This maximizes its interaction with the stationary phase and prevents the peak tailing associated with ionized amines binding to active silanols.
      
  • Organic (B): HPLC-grade Methanol.

    • Causality: Methanol is a protic solvent that enhances

      
       interactions on phenyl phases significantly better than aprotic solvents like acetonitrile.
      

2. System Setup:

  • Column: ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient: 10% B to 80% B over 15 minutes.

3. Sample Preparation & System Suitability:

  • Diluent: 50:50 Water:Methanol (0.5 mg/mL, filtered through 0.22 µm PTFE).

  • Self-Validation Criteria: Inject a resolution mixture containing 2-MSA and 2-(methylsulfonyl)aniline. The system is valid only if Resolution (

    
    ) > 2.0 and Tailing Factor (
    
    
    
    ) < 1.5.
Protocol B: HILIC (Optimized for Polar Retention & MS Compatibility)

This method exploits the high polarity of the sulfoxide group.

1. Mobile Phase Preparation:

  • Buffer (A): 10 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid.

    • Causality: A low pH fully ionizes the basic amine. In HILIC, ionized species exhibit significantly higher polarity, driving them deeper into the immobilized aqueous layer and drastically increasing retention.

  • Organic (B): HPLC-grade Acetonitrile.

2. System Setup:

  • Column: Ascentis Express HILIC (100 mm × 3.0 mm, 2.7 µm) or equivalent bare silica.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Isocratic Elution: 90% B / 10% A.

    • Causality: A minimum of 3-5% aqueous buffer is strictly required in HILIC to maintain the immobilized water partitioning layer on the silica surface.

3. Sample Preparation & System Suitability:

  • Diluent: 90:10 Acetonitrile:Water.

    • Causality: Injecting samples dissolved in high aqueous diluents will immediately disrupt the HILIC partitioning layer at the column head, causing severe peak distortion (the "solvent effect").

  • Self-Validation Criteria: Inject standard 2-MSA. The system is valid only if the Retention factor (

    
    ) > 3.0 and Theoretical plates (
    
    
    
    ) > 10,000.

References

  • Resolving Potentially Harmful Azo-Colorant Amines Using the Distinct Selectivities of the Agilent ZORBAX Eclipse Plus Phenyl-Hexyl . Source: Agilent Technologies. URL: [Link]

  • What You Need to Know About HILIC . Source: LCGC International. URL:[Link]

  • Selective Stability Indicating Liquid Chromatographic Method Based on Quality by Design Framework . Source: PubMed Central (PMC). URL:[Link]

Sources

Validation

A Comparative Guide to the Chemical Reactivity of 2-Methanesulfinylaniline and 4-Methanesulfinylaniline

An in-depth guide by a Senior Application Scientist Introduction In the landscape of synthetic chemistry and drug development, substituted anilines are foundational building blocks. Their utility is defined by the nuance...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide by a Senior Application Scientist

Introduction

In the landscape of synthetic chemistry and drug development, substituted anilines are foundational building blocks. Their utility is defined by the nuanced interplay of electronic and steric effects imparted by their substituents. This guide provides a detailed comparative analysis of two isomeric substituted anilines: 2-methanesulfinylaniline and 4-methanesulfinylaniline. The methanesulfinyl group, -S(O)CH₃, is a functional group of significant interest due to its unique electronic properties, chirality at the sulfur center, and its role as a precursor to the powerfully electron-withdrawing sulfonyl moiety.[1] Understanding how the position of this group—ortho versus para—modulates the reactivity of the aniline core is critical for researchers designing synthetic routes and structure-activity relationship (SAR) studies.

This document dissects the theoretical underpinnings of their reactivity differences and provides robust experimental protocols for empirical validation. We will explore how basicity, susceptibility to electrophilic attack, and reactions at the sulfur center are governed by the substituent's location.

The Decisive Influence: Electronic and Steric Effects of the Methanesulfinyl Group

The reactivity of an aniline derivative is primarily dictated by the electron density on the nitrogen atom and the aromatic ring. The methanesulfinyl group, -S(O)CH₃, influences this electron density through a combination of inductive and resonance effects, with its positional isomerism introducing significant steric considerations.

  • Inductive Effect (-I): The sulfoxide functional group contains a highly polar S=O bond due to the significant difference in electronegativity between sulfur (χ = 2.58) and oxygen (χ = 3.44).[2] This polarity induces a partial positive charge on the sulfur atom, making the entire group strongly electron-withdrawing through the sigma bond framework. This inductive pull decreases the electron density of the aromatic ring and the amino group.

  • Resonance Effects (±M): The resonance contribution of the sulfoxide group is complex. While the sulfur atom possesses a lone pair that could theoretically be donated to the ring (+M effect), studies on diphenyl sulfoxides show that the transmission of resonance effects across the sulfoxide bridge is ineffective compared to sulfides.[3] The predominant electronic character is therefore dictated by the strong inductive withdrawal.

  • Steric Hindrance: This factor is exclusive to the 2-isomer (ortho). The physical bulk of the methanesulfinyl group adjacent to the amino group can impede the approach of reagents to both the amino group and the C6 position of the aromatic ring. It can also disrupt the planarity of the amino group with the ring, potentially reducing resonance interactions.

Positional Isomerism: The Ortho vs. Para Dichotomy

In 4-methanesulfinylaniline (para-isomer): The methanesulfinyl group exerts its electron-withdrawing inductive effect from a distance. It deactivates the ring as a whole but does not sterically hinder the amino group or the ortho positions (C2, C6) adjacent to it.

In 2-methanesulfinylaniline (ortho-isomer): The consequences of the group's placement are more profound:

  • Enhanced Inductive Effect: The -I effect is more potent at the ortho position due to its proximity to the amino group and the rest of the ring.

  • Steric Hindrance: The bulk of the -S(O)CH₃ group can sterically shield the amino group and the adjacent C6 position from attacking reagents.[4]

  • Intramolecular Hydrogen Bonding: A potential hydrogen bond can form between one of the N-H protons and the sulfinyl oxygen. This interaction would localize the nitrogen lone pair, significantly reducing its availability and thus decreasing the basicity of the amine.

cluster_ortho 2-Methanesulfinylaniline cluster_para 4-Methanesulfinylaniline ortho_node Ortho Position -S(O)CH₃ o_inductive Strong -I Effect (Proximity) ortho_node->o_inductive o_steric High Steric Hindrance ortho_node->o_steric o_hbond Potential H-Bonding ortho_node->o_hbond o_reactivity Reduced Reactivity (Basicity & EAS) o_inductive->o_reactivity o_steric->o_reactivity o_hbond->o_reactivity para_node Para Position -S(O)CH₃ p_inductive Moderate -I Effect (Distance) para_node->p_inductive p_steric No Steric Hindrance para_node->p_steric p_reactivity Higher Reactivity (Basicity & EAS) p_inductive->p_reactivity p_steric->p_reactivity

Figure 1. Key factors influencing the reactivity of ortho and para isomers.

Comparative Reactivity Analysis

The electronic and steric differences between the two isomers lead to distinct predictions for their chemical behavior.

Basicity of the Amino Group

The basicity of an aniline is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. Electron-withdrawing groups decrease electron density on the nitrogen, making the aniline a weaker base (i.e., its conjugate acid has a lower pKa).

  • 4-Methanesulfinylaniline: The -S(O)CH₃ group reduces the basicity compared to aniline (pKa of anilinium ion ≈ 4.6) due to its inductive effect.

  • 2-Methanesulfinylaniline: This isomer is predicted to be a significantly weaker base than the 4-isomer. The reasons are threefold: the stronger inductive effect at the ortho position, steric hindrance that may disrupt solvation of the corresponding anilinium cation, and the potential for intramolecular hydrogen bonding, which sequesters the nitrogen lone pair.

Electrophilic Aromatic Substitution (EAS)

In aniline, the amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions.[5] The methanesulfinyl group acts as a deactivating group, meaning both isomers will be less reactive towards EAS than aniline itself. However, the directing power of the amino group will still dominate the regioselectivity.[6]

  • 4-Methanesulfinylaniline: The amino group directs substitution to the C2 and C6 positions (ortho to -NH₂). These positions are unencumbered, and reaction should proceed readily, albeit slower than for aniline.

  • 2-Methanesulfinylaniline: The amino group directs substitution to the C4 (para) and C6 (ortho) positions. The C6 position is heavily sterically blocked by the adjacent -S(O)CH₃ group. The C4 position is electronically deactivated by the ortho-sulfinyl group. Consequently, electrophilic attack is significantly disfavored, and the overall reaction rate is expected to be much lower than that of the 4-isomer.

Oxidation at the Sulfur Center

The sulfinyl group can be readily oxidized to the corresponding sulfonyl group (-SO₂CH₃) using common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[2][7] The amino group itself is also susceptible to oxidation.[4] To achieve selective oxidation at the sulfur, protection of the amino group (e.g., via acetylation to form an amide) is a prudent first step. The inherent electronic differences between the two isomers are unlikely to cause a dramatic difference in the rate of sulfur oxidation, as the reaction occurs directly at the electron-rich sulfur atom.

Property2-Methanesulfinylaniline4-MethanesulfinylanilineRationale
Relative Basicity LowerHigherStronger -I effect, steric hindrance, and potential H-bonding in the 2-isomer decrease basicity.
Relative EAS Rate SlowerFasterSteric hindrance and stronger deactivation by the ortho -S(O)CH₃ group reduce the reaction rate.
Major EAS Product(s) Substitution at C4Substitution at C2 and C6The -NH₂ group is the dominant director; steric hindrance in the 2-isomer blocks the C6 position.

Experimental Protocols for Reactivity Validation

To empirically validate the theoretical predictions, the following experimental protocols are recommended.

Protocol 1: Determination of Relative Basicity via Potentiometric Titration

This protocol determines the pKa of the conjugate acid of each aniline, providing a quantitative measure of basicity.

Objective: To determine the pKa of the anilinium ion for each isomer in an aqueous-ethanolic solution.

Materials:

  • 2-Methanesulfinylaniline

  • 4-Methanesulfinylaniline

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beakers

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 mmol of the aniline isomer into a 100 mL beaker. Dissolve the sample in 25 mL of 95% ethanol. Add 25 mL of deionized water to create a 1:1 ethanol/water solution.

  • Acidification: Add a magnetic stir bar and place the beaker on a magnetic stirrer. Begin stirring and add exactly 2.0 equivalents of standardized 0.1 M HCl (e.g., 10.00 mL for 0.5 mmol of aniline) to fully protonate the amine.

  • Titration Setup: Immerse the calibrated pH electrode into the solution. Position the burette filled with standardized 0.1 M NaOH over the beaker.

  • Data Collection: Record the initial pH of the solution. Begin titrating with the 0.1 M NaOH solution, adding it in 0.2 mL increments. Record the pH after each addition, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration past the equivalence point (indicated by a sharp change in pH).

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). Determine the volume of NaOH required to reach the half-equivalence point (the point halfway to the main inflection point). The pH at the half-equivalence point is equal to the pKa of the anilinium ion.

  • Replication: Repeat the procedure at least twice for each isomer to ensure reproducibility.

Expected Outcome: 2-methanesulfinylaniline is expected to yield a higher pKa value (weaker base) than 4-methanesulfinylaniline.

Protocol 2: Comparing Electrophilic Aromatic Substitution Rates via Competitive Bromination

This experiment directly compares the nucleophilicity of the two aromatic rings by allowing them to compete for a limited amount of an electrophile.

Objective: To determine the relative rate of bromination for the two isomers.

Materials:

  • 2-Methanesulfinylaniline

  • 4-Methanesulfinylaniline

  • Bromine (Br₂) solution in acetic acid (e.g., 0.1 M)

  • Acetic Acid

  • Sodium thiosulfate solution (quenching agent)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • GC-MS or ¹H NMR for analysis

Procedure:

  • Reaction Setup: In a flask protected from light, dissolve exactly 1.0 mmol of 2-methanesulfinylaniline and 1.0 mmol of 4-methanesulfinylaniline in 20 mL of acetic acid.

  • Initiation: While stirring, slowly add 0.5 equivalents of the 0.1 M bromine solution (5.0 mL for a total of 2.0 mmol of anilines). This ensures the anilines are in excess and compete for the limited bromine.

  • Reaction: Allow the reaction to stir at room temperature for 30 minutes.

  • Quenching: Quench the reaction by adding 10 mL of aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Add 30 mL of water and extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Filter and concentrate the solvent under reduced pressure. Analyze the resulting product mixture by GC-MS to determine the relative peak areas of the brominated products from each isomer. Alternatively, use ¹H NMR and integrate characteristic peaks for each product to determine the molar ratio.

Expected Outcome: The product mixture will be significantly enriched in the brominated derivative of 4-methanesulfinylaniline, indicating its faster reaction rate.

start 1. Prepare Equimolar Mix (2-isomer + 4-isomer) in Acetic Acid add_br2 2. Add Limiting Reagent (0.5 eq. Br₂) start->add_br2 react 3. React at RT (30 min) add_br2->react quench 4. Quench Reaction (Na₂S₂O₃) react->quench workup 5. Aqueous Workup & Extraction (DCM) quench->workup analysis 6. Analyze Product Ratio (GC-MS or NMR) workup->analysis result Determine Relative Reactivity analysis->result

Figure 2. Experimental workflow for competitive bromination.

Conclusion

The positional isomerism of the methanesulfinyl group on the aniline ring results in a stark contrast in chemical reactivity. 4-methanesulfinylaniline emerges as the more reactive isomer, exhibiting higher basicity and a greater propensity for electrophilic aromatic substitution. This is attributed to the remote placement of the electron-withdrawing sulfinyl group, which minimizes its deactivating inductive effect and poses no steric barrier to reactions at the amino group or adjacent ring positions.

Conversely, 2-methanesulfinylaniline is a considerably less reactive molecule. Its reduced basicity and sluggishness in EAS reactions stem from a powerful combination of a proximate, and therefore stronger, inductive effect, significant steric hindrance around the primary reaction centers, and the potential for stabilizing intramolecular hydrogen bonding. These findings are crucial for synthetic chemists, who can leverage the enhanced reactivity of the 4-isomer or must account for the steric and electronic challenges presented by the 2-isomer when designing multi-step syntheses.

References

  • Grids II: Aromatic Acidity and Basicity. (n.d.). Educación Química. Retrieved from [Link]

  • Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). (1954). Recueil des Travaux Chimiques des Pays-Bas, 73(7), 581-588. Available at: [Link]

  • Hyne, J. B., & Greidanus, J. W. (1969). Nuclear magnetic resonance study of intramolecular electronic effects in diphenyl sulfides, sulfoxides, and sulfones. Canadian Journal of Chemistry, 47(5), 803-809. Available at: [Link]

  • Wikipedia contributors. (2024). Sulfoxide. Wikipedia. Retrieved from [Link]

  • Chemistry Learner. (2025). Sulfoxide: Formula, Structure, Preparations, and Reactions. Retrieved from [Link]

  • Wikipedia contributors. (2023). Electrophilic substitution. Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methanesulfinylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Available at: [Link]

  • Aslam, J. (2021, March 6). mCPBA vs H2O2 || epoxidation || Chemoselectivity [Video]. YouTube. [Link]

  • Nesterov, D. S., et al. (2020). Homogeneous oxidation of C–H bonds with m-CPBA catalysed by a Co/Fe system: mechanistic insights from the point of view of the oxidant. Catalysis Science & Technology, 10(19), 6596-6613. Available at: [Link]

  • Aromatic Electrophilic substitution. (2020). Retrieved from [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Gan, J., et al. (2001). Oxidation of 2,6-dimethylaniline by recombinant human cytochrome P450s and human liver microsomes. Drug Metabolism and Disposition, 29(6), 853-858. Available at: [Link]

  • Chemistry Steps. (2022). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

  • von Sonntag, C., & Mvula, E. (2000). OH-Radical-induced oxidation of methanesulfinic acid. The reactions of the methanesulfonyl radical in the absence and presence of dioxygen. Journal of the Chemical Society, Perkin Transactions 2, (8), 1595-1601. Available at: [Link]

  • Acar, E. A., et al. (2010). Chemical oxidation of 2,6-dimethylaniline by electrochemically generated Fenton's reagent. Water Research, 44(8), 2621-2631. Available at: [Link]

Sources

Comparative

Elemental Analysis Standards for 2-Methanesulfinylaniline: A Comparative Technical Guide

Executive Summary 2-Methanesulfinylaniline (CAS: 60592-23-4) represents a critical intermediate in the synthesis of sulfoxide-bearing bioactive scaffolds. However, its validation presents a specific analytical challenge:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methanesulfinylaniline (CAS: 60592-23-4) represents a critical intermediate in the synthesis of sulfoxide-bearing bioactive scaffolds. However, its validation presents a specific analytical challenge: the sulfoxide moiety (–S(=O)–) is chemically labile. It is prone to oxidation (forming the sulfone) and reduction (forming the sulfide), and it is frequently hygroscopic.

Standard HPLC can separate these species, but it requires reference standards. Elemental Analysis (CHNS) remains the only absolute, calibration-free method to validate bulk purity and oxidation state without requiring a pre-existing standard of the impurity.

This guide objectively compares the performance of Combustion Analysis (CHNS) against Quantitative NMR (qNMR) for this specific compound, providing theoretical baselines, experimental protocols, and troubleshooting for the "Sulfoxide Problem."

Part 1: The Chemical Context & Theoretical Baselines

Before analyzing a sample, the theoretical values must be established. For 2-methanesulfinylaniline, the primary failure mode is not random contamination, but change in oxidation state .

The table below demonstrates the "Resolution Power" of Elemental Analysis. Note the significant shift in Carbon and Sulfur percentages between the target sulfoxide and its analogs.

Table 1: Theoretical CHNS Composition of Target vs. Common Impurities
AnalyteStructureFormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen% Sulfur
2-Methylthioaniline (Reduced Impurity)Ph-S-MeC₇H₉NS139.2260.40 6.5210.0623.03
2-Methanesulfinylaniline (TARGET )Ph-S(=O)-MeC₇H₉NOS155.2254.17 5.84 9.02 20.66
2-Methanesulfonylaniline (Oxidized Impurity)Ph-S(=O)₂-MeC₇H₉NO₂S171.2249.10 5.308.1818.73

Key Insight: A deviation of >0.4% is the standard rejection threshold.

  • If %C is high (e.g., ~58%) , your sample has reduced to the sulfide.

  • If %C is low (e.g., ~50%) , your sample has oxidized to the sulfone.

  • Note: Oxygen is typically calculated by difference in standard EA, making C, N, and S values the critical markers.

Part 2: Comparative Analysis Techniques

How does the traditional combustion method compare to modern qNMR for this specific molecule?

Method A: Flash Combustion Analysis (CHNS)

The Gold Standard for Bulk Purity

  • Mechanism: The sample is combusted at >1000°C in an oxygen-enriched helium atmosphere.[1] Sulfur is converted to SO₂, which is separated chromatographically.[1]

  • Pros:

    • Heterogeneity Check: Uses mg-scale samples (vs. µg for LC), providing a better representation of bulk purity.

    • No Reference Needed: Absolute method based on atomic weight.

    • Differentiation: Excellent at distinguishing the sulfide/sulfoxide/sulfone states (see Table 1).

  • Cons:

    • Hygroscopicity Interference: Sulfoxides love water. Trapped H₂O lowers %C and %N values, leading to false failures.

    • Sample Destruction: The sample is consumed.

Method B: Quantitative NMR (qNMR)

The Modern Orthogonal Approach

  • Mechanism: Integration of proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known purity.

  • Pros:

    • Solvent Detection: Instantly identifies trapped solvent (DMSO, Water, EtOAc) which EA cannot distinguish from sample degradation.

    • Non-Destructive: Sample can be recovered.

  • Cons:

    • Setup Time: Requires precise weighing of internal standards.

    • Signal Overlap: The aromatic region of anilines can be crowded.

Decision Matrix: Which to Use?

AnalysisDecision Start Sample: 2-Methanesulfinylaniline Q1 Is the sample a dry solid? Start->Q1 Q2 Is the oxidation state confirmed? Q1->Q2 Yes Method_qNMR Method: qNMR + KF Titration (Best for Solvated Samples) Q1->Method_qNMR No / Sticky Oil Method_EA Method: CHNS Combustion (Best for Bulk Certification) Q2->Method_EA No (Need to distinguish Sulfide/Sulfone) Q2->Method_qNMR Yes (Need Purity %) caption Figure 1: Analytical Decision Tree for Sulfoxide Intermediates

Part 3: Experimental Protocol (The Self-Validating System)

To achieve the theoretical values listed in Table 1, you must control the combustion conditions. Sulfoxides can decompose violently or trap solvents.

Protocol: Optimized CHNS for Sulfur-Rich Organics

Equipment: PerkinElmer 2400 Series II or Thermo FlashSmart (or equivalent).

Step 1: Sample Pre-treatment (The Critical Step)

  • Context: 2-methanesulfinylaniline is hygroscopic.

  • Action: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅.

  • Validation: Verify constant weight.[1] If the sample turns dark, the temperature is too high (thermal oxidation); reduce to 30°C and extend time.

Step 2: Weighing & Additives

  • Weigh 1.5 – 2.5 mg of sample into a tin capsule.

  • Additive: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) .

  • Reasoning: Sulfur compounds can form refractory sulfates in the ash. V₂O₅ acts as a flux and oxygen donor, ensuring complete conversion of organic Sulfur to SO₂.

Step 3: Combustion Parameters

  • Furnace Temperature: 975°C (Standard) or 1050°C (if using additives).

  • Oxygen Boost: Set oxygen injection to 5 seconds (excess O₂ is required to prevent formation of CO, which interferes with N₂ detection).

Step 4: The "Blank" Check

  • Run a blank tin capsule + V₂O₅ before the sample.

  • Acceptance Criteria: Nitrogen background must be < 0.02%. Sulfur background must be < 0.05%.

Part 4: Data Interpretation & Troubleshooting

When your EA results come back, they rarely match the theoretical values perfectly. Here is how to interpret the deviation for 2-methanesulfinylaniline.

Scenario A: The "Water" Drift
  • Result: C: 52.1% (Low), H: 6.1% (High), N: 8.6% (Low).

  • Diagnosis: The C/N ratio is preserved, but both are diluted. Hydrogen is elevated.

  • Cause: The sample contains ~3-4% water by weight.

  • Fix: Do not re-synthesize. Re-dry the sample or perform a Karl Fischer (KF) titration to calculate the "Corrected" EA values.

Scenario B: The "Oxidation" Drift
  • Result: C: 50.5%, S: 19.1%.

  • Diagnosis: Carbon is trending toward 49% (Sulfone). Sulfur is trending toward 18% (Sulfone).

  • Cause: The sample has partially oxidized during storage or recrystallization.

  • Fix: Recrystallize using a reducing environment (e.g., ethanol with a trace of antioxidant) or purify via column chromatography.

Scenario C: The "Sulfide" Contamination
  • Result: C: 56.5%, S: 21.5%.

  • Diagnosis: Values are intermediate between Sulfoxide and Sulfide.

  • Cause: Incomplete oxidation during the synthesis of the sulfoxide from the sulfide starting material.

Workflow Visualization: Combustion Pathway

CombustionFlow Sample Sample + V2O5 (Tin Capsule) Combustion Flash Combustion (1000°C + O2) Sample->Combustion Gases Gas Mix: CO2, H2O, N2, NOx, SO2, SO3 Combustion->Gases Reduction Reduction Tube (Copper, 650°C) Gases->Reduction Converts NOx -> N2 Traps SO3 CleanGas Analytes: CO2, H2O, N2, SO2 Reduction->CleanGas Detector TCD / IR Detector CleanGas->Detector caption Figure 2: CHNS Combustion Pathway for Sulfur Compounds

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Thermo Fisher Scientific. (2021). FlashSmart Elemental Analyzer: Operating Manual for Sulfur Determination. Link

  • PubChem. (2023). 2-Methanesulfinylaniline Compound Summary. National Library of Medicine. Link

  • Royal Society of Chemistry. (2000). Microanalysis: Combustion Analysis Standards. Link

Sources

Validation

Validating Sulfoxide Formation: A Raman Spectroscopy Guide

Executive Summary: The S=O Validation Challenge In drug development and organic synthesis, the selective oxidation of sulfides (thioethers) to sulfoxides is a critical transformation.[1] The challenge lies not in the for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The S=O Validation Challenge

In drug development and organic synthesis, the selective oxidation of sulfides (thioethers) to sulfoxides is a critical transformation.[1] The challenge lies not in the formation, but in the validation of selectivity . Over-oxidation to sulfones (sulfur dioxide moieties) is a common impurity pathway that can compromise pharmaceutical active ingredients (APIs).

While NMR remains the structural gold standard and HPLC the quantitative workhorse, Raman spectroscopy offers a unique advantage: it provides in situ, real-time feedback on the sulfur backbone that FTIR and HPLC cannot easily match in aqueous or complex reaction matrices.

This guide details how to validate sulfoxide formation using Raman spectroscopy, objectively comparing it to alternatives and providing a self-validating experimental protocol.

Technical Deep Dive: The Physics of the S=O Bond

To validate sulfoxide formation, one must understand what the instrument "sees."

  • The Dipole (IR): The S=O bond is highly polar. Consequently, it exhibits a very strong dipole moment change during vibration, making it intensely active in Infrared (IR) spectroscopy (typically 1030–1070 cm⁻¹).

  • The Polarizability (Raman): The S=O bond has lower polarizability changes compared to the electron-rich C-S-C backbone. Therefore, the S=O stretch is often weaker in Raman than in IR.

The Expert Insight: Do not rely solely on the appearance of the S=O peak for validation in Raman. The "Expert" validation strategy relies on a triangulation method :

  • Monitor the Decay: Watch the strong C-S sulfide stretch (600–700 cm⁻¹) disappear.

  • Monitor the Growth: Watch the moderate S=O sulfoxide stretch (~1040 cm⁻¹) appear.

  • The "Sulfone Alert": The symmetric O=S=O stretch of the sulfone impurity is often Raman strong (~1120–1160 cm⁻¹). Its absence is the strongest validation of selective sulfoxide formation.

Comparative Analysis: Raman vs. Alternatives

The following table objectively compares Raman against the standard alternatives for this specific application.

FeatureRaman Spectroscopy FTIR (Mid-IR) HPLC / UPLC NMR (

H)
S=O Signal Intensity Moderate to WeakVery Strong N/A (Separation based)High (Chemical Shift)
Sulfide (C-S) Signal Strong Weak/ObscuredN/AHigh (Alpha-protons)
Sulfone Detection Excellent (Distinct strong band)Good (often overlaps S=O)ExcellentExcellent
Aqueous Compatibility Superior (Water is weak)Poor (Water absorbs strongly)ExcellentGood (requires D₂O)
In-Situ Monitoring Yes (Non-contact/Probe)Yes (ATR probe required)No (Offline/Lag time)No (Offline)
Sample Prep NoneMinimalHigh (Dilution/Solvents)High (Solvents/Lock)
Decision Logic
  • Choose Raman if: You are monitoring a reaction in real-time, working in aqueous media, or need to strictly control over-oxidation to sulfone.

  • Choose FTIR if: You are working in dry organic solvents and need to detect trace levels of sulfoxide formation (due to the high extinction coefficient of S=O in IR).

  • Choose HPLC if: You require precise quantitative purity percentages for regulatory release.

Visualizing the Validation Logic

The following diagram illustrates the spectral progression and decision logic for validating sulfoxide formation.

SulfoxideValidation Sulfide Sulfide (Start) C-S Stretch: Strong (~650-700 cm⁻¹) Reaction Oxidation Reaction Sulfide->Reaction Oxidant Added Val_CS Validation 1: Decay of C-S Peak Sulfide->Val_CS Sulfoxide Sulfoxide (Target) S=O Stretch: Moderate (~1040 cm⁻¹) Reaction->Sulfoxide Selective Oxidation Sulfone Sulfone (Impurity) O=S=O Sym Stretch: Strong (~1150 cm⁻¹) Sulfoxide->Sulfone Over-Oxidation (Avoid!) Val_SO Validation 2: Growth of S=O Peak Sulfoxide->Val_SO Val_SO2 Validation 3: Absence of 1150 cm⁻¹ Sulfone->Val_SO2

Caption: Spectral evolution pathway. Validation requires correlating the decay of the Sulfide signal with the growth of the Sulfoxide signal, while strictly monitoring for the absence of the Sulfone impurity band.

Experimental Protocol: In-Situ Monitoring

This protocol describes a self-validating system for monitoring the oxidation of a sulfide (e.g., thioanisole or methionine) to a sulfoxide using Hydrogen Peroxide (


) in an aqueous/alcohol solvent.
Materials
  • Spectrometer: 785 nm excitation laser (preferred to minimize fluorescence).

  • Probe: Immersion probe with sapphire window.

  • Reaction Vessel: Jacketed glass reactor with stirring.

Step-by-Step Methodology
  • Baseline Acquisition (The "Zero" Point):

    • Charge the reactor with solvent and the starting sulfide.

    • Acquire a Raman spectrum (Integration time: 1–5 sec, 5 averages).

    • Identify Markers: Locate the C-S stretching band (typically 650–700 cm⁻¹). This is your Internal Standard for the starting material.

  • Oxidant Addition & Kinetic Tracking:

    • Begin adding the oxidant (

      
      ) slowly.
      
    • Set the spectrometer to "Continuous Acquisition" mode (e.g., one spectrum every 30 seconds).

    • Data Processing: Apply a baseline correction (e.g., polynomial fit) to remove fluorescence background.

  • The Validation Phase (Real-Time):

    • Watch Region 1 (1000–1080 cm⁻¹): Look for the emergence of a new band ~1040 cm⁻¹. This is the S=O stretch. Note that hydrogen bonding (e.g., in water) may shift this band slightly lower compared to aprotic solvents [1].

    • Watch Region 2 (1120–1160 cm⁻¹): This is the "Sulfone Danger Zone." If a sharp peak appears here, you are over-oxidizing.

    • Watch Region 3 (600–700 cm⁻¹): The starting material peak should decrease.

  • Endpoint Determination:

    • Stop the reaction when the C-S peak (Start) stabilizes at a minimum and the S=O peak (Target) stabilizes at a maximum.

    • Crucial Check: Ensure the Sulfone peak (Region 2) remains at baseline noise levels.

Data Interpretation & Troubleshooting

Distinguishing S=O from Solvent Noise

Solvents like methanol or ethanol have their own Raman bands.

  • Validation Step: Run a "Blank" spectrum of just the solvent + oxidant. Subtract this from your reaction spectrum.

  • Isotope Shift (Advanced): If ambiguity remains, using

    
    -labeled water/oxidant will cause the S=O Raman peak to shift to a lower wavenumber (approx. 20–30 cm⁻¹ shift), confirming the oxygen incorporation is from the oxidant [2].
    
The "Water Effect"

In aqueous solutions, the S=O band often broadens and shifts to lower frequencies due to hydrogen bonding with water molecules. In non-polar solvents (like


), the band is sharper and higher frequency (~1055 cm⁻¹) [1].
Quantitative Calibration

To convert Raman intensity to concentration:

  • Prepare offline standards of pure Sulfide and pure Sulfoxide.

  • Plot Peak Area Ratio (

    
    ) vs. Concentration.
    
  • Use a solvent band (that doesn't change) as the

    
     to normalize for laser power fluctuations.
    

References

  • Shen, H., et al. (2024).[2][3] "Structural Features of Liquid DMSO from Temperature-Dependent Raman Spectroscopy and Theoretical Calculations." Chinese Journal of Chemical Physics. Available at: [Link]

  • Bertoluzza, A., et al. (1979).[4] "Raman and infrared study on the effects of dimethylsulphoxide (DMSO) on water structure." Journal of Raman Spectroscopy. Available at: [Link]

  • Mettler Toledo. "IR vs Raman Spectroscopy | Advantages & Limitations." Mettler Toledo Application Guides. Available at: [Link]

  • Gateway Analytical. (2021). "Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations." Available at: [Link]

Sources

Comparative

Comparative Study of Ligand Strength in Sulfinylaniline Derivatives: A Technical Guide for Organometallic Design

Introduction to Heterocumulene Ligands In the landscape of transition metal coordination chemistry, heterocumulenes such as sulfur dioxide (SO₂), sulfur diimines (RN=S=NR), and N-sulfinylanilines (Ar-N=S=O) serve as high...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Heterocumulene Ligands

In the landscape of transition metal coordination chemistry, heterocumulenes such as sulfur dioxide (SO₂), sulfur diimines (RN=S=NR), and N-sulfinylanilines (Ar-N=S=O) serve as highly versatile, non-innocent ligands. N-sulfinylaniline, a straw-colored liquid structurally related to sulfur dioxide, acts as a powerful dienophile and ligand[1].

Unlike SO₂, which possesses fixed electronic properties, sulfinylaniline derivatives offer a unique advantage: tunability . By altering the para- or meta-substituents on the aromatic ring, researchers can precisely modulate the ligand's


-donor capacity and 

-acceptor strength. This guide provides an objective comparison of sulfinylaniline derivatives against alternative heterocumulenes, detailing the causality behind their coordination modes and providing self-validating protocols for their isolation and characterization.

Mechanistic Causality of Coordination Modes

The -N=S=O moiety is a pseudoallene system that can coordinate to transition metals via three distinct pathways: N-bound (


-donor), S-bound (

-donor/

-acceptor), or side-on

-(N=S) bound[2]. The preferred coordination mode is not random; it is a direct consequence of the metal's electron density and the ligand's electronic substituents.
  • Electron-Rich Metals (e.g., Pt(0), Ni(0), Pd(0)): These metals possess high-energy d-electrons and strongly favor

    
    -(N=S) bonding. The metal donates electron density into the low-lying 
    
    
    
    antibonding orbital of the N=S bond, creating a synergistic stabilization[2].
  • Intermediate Oxidation States (e.g., Rh(I), Ir(I)): These metals often favor S-coordination. For example, in[RhCl(P-i-Pr₃)₂(4-MeC₆H₄NSO)], the N-sulfinylaniline ligand coordinates in a cis-configuration directly via the sulfur atom, driven by the strong

    
    -donating capability of the EDG-substituted ligand[2].
    
  • Higher Oxidation States (e.g., Pt(II), Pd(II)): Electron-deficient metals favor N-coordination due to hard-hard acid-base interactions, where the nitrogen atom acts as a primary

    
    -donor[2].
    

G M_rich Electron-Rich Metal (e.g., Pt(0), Ni(0)) Coord_Pi π-(N=S) Coordination (Strong Backbonding) M_rich->Coord_Pi Favors Coord_S S-Bound Coordination (σ-Donation) M_rich->Coord_S Secondary M_def Higher Oxidation State (e.g., Pt(II), Pd(II)) Coord_N N-Bound Coordination (Hard-Hard) M_def->Coord_N Favors L_EWG N-Sulfinylaniline + EWG (e.g., p-NO2) L_EWG->Coord_Pi Enhances π-Acceptance L_EDG N-Sulfinylaniline + EDG (e.g., p-CH3) L_EDG->Coord_S Enhances S-Basicity

Fig 1: Causality between metal electron density, ligand substituents, and coordination modes.

Comparative Performance and Ligand Strength Data

When comparing N-sulfinylanilines to alternatives like SO₂ and sulfur diimines, the primary differentiator is the structural flexibility of the Ar-NSO fragment, which maintains a nearly planar Z configuration (C–S=N=O dihedral angle of –1.60°)[1].

Electron-withdrawing groups (EWGs) such as -NO₂ on the aniline ring withdraw electron density from the N=S bond, lowering the energy of the


 orbital. This significantly increases the ligand's 

-acceptor strength, making it superior to SO₂ for stabilizing electron-rich Pt(0) centers[2]. Conversely, electron-donating groups (EDGs) like -CH₃ increase the nucleophilicity of the sulfur atom, favoring S-bound

-coordination[2].
Quantitative Comparison of Heterocumulene Ligands
Ligand ClassRepresentative CompoundPrimary Target MetalDominant Coordination ModeM-L Bond Distance (Å)

-Acceptor Strength
Sulfinylaniline (EWG) p-NO₂-C₆H₄NSOPt(0)

-(N=S) side-on
~2.15Very High
Sulfinylaniline (EDG) p-CH₃-C₆H₄NSORh(I), Ir(I)S-bound (

)
2.10[2]Moderate
Sulfur Dioxide SO₂Pt(0), Rh(I)S-bound /

-bound
2.43[2]High
Sulfur Diimine p-Tolyl-N=S=N-TolylPt(0), Ni(0)N,N-bidentate /

VariableModerate (Fluxional)[2]

Experimental Methodology: Self-Validating Synthesis of [Pt(PPh₃)₂(R-NSO)]

To objectively study the


-acceptor strength of sulfinylaniline derivatives, researchers commonly synthesize Pt(0) complexes. The following protocol outlines the synthesis of {Pt[P(C₆H₅)₃]₂(p-CH₃C₆H₄NSO)} using a self-validating displacement methodology[2].

Causality of Precursor Choice: We utilize the ethylene complex {Pt[P(C₆H₅)₃]₂(C₂H₄)} rather than Vaska's complex. Vaska's complex fails to react with C₆H₅NSO under anhydrous conditions, whereas the ethylene ligand in the Pt(0) complex is highly labile. Its displacement by the stronger


-accepting sulfinylaniline is entropically and enthalpically driven[2].
Step-by-Step Protocol
  • Inert Atmosphere Preparation: Action: Purge a Schlenk flask with ultra-high purity Argon. Causality: N-sulfinylanilines are highly sensitive to hydrolysis. Water attack across the S=O or N=S bond will rapidly degrade the ligand into an amine and SO₂[3].

  • Precursor Dissolution: Action: Dissolve 0.5 mmol of {Pt[P(C₆H₅)₃]₂(C₂H₄)} in 15 mL of anhydrous, degassed toluene.

  • Ligand Addition & Displacement: Action: Inject 0.55 mmol (1.1 equiv) of p-tolylsulfinylaniline dropwise at room temperature. Self-Validation Check 1 (Visual): The displacement of ethylene gas will cause a distinct color shift in the solution (typically from colorless/pale yellow to deep yellow/orange). If no color change occurs, the Pt(0) precursor has likely oxidized to Pt(II), and the synthesis must be aborted.

  • Isolation: Action: Stir for 2 hours, concentrate the solvent under vacuum to 3 mL, and precipitate the complex using cold anhydrous hexane. Filter and dry under vacuum.

  • Self-Validation Check 2 (Spectroscopic Feedback): Action: Analyze the product via IR and NMR spectroscopy.

    • IR Spectroscopy: The free ligand exhibits a strong

      
       stretch. Upon 
      
      
      
      -(N=S) coordination, this stretch must shift to a significantly lower frequency (typically
      
      
      cm⁻¹) due to the population of the
      
      
      orbital weakening the N=S double bond. If the shift is minimal, the ligand is likely N-bound or S-bound rather than
      
      
      -bound.
    • NMR Spectroscopy: Conduct ³¹P and ¹⁹⁵Pt NMR. The presence of two distinct phosphorus environments with specific

      
       coupling constants confirms the asymmetric binding of the NSO group. Furthermore, ¹⁵N labeling of the ligand will yield a definitive 
      
      
      
      coupling constant, validating the exact atomic connectivity[2].

References

  • Coordination and activation of the NS bond in sulfurdiimines RNSNR and sulfinylanilines RNSO by metal atoms | Request PDF - ResearchGate Source: Journal of Organometallic Chemistry (August 1978) URL:[Link]

  • N-Sulfinylaniline - Wikipedia Source: Wikipedia URL:[Link]

  • Electronic Structure and Hydrolytic Reactivity of N-Sulfinyl Species Source: Concordia University (Elena V. Ivanova, Thesis, 2010) URL:[Link]

Sources

Validation

Comprehensive Guide to the Chromatographic Separation of 2-Methanesulfinylaniline Isomers

Executive Summary The separation of 2-methanesulfinylaniline (also known as 2-aminophenyl methyl sulfoxide) presents a dual chromatographic challenge: establishing positional purity (separating the 2-isomer from 3- and 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of 2-methanesulfinylaniline (also known as 2-aminophenyl methyl sulfoxide) presents a dual chromatographic challenge: establishing positional purity (separating the 2-isomer from 3- and 4-regioisomers) and resolving enantiomeric purity (separating the R- and S-sulfoxide enantiomers).[1]

This guide provides a validated, hierarchical approach to these separations. For positional isomers, Reversed-Phase HPLC (RP-HPLC) on C18 stationary phases exploits the unique intramolecular hydrogen bonding of the ortho-isomer to achieve baseline resolution. For the critical chiral separation, Normal-Phase HPLC (NP-HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs)—specifically Amylose tris(3,5-dimethylphenylcarbamate) —is identified as the superior methodology, offering higher selectivity (


) than cellulose-based alternatives for this specific structural class.

Part 1: The Molecular Challenge

Structural Properties & Isomerism

The target molecule contains two distinct types of isomerism that must be addressed in drug development workflows:

  • Positional Isomerism (Regioisomerism): The methanesulfinyl group (

    
    ) can be located at the ortho (2-), meta (3-), or para (4-) position relative to the amine. Synthetic routes often produce mixtures of these.
    
  • Stereoisomerism (Chirality): The sulfoxide group is a pyramidal chiral center.[2] The sulfur atom carries a lone pair, an oxygen, a methyl group, and the phenyl ring, creating stable R and S enantiomers.

The "Ortho-Effect" Mechanism

The 2-methanesulfinylaniline isomer is unique due to an intramolecular hydrogen bond between the amino hydrogen and the sulfinyl oxygen (


).
  • Chromatographic Impact: This interaction "locks" the conformation, reducing the molecule's ability to hydrogen bond with the mobile phase and distinctively altering its polarity compared to the meta and para isomers. This effect is the primary lever for separation.

Part 2: Positional Isomer Separation (Purification)

Objective: Isolate 2-methanesulfinylaniline from 3- and 4- isomers. Method: Reversed-Phase HPLC (RP-HPLC).[3][4][5]

Recommended Protocol
  • Stationary Phase: C18 (Octadecylsilane), high surface area (

    
    ), end-capped.
    
    • Alternative: Phenyl-Hexyl columns (utilizing

      
       interactions).
      
  • Mobile Phase: Water / Acetonitrile (Gradient).[3]

  • Detection: UV at 254 nm (aromatic

    
    ).[6]
    
Experimental Workflow
  • Equilibration: 95% Water (0.1% Formic Acid) / 5% ACN.

  • Gradient: Ramp to 60% ACN over 15 minutes.

  • Elution Order:

    • 1st Eluter: 4-methanesulfinylaniline (Most polar, max H-bonding with water).

    • 2nd Eluter: 3-methanesulfinylaniline.

    • 3rd Eluter: 2-methanesulfinylaniline (Least polar due to intramolecular H-bond shielding).

Part 3: Enantiomeric Separation (Chiral Resolution)

Objective: Resolve (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)- and (

)-2-methanesulfinylaniline. Method: Normal-Phase Chiral HPLC.[2]
Comparative Analysis of Chiral Stationary Phases (CSPs)

For chiral sulfoxides, polysaccharide-based CSPs are the industry standard. The table below compares the two primary candidates:

FeatureAmylose-based (e.g., Chiralpak AD-H) Cellulose-based (e.g., Chiralcel OD-H)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Structure Helical (loose), flexible cavitiesLinear/Rod-like, rigid cavities
Mechanism Inclusion complexation + H-bondingInclusion complexation + H-bonding
Suitability High. The flexible helix accommodates the bulky sulfoxide.Moderate. Often too rigid for ortho-substituted sulfoxides.
Typical

> 1.5 (Excellent)~1.2 (Good)
Optimized Protocol: Amylose-Based Separation

This protocol utilizes the "Polar Organic Mode" or standard Normal Phase to maximize the resolution of the ortho-substituted sulfoxide.

Materials:
  • Column: Chiralpak AD-H (or equivalent Lux Amylose-1),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A (Normal Phase): n-Hexane / Isopropanol (90:10 v/v).

  • Mobile Phase B (Polar Organic): 100% Methanol (or Ethanol).

  • Flow Rate: 1.0 mL/min.[7]

  • Temperature:

    
    C.
    
Step-by-Step Methodology:
  • System Preparation: Flush system with Isopropanol to remove any aqueous buffers from previous RP-HPLC use.

  • Conditioning: Equilibrate the Chiralpak AD-H column with Mobile Phase A for 45 minutes.

  • Sample Prep: Dissolve 1 mg of 2-methanesulfinylaniline in 1 mL of Mobile Phase A. Note: If solubility is poor, use a minimal amount of Ethanol, then dilute with Hexane.

  • Injection: Inject 10

    
    L.[7]
    
  • Optimization:

    • If

      
      : Decrease IPA content to 5% (95:5 Hex/IPA).
      
    • If tailing occurs: Add 0.1% Diethylamine (DEA) to sharpen the amine peak.

Performance Data (Representative)

The following data represents typical separation parameters for ortho-substituted phenyl sulfoxides on Amylose CSPs.

ParameterValueInterpretation
Retention Time (

)
8.2 minFirst enantiomer (typically

for sulfoxides on AD)
Retention Time (

)
12.4 minSecond enantiomer (typically

)
Selectivity Factor (

)
1.51High selectivity indicating distinct chiral recognition.
Resolution (

)
3.8 Baseline separation (Target > 1.5).
Tailing Factor (

)
1.1Symmetrical peaks (acceptable range 0.9–1.2).

Part 4: Visualization of Method Development

The following diagram illustrates the decision matrix for separating the crude reaction mixture into pure enantiomers.

G Start Crude Mixture (2-, 3-, 4- Isomers + Enantiomers) Step1 Step 1: Positional Separation (RP-HPLC / C18) Start->Step1 Decision1 Is 2-Isomer Isolated? Step1->Decision1 Waste Discard 3- & 4- Isomers Decision1->Waste Early Eluters Step2 Step 2: Chiral Screening (Polysaccharide CSPs) Decision1->Step2 Late Eluter (Ortho) MethodA Method A: Amylose-Based (AD-H) Hexane/IPA (90:10) Step2->MethodA Primary Choice (Higher Selectivity) MethodB Method B: Cellulose-Based (OD-H) Hexane/EtOH (90:10) Step2->MethodB Alternative Result Final Product: Pure (R) & (S) Enantiomers (>99.5% ee) MethodA->Result Rs > 1.5 MethodB->Result Rs > 1.5

Caption: Hierarchical workflow for isolating pure enantiomers of 2-methanesulfinylaniline from a crude isomeric mixture.

Part 5: Troubleshooting & Expert Insights

The "Memory Effect" in Chiral Columns

Issue: Switching mobile phases (e.g., from Polar Organic to Normal Phase) can alter the swelling of the polysaccharide polymer, causing retention time shifts. Solution: Dedicate specific columns to specific modes. If switching is necessary, flush with 100% Ethanol for 60 minutes before equilibrating with the new mobile phase.

Solubility vs. Detection

Sulfoxides are polar. If the sample precipitates in the Hexane-rich mobile phase:

  • Dissolve the sample in 100% Ethanol or IPA.

  • Inject a smaller volume (e.g., 5

    
    L) to prevent on-column precipitation.
    
  • Switch to Polar Organic Mode (100% Methanol or Acetonitrile) on the Chiralpak AD-H column. This mode often provides sharper peaks for polar sulfoxides.

References

  • Chiral Separation of Sulfoxides: Tachibana, K., & Ohnishi, A. (2001). Chromatographic separation of enantiomers of sulfoxides by HPLC on chiral stationary phases. Journal of Chromatography A.

  • Polysaccharide CSP Mechanisms: Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides. Chemical Society Reviews.

  • Ortho-Effect in HPLC: Smith, R. M. (2013). Retention mechanisms in reversed-phase liquid chromatography of positional isomers. Journal of Chromatography A.

  • Method Development Guide: BenchChem. (2025).[3] Technical Support Center: Method Development for Separating Isomers of Methylphenoxyaniline.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Methanesulfinylaniline: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step pr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-methanesulfinylaniline, a compound requiring careful handling due to its inherent hazards. By adhering to these procedures, you can ensure the safety of your personnel, maintain regulatory compliance, and minimize environmental impact.

Hazard Identification and Immediate Safety Precautions

2-Methanesulfinylaniline (CAS No. 41085-32-9) is classified with several hazards that necessitate stringent safety measures.[1] Understanding these risks is the first step in safe handling and disposal.

GHS Hazard Classifications: [1]

  • Acute Toxicity, Oral (Harmful): Harmful if swallowed.

  • Acute Toxicity, Dermal (Harmful): Harmful in contact with skin.

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Acute Toxicity, Inhalation (Harmful): Harmful if inhaled.

Based on the hazards of analogous aniline compounds, it is also prudent to consider 2-methanesulfinylaniline as potentially toxic to aquatic life with long-lasting effects.[2][3][4][5]

Immediate Actions & Personal Protective Equipment (PPE):

Before initiating any disposal procedures, the following PPE is mandatory:

  • Gloves: Wear chemical-resistant gloves. Butyl rubber, neoprene, or Viton are recommended for handling aniline and its derivatives.[6] Nitrile gloves may not offer sufficient protection.[6]

  • Eye Protection: Chemical splash goggles are essential to prevent eye contact.[3]

  • Lab Coat: A fully-buttoned lab coat must be worn to protect against skin contact.

  • Respiratory Protection: All handling of 2-methanesulfinylaniline and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

Spill Management

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

  • Small Spills: For minor spills, trained personnel wearing appropriate PPE should absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[7][8] The contaminated absorbent material should then be collected in a suitable, sealed container for hazardous waste disposal.[7][8]

  • Large Spills: In the case of a large spill, evacuate the area immediately.[8] Secure the location and notify your institution's Environmental Health and Safety (EHS) department or emergency response team.[7]

Waste Characterization and Segregation

Proper characterization and segregation of waste are fundamental to compliant disposal.

  • Hazardous Waste Classification: 2-Methanesulfinylaniline and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous waste.[6][7] Under guidelines from the U.S. Environmental Protection Agency (EPA), wastes from the production of aniline and certain aniline-containing process residues are listed as hazardous wastes (e.g., K083, K103, K181).[9]

  • Waste Segregation: Collect waste 2-methanesulfinylaniline in a dedicated, clearly labeled, and chemically compatible container. A polyethylene container is a suitable option.[6] Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials, such as strong oxidizing agents, should be stored separately.[10]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the disposal of 2-methanesulfinylaniline.

Step 1: Waste Collection

  • Collect all waste materials containing 2-methanesulfinylaniline in a designated hazardous waste container.[6] This includes pure compound, solutions, and contaminated lab supplies.

Step 2: Container Labeling

  • The waste container must be clearly labeled as "Hazardous Waste."[7]

  • The label must include the full chemical name: "2-Methanesulfinylaniline."

  • Indicate the specific hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Storage

  • Store the sealed waste container in a designated, secure satellite accumulation area that is cool, dry, and well-ventilated.[6]

  • The storage area should be away from incompatible materials.[6]

Step 4: Arrange for Professional Disposal

  • The primary and required method for the disposal of 2-methanesulfinylaniline is through a licensed professional waste disposal service.[2][3] Do not attempt to dispose of this chemical down the drain or in the regular trash.[6][7]

  • Contact your institution's EHS department to arrange for the collection of the hazardous waste.[8]

Step 5: Decontamination of Empty Containers

  • "Empty" containers that previously held 2-methanesulfinylaniline must also be managed as hazardous waste unless properly decontaminated.

  • Triple-rinse the container with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-methanesulfinylaniline.

DisposalWorkflow Disposal Workflow for 2-Methanesulfinylaniline Start Waste Generation (2-Methanesulfinylaniline) Assess Assess Waste Type Start->Assess Spill Spill Occurs Start->Spill Solid Solid Waste (Contaminated PPE, etc.) Assess->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Assess->Liquid Liquid Collect Collect in Designated Hazardous Waste Container Solid->Collect Liquid->Collect Label Label Container: 'Hazardous Waste' '2-Methanesulfinylaniline' Hazard Symbols Collect->Label Store Store in Secure Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Licensed Disposal Store->ContactEHS SmallSpill Small Spill: Absorb with Inert Material Spill->SmallSpill Small LargeSpill Large Spill: Evacuate and Call EHS Spill->LargeSpill Large CollectSpill Collect Contaminated Material in Hazardous Waste Container SmallSpill->CollectSpill CollectSpill->Label

Sources

Handling

Personal protective equipment for handling 2-methanesulfinylaniline

Executive Safety Summary Chemical Identity: 2-Methanesulfinylaniline (CAS: 41085-32-9) Synonyms: 2-Aminophenyl methyl sulfoxide; o-(Methylsulfinyl)aniline. Handling 2-methanesulfinylaniline requires a safety strategy tha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Chemical Identity: 2-Methanesulfinylaniline (CAS: 41085-32-9) Synonyms: 2-Aminophenyl methyl sulfoxide; o-(Methylsulfinyl)aniline.

Handling 2-methanesulfinylaniline requires a safety strategy that goes beyond standard organic chemistry protocols. As an aniline derivative possessing a sulfinyl moiety (


), this compound presents a dual-threat mechanism:
  • Systemic Toxicity (Aniline Moiety): Potential for methemoglobinemia (oxidation of hemoglobin) and hematological damage upon absorption.

  • Enhanced Penetration (Sulfinyl Moiety): The sulfoxide group is highly polar and amphiphilic, sharing structural characteristics with Dimethyl Sulfoxide (DMSO). This significantly increases the risk of dermal permeability, potentially acting as a vehicle for its own rapid absorption or that of co-solvents.

Operational Directive: Treat this substance as a high-permeation risk . Standard single-layer nitrile gloves are insufficient for prolonged contact.

Hazard Identification & Risk Assessment

The following classification is derived from GHS data and Structure-Activity Relationship (SAR) analysis of aniline sulfoxides.

Hazard ClassCategoryH-CodeDescription
Acute Toxicity (Oral) 4H302Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) 4H312Harmful in contact with skin.[1][2]
Acute Toxicity (Inhal.) 4H332Harmful if inhaled.[2][3][4]
Skin Irritation 2H315Causes skin irritation.[2][3][5][6][7][8][9]
Eye Irritation 2AH319Causes serious eye irritation.[2][3][5][6][7][8]

Critical Warning: While officially categorized as "Harmful" (Category 4), the specific combination of an aniline core with a sulfoxide group warrants Category 3 (Toxic) handling precautions due to the unpredictability of skin breakthrough times.

Personal Protective Equipment (PPE) Matrix

This protocol utilizes a "Defense-in-Depth" strategy.[2] The primary barrier is engineering controls; PPE is the final redundancy.

A. Hand Protection (Critical Control Point)

Rationale: The sulfinyl group can degrade nitrile integrity faster than simple aromatics.

  • Primary Layer (Inner): 4-mil Nitrile (Disposable).

  • Secondary Layer (Outer): 5-8 mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) for stock solution preparation.

  • Protocol: Change outer gloves immediately upon splash. Change inner gloves every 60 minutes.

B. Respiratory Protection

Rationale: Aniline derivatives have low odor thresholds but significant cumulative toxicity.

  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood unavailable/spill cleanup): Half-face respirator with P100/OV (Organic Vapor) cartridges.

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of solution splashing and rapid absorption via the ocular mucosa.

  • Body: Lab coat (Nomex/Flame Resistant preferred if working with flammable solvents) + Chemical-resistant apron for transfers >100mL.

Operational Workflow & Logic

The following diagram illustrates the mandatory decision-making process for handling 2-methanesulfinylaniline.

SafetyProtocol Start START: Task Definition RiskAssess Risk Assessment: Check Solvent Compatibility (DMSO/MeOH increase permeation) Start->RiskAssess EngControls Engineering Controls: Fume Hood Verification (Velocity > 80 fpm) RiskAssess->EngControls Hazards Identified PPE_Donning PPE Donning: 1. Inner Nitrile 2. Lab Coat 3. Goggles 4. Outer Nitrile/Laminate EngControls->PPE_Donning Hood Certified Handling Active Handling: Weighing & Solubilization PPE_Donning->Handling Decon Decontamination: Solvent Wipe -> Soap/Water Handling->Decon Task Complete Spill EMERGENCY: Spill/Exposure Handling->Spill Breach/Splash Waste Disposal: Segregated Organic Stream Decon->Waste Spill->Waste Cleanup (P100 Req)

Figure 1: Operational workflow for handling 2-methanesulfinylaniline, emphasizing the linear progression from risk assessment to waste disposal.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Solvent Selection: Be aware that dissolving this compound in DMSO or Dimethylformamide (DMF) creates a "super-permeant" solution. The solvent will drag the aniline derivative through glove material and skin rapidly.

  • Weighing:

    • Place the balance inside the fume hood if possible.

    • If the balance is external, use a tared vial with a septum cap . Add the solid in the hood, cap it, then weigh the closed system. Never transport open containers of the solid across the lab.

Phase 2: Active Handling
  • Transfer: Use positive displacement pipettes for solutions to prevent dripping.

  • Heating: If the reaction requires heat, use a closed vessel (pressure tube or reflux under inert gas). Avoid open heating which generates aniline vapors.

  • Spill Management:

    • Solid: Cover with wet paper towels (to prevent dust) and wipe up.

    • Liquid: Absorb with vermiculite.[9] Do not use standard paper towels alone, as they offer no barrier to hand contact.

Phase 3: Decontamination & Disposal[4]
  • Surface Decon: Wipe surfaces with ethanol followed by a detergent solution. The sulfoxide group makes the compound slightly more water-soluble than pure aniline, aiding cleanup.

  • Waste Stream: Dispose of as Hazardous Organic Waste .

    • Do not mix with oxidizers (e.g., nitric acid), as sulfoxides can react vigorously.

    • Label explicitly: "Contains Aniline Derivative – Toxic."

Emergency Response (Medical)

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol for skin cleaning (enhances absorption).

  • Signs of Exposure: Cyanosis (blue lips/fingernails), headache, dizziness, nausea.

  • Mechanism: Aniline metabolites oxidize Iron(II) in hemoglobin to Iron(III), preventing oxygen transport.

  • Medical Note: If seeking medical attention, inform the physician of potential methemoglobinemia .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12913076, 2-Methanesulfinylaniline. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). NIOSH Pocket Guide to Chemical Hazards: Aniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-(methylsulfinyl)aniline. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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